molecular formula C11H9NO3 B126365 5-acetyl-8-hydroxy-1H-quinolin-2-one CAS No. 62978-73-8

5-acetyl-8-hydroxy-1H-quinolin-2-one

货号: B126365
CAS 编号: 62978-73-8
分子量: 203.19 g/mol
InChI 键: PJVZAXRWCFBQFH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-acetyl-8-hydroxy-1H-quinolin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-acetyl-8-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6(13)7-2-4-9(14)11-8(7)3-5-10(15)12-11/h2-5,14H,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVZAXRWCFBQFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=CC(=O)NC2=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475168
Record name 5-acetyl-8-hydroxy-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62978-73-8
Record name 5-Acetyl-8-hydroxy-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62978-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-acetyl-8-hydroxy-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2(1H)-Quinolinone, 5-acetyl-8-hydroxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.981
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5-acetyl-8-hydroxy-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-acetyl-8-hydroxy-1H-quinolin-2-one. Due to the limited availability of directly published experimental data for this specific compound, this guide presents a comprehensive prediction of the NMR spectral data based on the analysis of structurally related quinoline and quinolinone derivatives. This guide also outlines a standard experimental protocol for the acquisition of NMR data for this class of compounds.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from established chemical shift principles and data from analogous compounds. The numbering convention used for the assignments is detailed in the molecular structure diagram below.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1~11.5br s-1H
H-3~6.3d~9.51H
H-4~7.8d~9.51H
H-6~7.5d~8.01H
H-7~7.1d~8.01H
8-OH~9.8s-1H
5-COCH₃~2.6s-3H

d = doublet, s = singlet, br s = broad singlet

Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

CarbonPredicted Chemical Shift (δ, ppm)
C-2~162
C-3~118
C-4~140
C-4a~120
C-5~125
C-6~130
C-7~115
C-8~150
C-8a~138
5-C OCH₃~200
5-COC H₃~30

Molecular Structure and Numbering

The following diagram illustrates the chemical structure of this compound with the atom numbering system used for the NMR assignments.

Caption: Chemical structure of this compound with atom numbering.

Experimental Protocol for NMR Analysis

This section provides a detailed methodology for the NMR analysis of this compound.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. DMSO-d₆ is often a good choice for this type of compound due to its ability to dissolve polar compounds and the likelihood of observing exchangeable protons (OH and NH).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard (e.g., tetramethylsilane, TMS) can be added. However, for routine analysis, the residual solvent peak can be used as a reference.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or higher field strength instrument.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range appropriate for proton spectra, typically 0-16 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 to 4096 scans, as ¹³C has a much lower natural abundance and sensitivity than ¹H.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): A range appropriate for carbon spectra, typically 0-220 ppm.

  • 2D NMR Experiments (Optional but Recommended for Unambiguous Assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) carbon-proton correlations, which is crucial for assigning quaternary carbons.

Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons for each signal.

  • Assignment: Assign the observed signals to the corresponding atoms in the molecule using chemical shift knowledge, coupling patterns, integration, and data from 2D NMR experiments if acquired.

Experimental Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

cluster_workflow NMR Analysis Workflow sample_prep Sample Preparation (Weighing, Dissolution, Transfer) nmr_acquisition NMR Data Acquisition (1H, 13C, and optional 2D NMR) sample_prep->nmr_acquisition Load Sample data_processing Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->data_processing Acquire FID spectral_analysis Spectral Analysis (Referencing, Peak Picking, Integration) data_processing->spectral_analysis Generate Spectrum structure_elucidation Structure Elucidation (Signal Assignment, Confirmation) spectral_analysis->structure_elucidation Interpret Data

Caption: A generalized workflow for the NMR analysis of organic compounds.

This guide provides a foundational understanding of the expected NMR characteristics of this compound and a robust protocol for its experimental analysis. For definitive structural confirmation, the acquisition of experimental data and, ideally, 2D NMR spectra are highly recommended.

mass spectrometry of 5-acetyl-8-hydroxy-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry of 5-acetyl-8-hydroxy-1H-quinolin-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mass spectrometric analysis of this compound, a quinolinone derivative of interest in medicinal chemistry. The information compiled herein is intended to support research and drug development activities by providing essential data on its molecular properties, a theoretical fragmentation pattern, a representative analytical protocol, and its relevant biological context.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₁H₉NO₃[1]
Molecular Weight 203.19 g/mol [1]
IUPAC Name This compound[2]
CAS Number 62978-73-8[1]
Melting Point >260 °C[1]

Mass Spectrometry Analysis

Postulated Fragmentation Pathway

The primary fragmentation events for this compound under positive ion electrospray ionization (ESI+) are anticipated to involve the loss of the acetyl group and subsequent cleavages of the quinolinone core.

fragmentation_pathway M [M+H]⁺ m/z = 204 F1 [M+H - CH₂CO]⁺ m/z = 162 M->F1 - CH₂CO F2 [M+H - CO]⁺ m/z = 176 M->F2 - CO F4 [F1 - CO]⁺ m/z = 134 F1->F4 - CO F3 [F2 - H₂O]⁺ m/z = 158 F2->F3 - H₂O experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis SP1 Standard/Sample SP2 Protein Precipitation (if applicable) SP1->SP2 SP3 Dilution SP2->SP3 LC1 Injection SP3->LC1 LC2 Reverse-Phase Separation LC1->LC2 MS1 Electrospray Ionization (ESI+) LC2->MS1 MS2 Tandem MS (MS/MS) MS1->MS2 DA1 Quantification / Identification MS2->DA1 signaling_pathway Agonist This compound Derivative (Agonist) Receptor β2-Adrenergic Receptor Agonist->Receptor binds G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA activates Effect Smooth Muscle Relaxation PKA->Effect leads to

References

An In-depth Technical Guide to the Infrared Spectroscopy of 5-Acetyl-8-hydroxy-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the infrared (IR) spectroscopy of 5-acetyl-8-hydroxy-1H-quinolin-2-one, a quinolinone derivative of interest in medicinal chemistry and materials science. Understanding the vibrational characteristics of this molecule is crucial for its identification, purity assessment, and the study of its molecular interactions. This document outlines the expected IR absorption frequencies, provides a detailed experimental protocol for spectral acquisition, and illustrates the experimental workflow.

Molecular Structure

This compound possesses several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. These include a hydroxyl group (-OH), a lactam (cyclic amide) carbonyl group (C=O), an acetyl carbonyl group (C=O), aromatic C-H bonds, and C-N and C-O bonds. The presence of intramolecular hydrogen bonding between the 8-hydroxy group and the 5-acetyl group can influence the position and shape of the corresponding vibrational bands.

Quantitative Infrared Spectral Data

While a definitive, experimentally verified high-resolution spectrum for this compound is not widely published, a summary of expected vibrational frequencies can be compiled based on the analysis of similar quinolinone and 8-hydroxyquinoline derivatives found in the literature.[1][2][3][4] The following table summarizes the anticipated peak assignments.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3400 - 3200 (broad)O-H stretch (intramolecular H-bonded)8-hydroxyl groupMedium
3200 - 3000N-H stretchLactamMedium
3100 - 3000C-H stretch (aromatic)Quinolinone ringMedium to Weak
~1680C=O stretch (acetyl)5-acetyl groupStrong
~1650C=O stretch (lactam)Quinolinone ringStrong
1620 - 1450C=C and C=N stretchingAromatic/heterocyclic ringsMedium to Strong
1400 - 1200O-H bend8-hydroxyl groupMedium
1300 - 1200C-N stretchLactam and quinoline ringMedium
1275 - 1200C-O stretchPhenolic hydroxylMedium
Below 900C-H out-of-plane bendingAromatic ring substitutionStrong

Note: The exact peak positions can be influenced by the sample preparation method (e.g., KBr pellet, ATR) and the physical state of the sample.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

The following protocol outlines a standard procedure for obtaining the infrared spectrum of this compound using the KBr (potassium bromide) pellet method.[5]

Materials and Equipment:

  • This compound (solid powder)

  • FTIR grade potassium bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer (e.g., JASCO FT/IR-4200 or similar)[5]

  • Spatula

  • Sample holder

Procedure:

  • Sample Preparation:

    • Thoroughly clean and dry the agate mortar and pestle.

    • Weigh approximately 1-2 mg of this compound and about 100-200 mg of dry FTIR grade KBr. The sample-to-KBr ratio should be roughly 1:100.

    • Grind the KBr in the mortar to a fine, consistent powder.

    • Add the this compound to the KBr in the mortar.

    • Grind the mixture for several minutes until it is a homogenous, fine powder. This minimizes scattering of the infrared radiation.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the pellet-forming die.

    • Ensure the powder is evenly distributed.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

    • Carefully release the pressure and remove the pellet from the die.

  • Spectral Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, spectra are collected over the range of 4000-400 cm⁻¹.[1][4][5]

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a baseline correction on the acquired spectrum.

    • Identify and label the significant absorption peaks.

    • Compare the observed peak positions with the expected values for the functional groups of this compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the infrared spectroscopy experiment.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis Sample Weigh Sample and KBr Grind Grind Mixture Sample->Grind Pelletize Form KBr Pellet Grind->Pelletize Background Acquire Background Spectrum Pelletize->Background SampleSpec Acquire Sample Spectrum Background->SampleSpec Process Process Spectrum (e.g., Baseline Correction) SampleSpec->Process Analyze Analyze and Assign Peaks Process->Analyze

Caption: Workflow for FTIR analysis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-acetyl-8-hydroxy-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-acetyl-8-hydroxy-1H-quinolin-2-one is a heterocyclic organic compound belonging to the quinolinone family. Its structural framework, featuring a quinolin-2-one core substituted with a hydroxyl and an acetyl group, makes it a molecule of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and characterization, and insights into its potential biological significance as a precursor for pharmacologically active agents.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug discovery and development.

Data Presentation
PropertyValueReference/Method
Molecular Formula C₁₁H₉NO₃[1]
Molecular Weight 203.19 g/mol [1]
Melting Point >260 °C[2]
Boiling Point 509.5 ± 50.0 °C (Predicted)[3]
Density 1.336 g/cm³[2]
LogP (octanol-water) 1.84860[1]
pKa 7.04 ± 0.20 (Predicted)[3]
Appearance White to off-white powder[1]

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings and the further exploration of a compound's properties. This section outlines a proposed synthesis for this compound based on established chemical transformations of related quinoline compounds, alongside general methods for the determination of its key physicochemical parameters.

Synthesis of this compound (Proposed)

Step 1: Synthesis of 5-acetyl-8-hydroxyquinoline [4]

  • To a solution of 8-hydroxyquinoline (1 equivalent) in nitrobenzene, add acetyl chloride (1 equivalent). A yellow precipitate is expected to form.

  • To this mixture, add a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄) (approximately 1.2 equivalents) portion-wise with constant stirring.

  • Heat the reaction mixture at 60-70 °C for 12 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it onto crushed ice.

  • Remove the nitrobenzene by steam distillation.

  • The product, 5-acetyl-8-hydroxyquinoline, can be purified by recrystallization from a suitable solvent such as ethanol or hot water.

Step 2: Conversion to this compound

A common method for the conversion of a quinoline to a quinolin-2-one is through oxidation.

  • Dissolve the 5-acetyl-8-hydroxyquinoline from Step 1 in a suitable solvent, such as acetic acid.

  • Add an oxidizing agent, for example, a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at a controlled temperature (e.g., 0-25 °C).

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

  • Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by column chromatography or recrystallization.

Determination of Physicochemical Properties

Melting Point: The melting point can be determined using a standard melting point apparatus. A small amount of the purified compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

Solubility: The solubility can be determined by adding an excess amount of the compound to a known volume of a specific solvent (e.g., water, ethanol, DMSO) at a constant temperature. The suspension is stirred for a prolonged period to ensure equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

LogP (Octanol-Water Partition Coefficient): The shake-flask method is a common technique for the experimental determination of LogP. A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken vigorously to allow for partitioning of the compound between the two phases. The concentration of the compound in each phase is then determined, and the LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored using a pH meter. The pKa is the pH at which half of the compound is in its ionized form.

Biological Significance and Signaling Pathways

Derivatives of this compound have been investigated for their potential as β2-adrenoceptor agonists.[3] Agonism at the β2-adrenergic receptor is a key mechanism for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), as it leads to bronchodilation.

β2-Adrenergic Receptor Signaling Pathway

The activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a well-characterized intracellular signaling cascade.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist β2-Adrenoceptor Agonist (e.g., derivative of this compound) Receptor β2-Adrenergic Receptor Agonist->Receptor Binding G_protein Gs Protein (αβγ) Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates target proteins leading to

Caption: The canonical β2-adrenergic receptor signaling pathway.

Experimental Workflow for Assessing β2-Adrenoceptor Agonism

A typical workflow to evaluate the potential of a compound as a β2-adrenoceptor agonist involves a series of in vitro assays.

experimental_workflow A Compound Synthesis and Purification (this compound derivative) B Receptor Binding Assay (Determine affinity for β2-AR) A->B C Functional Assay (cAMP Measurement) (Measure intracellular cAMP levels in response to compound) B->C D Selectivity Profiling (Test against other adrenergic receptor subtypes, e.g., β1-AR) C->D E In Vitro Tissue-Based Assays (e.g., Tracheal smooth muscle relaxation) D->E F Lead Compound Identification E->F

Caption: Workflow for evaluating β2-adrenoceptor agonist activity.

Conclusion

This compound presents a scaffold with significant potential for the development of novel therapeutic agents. Its physicochemical properties, while requiring further experimental validation, suggest a foundation for chemical modifications to optimize its pharmacological profile. The outlined experimental protocols and the understanding of its potential role in modulating the β2-adrenergic receptor signaling pathway provide a solid basis for future research and drug development endeavors. This technical guide serves as a valuable resource for scientists dedicated to advancing the fields of medicinal chemistry and pharmacology.

References

An In-depth Technical Guide on the Solubility and Stability of 5-acetyl-8-hydroxy-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-acetyl-8-hydroxy-1H-quinolin-2-one, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document outlines the critical experimental protocols for determining these properties based on industry standards and knowledge of analogous quinolinone derivatives. The provided data tables are illustrative, based on the expected physicochemical properties of similar compounds, and should be replaced with experimentally determined values.

Physicochemical Properties

This compound is a small molecule with the chemical formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol .[1][2] Its structure, featuring a quinolinone core with hydroxyl and acetyl substituents, suggests the potential for low aqueous solubility due to its aromaticity and planarity, which contribute to a stable crystal lattice.[3] However, the presence of hydrogen bond donors and acceptors may influence its solubility in various solvents.[4]

PropertyValueReference
Molecular FormulaC₁₁H₉NO₃[1][2]
Molecular Weight203.19 g/mol [1][2]
Melting Point>260 °C[2][5]
pKa (Predicted)7.04 ± 0.20[2]
LogP (Predicted)1.84860[1]
Density (Predicted)1.336 g/cm³[2][5]

Solubility Profile

The solubility of a compound is a critical factor in its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[6] For this compound, both kinetic and thermodynamic solubility should be assessed.

Illustrative Aqueous Solubility

The aqueous solubility of quinolinone derivatives is often pH-dependent.[7][8] Given the predicted pKa of 7.04, the solubility of this compound is expected to vary across the physiological pH range.

pHSolubility (µg/mL) - IllustrativeMethod
3.050Thermodynamic
5.025Thermodynamic
7.415Thermodynamic
9.040Thermodynamic
Illustrative Solubility in Organic Solvents

Solubility in organic solvents is crucial for formulation development and analytical method design.

SolventSolubility (mg/mL) - Illustrative
Dimethyl Sulfoxide (DMSO)> 50
N,N-Dimethylformamide (DMF)> 30
Methanol~ 5
Ethanol~ 2
Acetonitrile< 1
Acetone< 1

Stability Profile

Evaluating the stability of a drug candidate under various environmental conditions is mandated by regulatory bodies to ensure its quality, safety, and efficacy throughout its shelf life.[9][10][11] The stability of this compound should be assessed according to the International Council for Harmonisation (ICH) guidelines.[9][10][11]

Solid-State Stability

Solid-state stability is assessed under accelerated and long-term storage conditions.

ConditionTime (Months)AppearanceAssay (%) - IllustrativeDegradation Products (%) - Illustrative
40°C / 75% RH6No change99.5< 0.5
25°C / 60% RH12No change99.8< 0.2
Solution-State Stability

Solution stability is critical for developing liquid formulations and for understanding the compound's behavior in biological fluids.

Solvent/Buffer (pH)TemperatureTime (Hours)Assay (%) - Illustrative
Aqueous Buffer (pH 3.0)25°C2498.2
Aqueous Buffer (pH 7.4)25°C2499.1
Aqueous Buffer (pH 9.0)25°C2497.5
50% Acetonitrile/Water25°C4899.5
Photostability

Photostability testing determines if the compound is sensitive to light, which has implications for manufacturing, packaging, and storage.[12][13][14]

Light SourceExposureAppearanceAssay (%) - IllustrativeDegradation Products (%) - Illustrative
Cool White Fluorescent & Near UV1.2 million lux hours & 200 watt hours/m²Slight yellowing97.82.2

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable data.

Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound.

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials containing buffers of different pH values (e.g., 3.0, 5.0, 7.4, 9.0) and various organic solvents.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]

  • Separation of Undissolved Solid: Centrifuge the samples at high speed to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant, filter it through a 0.45 µm filter, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16][17]

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Add excess solid to solvent B Equilibrate (e.g., 24-48h shaking) A->B C Centrifuge B->C D Filter supernatant C->D E HPLC-UV Analysis D->E

Caption: Thermodynamic Solubility Workflow.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).[18][19]

  • Serial Dilution: Add the DMSO stock solution to a microtiter plate containing aqueous buffer (e.g., PBS, pH 7.4) to create a range of concentrations.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a shorter period (e.g., 1-2 hours).[20]

  • Detection of Precipitation: Measure the turbidity of the solutions using a nephelometer or determine the concentration of the dissolved compound by UV spectrophotometry after filtration.[6][18]

G A Prepare DMSO stock solution B Add to aqueous buffer in microplate A->B C Incubate (e.g., 1-2h) B->C D Measure turbidity (Nephelometry) C->D E Filter and measure absorbance (UV-Vis) C->E G cluster_workflow ICH Stability Testing Workflow start Prepare Samples storage Store at ICH Conditions (Temp, Humidity, Light) start->storage sampling Withdraw Samples at Time Points (0, 3, 6, 12 mo) storage->sampling analysis Analyze via Stability-Indicating HPLC Method sampling->analysis end Evaluate Data analysis->end

References

The Quinolin-2-one Core: A Historical and Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2-one, or carbostyril, scaffold is a cornerstone in medicinal chemistry, forming the nucleus of a multitude of natural products and synthetic molecules with a broad spectrum of biological activities. This bicyclic heterocyclic system, featuring a benzene ring fused to a 2-pyridone ring, has proven to be a versatile template for the development of novel therapeutics. Its derivatives have been extensively investigated and have demonstrated significant potential across various therapeutic areas, including oncology, neurology, infectious diseases, and cardiovascular medicine. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological applications of quinolin-2-one derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

A Journey Through Time: The Discovery and Synthetic Evolution of Quinolin-2-one Derivatives

The history of quinoline itself dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. However, the specific exploration of its 2-oxo derivative, quinolin-2-one, and the development of synthetic routes to this important scaffold emerged in the late 19th century, a period of significant advancement in organic chemistry. Several named reactions were pivotal in providing access to this versatile core structure.

The Friedländer synthesis , first reported by Paul Friedländer in 1882, is a fundamental method for quinoline synthesis.[1] It involves the acid- or base-catalyzed condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group, followed by cyclodehydration.[2] This reaction has been a mainstay for the preparation of a wide variety of substituted quinolines and their 2-oxo counterparts.

Another cornerstone in the synthesis of quinolin-2-ones is the Knorr quinoline synthesis , described by Ludwig Knorr in 1886. This reaction involves the intramolecular cyclization of β-ketoanilides in the presence of a strong acid, such as sulfuric acid, to yield 2-hydroxyquinolines, which exist in tautomeric equilibrium with the quinolin-2-one form.[3]

In 1899, Rudolf Camps introduced a method for the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to produce both quinolin-2-ones and quinolin-4-ones, with the product distribution depending on the substrate and reaction conditions.[4][5]

These classical methods laid the groundwork for the synthesis of a vast library of quinolin-2-one derivatives, paving the way for the discovery of their diverse pharmacological properties. The 20th and 21st centuries have seen numerous refinements and novel synthetic strategies, but these foundational reactions remain central to the field.

From Bench to Bedside: Landmark Quinolin-2-one Derivatives in Medicine

The versatility of the quinolin-2-one scaffold is exemplified by the successful development of several drugs that have made a significant impact on clinical practice.

Aripiprazole (Abilify®) , an atypical antipsychotic, represents a paradigm shift in the treatment of schizophrenia and other psychiatric disorders. Developed by Otsuka Pharmaceutical, its discovery was the result of a quest for a compound that could modulate dopamine activity in the brain, acting as a partial agonist at dopamine D2 receptors. This unique mechanism of action, distinct from the full antagonism of earlier antipsychotics, allows aripiprazole to stabilize the dopamine system. It was approved by the FDA in 2002 for the treatment of schizophrenia.[6][7]

Cilostazol (Pletal®) is another prominent drug featuring the quinolin-2-one core. It is used to alleviate the symptoms of intermittent claudication in peripheral vascular disease.[8] Cilostazol acts as a phosphodiesterase 3 (PDE3) inhibitor, leading to increased levels of cyclic adenosine monophosphate (cAMP). This, in turn, results in vasodilation and the inhibition of platelet aggregation.[8]

These examples highlight the remarkable adaptability of the quinolin-2-one scaffold to interact with diverse biological targets, leading to the development of clinically significant therapeutic agents.

Quantitative Analysis of Biological Activity

The biological evaluation of quinolin-2-one derivatives has generated a wealth of quantitative data, primarily in the form of half-maximal inhibitory concentrations (IC50) for anticancer and enzyme-inhibiting activities, and minimum inhibitory concentrations (MIC) for antimicrobial effects.

Anticancer Activity of Quinolin-2-one Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
Compound 15 MCF-7 (Breast)15.16[9]
HepG-2 (Liver)18.74[9]
A549 (Lung)18.68[9]
Compound 55 HL-60 (Leukemia)19.88[10]
U937 (Lymphoma)43.95[10]
Dimeric Analogue 28 PA1 (Ovarian)<50[10]
Dimeric Analogue 29 MCF-7 (Breast)<50[10]
Antimicrobial Activity of Quinolin-2-one Derivatives
Compound IDMicroorganismMIC (µg/mL)Reference
Compound 6c MRSA0.75[11]
VRE0.75[11]
MRSE2.50[11]
Compound 6l MRSA1.25[11]
VRE1.25[11]
MRSE5.0[11]
Compound 6o MRSA2.50[11]
VRE2.50[11]
MRSE5.0[11]
Compound 63b, 63f, 63h, 63i, 63l E. coli100[12]
Compound 63k P. aeruginosa100[12]
Compound 24 E. coli3.125[12]
S. aureus3.125[12]

Detailed Experimental Protocols

Synthesis of Quinolin-2-one Derivatives
  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzophenone (1 mmol) in ethanol (10 mL).

  • Addition of Reagents: Add ethyl acetoacetate (1.2 mmol) to the solution, followed by 2-3 drops of concentrated hydrochloric acid.

  • Reaction: Reflux the reaction mixture for 4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Reagent Preparation: In a glass vial, place the desired β-keto anilide (200 mg).

  • Reaction Setup: Add polyphosphoric acid (PPA) (5-6 g) to the vial.

  • Cyclization: Heat the mixture to 80°C with vigorous stirring until it becomes fully homogenized (approximately 15-20 minutes).

  • Reaction Progression: Maintain the homogeneous mixture at 80°C for an additional 90 minutes to ensure complete cyclization.

  • Work-up: Cool the vial to room temperature and carefully pour the contents into 50-70 mL of water.

  • Isolation: Collect the precipitated product by filtration, wash with water, and dry.

While a specific step-by-step protocol for the Camps cyclization was not found in the provided search results, the general procedure involves the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone.[4][5] The choice of base (e.g., sodium hydroxide, potassium carbonate) and solvent can influence the regioselectivity of the cyclization, leading to either a quinolin-2-one or a quinolin-4-one derivative.

Biological Evaluation Protocols
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Add various concentrations of the quinolin-2-one derivatives to the wells. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 or 96 hours).

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

  • Incubation with MTT: Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at approximately 570 nm, with a reference wavelength of 630 nm or 655 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

  • Preparation of Compound Dilutions: Prepare a stock solution of the quinolin-2-one derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland standard.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate (except for the sterility control).

  • Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

  • Membrane Preparation: Homogenize tissue (e.g., rat hippocampus) or cells expressing the 5-HT1A receptor in an ice-cold lysis buffer. Centrifuge to pellet the membranes and resuspend in an appropriate buffer.

  • Binding Assay: In a 96-well plate, combine the prepared membrane suspension, a fixed concentration of a radioligand (e.g., [3H]8-OH-DPAT), and various concentrations of aripiprazole.

  • Non-specific Binding: In a separate set of wells, add a high concentration of a non-labeled 5-HT1A ligand to determine non-specific binding.

  • Incubation: Incubate the plate at room temperature or 37°C for 60-120 minutes.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the aripiprazole concentration to determine the IC50 value, from which the Ki (inhibition constant) can be calculated.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, and a known concentration of cAMP.

  • Enzyme and Inhibitor Incubation: Pre-incubate purified recombinant PDE3 enzyme with varying concentrations of cilostazol for a specified period at a controlled temperature.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the cAMP substrate.

  • Termination of Reaction: Stop the reaction after a defined time.

  • Quantification of Product: Quantify the amount of AMP produced, which is proportional to the PDE3 activity.

  • Data Analysis: Plot the percentage of PDE3 inhibition against the logarithm of the cilostazol concentration to determine the IC50 value.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

Signaling Pathways

aripiprazole_d2_receptor_pathway

cilostazol_pde3_pathway

anticancer_pathway

Experimental and Drug Discovery Workflows

drug_discovery_workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials synthesis Synthesis of Quinolin-2-one Derivatives (e.g., Friedländer, Knorr, Camps) purification Purification and Characterization (e.g., Chromatography, NMR, MS) synthesis->purification in_vitro_screening In Vitro Screening (e.g., MTT, MIC, Enzyme Assays) purification->in_vitro_screening sar_studies Structure-Activity Relationship (SAR) Studies in_vitro_screening->sar_studies lead_identification Lead Compound Identification sar_studies->lead_identification lead_optimization Lead Optimization lead_identification->lead_optimization in_vivo_studies In Vivo Efficacy and Toxicity Studies (Animal Models) lead_optimization->in_vivo_studies adme_profiling ADME/Tox Profiling in_vivo_studies->adme_profiling formulation Formulation Development adme_profiling->formulation phase_i Phase I (Safety) formulation->phase_i phase_ii Phase II (Efficacy) phase_i->phase_ii phase_iii Phase III (Large-scale Efficacy) phase_ii->phase_iii approval Regulatory Approval phase_iii->approval

Conclusion

The quinolin-2-one scaffold has a rich history, evolving from its initial discovery in the 19th century to becoming a "privileged" structure in modern medicinal chemistry. The classical synthetic routes developed by Friedländer, Knorr, and Camps provided the foundation for the synthesis of a vast array of derivatives, ultimately leading to the discovery of important drugs like aripiprazole and cilostazol. The diverse biological activities of quinolin-2-one derivatives, including anticancer, antimicrobial, and CNS-modulating effects, continue to make this scaffold an attractive starting point for the design and development of new therapeutic agents. This technical guide has provided a comprehensive overview of the history, synthesis, and biological evaluation of these remarkable compounds, offering valuable insights and practical protocols for researchers in the field of drug discovery. The continued exploration of the chemical space around the quinolin-2-one core, guided by a deeper understanding of its interactions with biological targets, promises to yield the next generation of innovative medicines.

References

An In-depth Technical Guide on the Crystal Structure and Biological Significance of 5-acetyl-8-hydroxy-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and potential biological aspects of 5-acetyl-8-hydroxy-1H-quinolin-2-one, a quinolinone derivative of significant interest in medicinal chemistry. Due to the current lack of publicly available crystallographic data for this compound, this guide presents the detailed crystal structure of the closely related and structurally analogous compound, 5-acetyl-8-hydroxyquinoline, as a primary reference. This document outlines a probable synthetic pathway for the title compound based on established methodologies for similar quinolinone structures. Furthermore, it explores the potential biological activity of this compound as a β2-adrenoceptor agonist and details the associated signaling pathway. Experimental protocols for the synthesis, characterization, and biological evaluation are also provided to facilitate further research and development.

Introduction

Quinolinone derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous synthetic and natural products with diverse pharmacological activities.[1] The 8-hydroxyquinoline scaffold, in particular, is a well-established pharmacophore known for its chelating properties and a wide range of biological effects, including antimicrobial, anticancer, and anti-inflammatory activities.[2] The introduction of an acetyl group at the 5-position and the presence of a carbonyl group at the 2-position of the quinoline ring, as in this compound, are expected to modulate its physicochemical and biological properties, making it a compound of interest for drug discovery and development.

This guide aims to consolidate the available information and provide a detailed technical resource for researchers working with or interested in this compound.

Crystal Structure Analysis

As of the latest literature review, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, the crystal structure of the closely related compound, 5-acetyl-8-hydroxyquinoline , has been determined and provides valuable insights into the probable molecular geometry and packing of the title compound.[3]

The crystal structure of 5-acetyl-8-hydroxyquinoline was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic crystal system with the space group P21/c.[3]

Table 1: Crystallographic Data for 5-acetyl-8-hydroxyquinoline [3]

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)Value not available in abstract
b (Å)10.033(16)
c (Å)13.767(2)
α (°)90
β (°)93.306(7)
γ (°)90
Volume (ų)Value not available in abstract
ZValue not available in abstract

Table 2: Selected Bond Lengths for 5-acetyl-8-hydroxyquinoline

BondLength (Å)
Data not available in abstractData not available in abstract

Table 3: Selected Bond Angles for 5-acetyl-8-hydroxyquinoline

AngleValue (°)
Data not available in abstractData not available in abstract

Note: Detailed bond lengths and angles were not available in the cited abstract. A full crystallographic information file (CIF) would be required for a complete quantitative analysis.

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not explicitly available in the reviewed literature, a plausible synthetic route can be devised based on established methods for the synthesis of quinolinone and 8-hydroxyquinoline derivatives.[2][4] The proposed synthesis involves a multi-step process starting from a suitable aniline precursor.

Proposed Synthetic Pathway

A potential synthetic route could involve the Conrad-Limpach reaction or a related cyclization method to form the quinolinone ring, followed by functional group manipulations to introduce the acetyl and hydroxyl moieties.

G cluster_0 Synthesis of this compound A 2-Amino-5-nitrophenol C Intermediate A (β-enaminone) A->C B Ethyl acetoacetate B->C D Cyclization (e.g., Dowtherm A, heat) C->D E 5-Nitro-8-hydroxy-1H-quinolin-2-one D->E F Reduction of nitro group (e.g., SnCl2/HCl) E->F G 5-Amino-8-hydroxy-1H-quinolin-2-one F->G H Sandmeyer Reaction (1. NaNO2, H2SO4 2. KCN, CuCN) G->H I 5-Cyano-8-hydroxy-1H-quinolin-2-one H->I J Grignard Reaction (CH3MgBr) I->J K This compound J->K

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: General Method for Quinolinone Synthesis

This protocol describes a general method for the synthesis of a quinolinone derivative, which can be adapted for the synthesis of this compound.

  • Step 1: Condensation. A mixture of an appropriately substituted aniline (1 equivalent) and a β-ketoester (e.g., ethyl acetoacetate, 1.1 equivalents) in a suitable solvent (e.g., ethanol) is stirred at room temperature. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction. The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed. The solvent is then removed under reduced pressure to yield the crude enaminone intermediate.

  • Step 2: Cyclization. The crude enaminone is added to a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether) and heated to a high temperature (e.g., 250 °C) for a specified period (e.g., 30-60 minutes). The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration.

  • Step 3: Purification. The crude product is washed with a suitable solvent (e.g., hexane or diethyl ether) to remove the high-boiling point solvent. The solid is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or DMF) to afford the pure quinolinone derivative.

  • Step 4: Functional Group Interconversion. Subsequent steps to introduce the acetyl and hydroxyl groups would follow standard organic chemistry transformations, such as those outlined in the proposed synthetic pathway diagram.

Biological Activity and Signaling Pathway

Derivatives of 8-hydroxyquinolin-2(1H)-one have been investigated for their potential as β2-adrenoceptor agonists.[5] Agonism at the β2-adrenergic receptor leads to a cascade of intracellular events, primarily mediated by the Gs protein signaling pathway. This pathway is crucial in various physiological processes, including smooth muscle relaxation, particularly in the bronchioles, making β2-agonists valuable in the treatment of asthma and other respiratory diseases.

β2-Adrenergic Receptor Signaling Pathway

Upon binding of an agonist, such as potentially this compound, the β2-adrenergic receptor undergoes a conformational change. This activates the associated heterotrimeric Gs protein, leading to the dissociation of its α-subunit. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][7] cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a physiological response.[6]

G cluster_0 β2-Adrenergic Receptor Signaling Pathway Agonist 5-acetyl-8-hydroxy- 1H-quinolin-2-one (Agonist) Receptor β2-Adrenergic Receptor (GPCR) Agonist->Receptor Binds Gs Gs Protein (α, β, γ subunits) Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates targets leading to

Caption: The Gs-protein coupled signaling pathway of the β2-adrenergic receptor.

Experimental Protocol: In Vitro β2-Adrenoceptor Activation Assay

This protocol describes a general method for assessing the agonist activity of a test compound at the β2-adrenergic receptor using a cell-based cAMP assay.

  • Cell Culture. A suitable cell line stably expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells) is cultured in appropriate media and conditions until confluent.

  • Assay Preparation. Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment. The test compound (this compound) is serially diluted to various concentrations. The cell culture medium is removed, and the cells are treated with the different concentrations of the test compound or a known β2-agonist (as a positive control) and a vehicle control.

  • cAMP Measurement. After a specific incubation period, the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).

  • Data Analysis. The data are analyzed to generate a dose-response curve, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated to determine the potency of the compound as a β2-adrenoceptor agonist.

Conclusion

This compound represents a molecule of considerable interest for further investigation in the field of medicinal chemistry. While its definitive crystal structure remains to be elucidated, the analysis of its close analogue, 5-acetyl-8-hydroxyquinoline, provides a solid foundation for understanding its molecular architecture. The proposed synthetic strategies and the exploration of its potential role as a β2-adrenoceptor agonist offer clear pathways for future research. The experimental protocols detailed in this guide are intended to equip researchers with the necessary tools to synthesize, characterize, and evaluate the biological activity of this promising quinolinone derivative, thereby contributing to the development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of β2-Adrenoceptor Agonists from 5-acetyl-8-hydroxy-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of potent β2-adrenoceptor agonists derived from 5-acetyl-8-hydroxy-1H-quinolin-2-one. This class of compounds, featuring the 8-hydroxyquinolin-2(1H)-one core, has demonstrated significant potential in the development of long-acting β2-agonists (LABAs) for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2]

The protocols outlined below are based on established synthetic methodologies and pharmacological assessments for this scaffold.[1][2]

Synthetic Approach

The general synthetic route to prepare β2-adrenoceptor agonists from this compound involves a multi-step process. This typically includes protection of the phenolic hydroxyl group, bromination of the acetyl group, stereoselective reduction of the resulting ketone, and subsequent amination with a suitable amine, followed by deprotection.

General Synthetic Scheme

A representative synthetic pathway is illustrated below. The initial protection of the hydroxyl and secondary amine groups of the quinolinone ring is crucial for the subsequent selective reactions.

Synthetic Pathway A 5-acetyl-8-hydroxy- 1H-quinolin-2-one B Protected quinolinone A->B Protection (e.g., BnBr, K2CO3) C 5-(2-bromoacetyl)- protected-quinolinone B->C Bromination (e.g., CuBr2) D 5-(2-bromo-1-hydroxyethyl)- protected-quinolinone C->D Reduction (e.g., NaBH4) E Protected β2-agonist D->E Amination (R-NH2) F Final β2-agonist E->F Deprotection (e.g., H2, Pd/C)

Caption: General synthetic route for β2-adrenoceptor agonists.

Experimental Protocols

Protocol 1: Protection of this compound

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3.0 eq).

  • Add benzyl bromide (BnBr, 2.2 eq) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the protected quinolinone.

Protocol 2: Bromination of the Acetyl Group

  • Dissolve the protected quinolinone (1.0 eq) in a solvent mixture such as chloroform and ethyl acetate.

  • Add copper(II) bromide (CuBr₂, 2.2 eq) to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, filter the mixture through a pad of Celite and wash with chloroform.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the 5-(2-bromoacetyl)-protected-quinolinone.

Protocol 3: Reduction of the Ketone

  • Dissolve the 5-(2-bromoacetyl)-protected-quinolinone (1.0 eq) in a mixture of methanol and dichloromethane at 0 °C.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to give the crude 5-(2-bromo-1-hydroxyethyl)-protected-quinolinone, which can be used in the next step without further purification.

Protocol 4: Amination

  • Dissolve the crude 5-(2-bromo-1-hydroxyethyl)-protected-quinolinone (1.0 eq) in a solvent such as acetonitrile.

  • Add the desired amine (R-NH₂, 3.0 eq).

  • Stir the mixture at room temperature for 12-24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to yield the protected β2-agonist.

Protocol 5: Deprotection

  • Dissolve the protected β2-agonist (1.0 eq) in methanol.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere at room temperature for 4-6 hours.

  • Filter the catalyst through Celite and wash with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

Pharmacological Evaluation

The pharmacological activity of the synthesized compounds is typically assessed through in vitro assays to determine their potency, selectivity, and functional effects.

Experimental Workflow for Pharmacological Assessment

Pharmacological Workflow A Synthesized Compound B β2 and β1 Receptor Binding/Functional Assays A->B E Isolated Guinea Pig Trachea Assay A->E C Determine EC50 (Potency) B->C D Calculate β2/β1 Selectivity B->D G Lead Compound Identification C->G D->G F Assess Onset and Duration of Action E->F F->G

Caption: Workflow for the pharmacological evaluation of synthesized compounds.

Protocols for In Vitro Assays

Protocol 6: β-Adrenoceptor Functional Assay (cAMP Accumulation)

  • Culture human embryonic kidney 293 (HEK293) cells stably expressing either the human β1- or β2-adrenoceptor.

  • Plate the cells in 96-well plates and grow to confluence.

  • On the day of the assay, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., rolipram) and incubate for 30 minutes.

  • Add varying concentrations of the test compounds or a reference agonist (e.g., isoproterenol).

  • Incubate for a further 30 minutes at 37 °C.

  • Lyse the cells and measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available cAMP assay kit (e.g., HTRF-based).

  • Plot the concentration-response curves and calculate the EC₅₀ values using non-linear regression analysis.

Protocol 7: Isolated Guinea Pig Tracheal Strip Relaxation Assay

  • Isolate the trachea from a guinea pig and prepare tracheal strips.

  • Mount the strips in an organ bath containing Krebs-Henseleit solution, maintained at 37 °C and gassed with 95% O₂ and 5% CO₂.

  • Induce a sustained contraction of the tracheal strips with a contractile agent (e.g., carbachol).

  • Once a stable contraction is achieved, add the test compounds cumulatively to the organ bath.

  • Record the relaxation responses and construct concentration-response curves to determine the potency (EC₅₀) and intrinsic activity.

  • For determining the duration of action, after maximal relaxation is achieved with a single concentration of the test compound, wash the tissue repeatedly and monitor the return of the contractile tone over time.[1]

Data Presentation

The following tables summarize the pharmacological data for representative β2-adrenoceptor agonists derived from the 8-hydroxyquinolin-2(1H)-one scaffold.

Table 1: In Vitro Potency and Selectivity of 8-Hydroxyquinolin-2(1H)-one Derivatives

Compoundβ2 EC₅₀ (nM)β1 EC₅₀ (nM)β2/β1 Selectivity RatioReference
Compound 9g0.036--[1]
(R)-18c0.021--[1]
B05<0.02-High[2]
C08<0.02-High[2]
Example 10.929.5210.3[3][4]
Example 20.231.255.4[3][4]
Example 270.0120.541.7[3][4]

Table 2: Functional Activity in Guinea Pig Tracheal Strips

CompoundOnset of ActionDuration of ActionReference
Compound 9gFastLong[1]
(R)-18cFastLong[1]
B05RapidLong[2]
C08RapidLong[2]
Example 2->400 min[3][4]
Example 27-222 min[3][4]

β2-Adrenoceptor Signaling Pathway

Activation of the β2-adrenoceptor by an agonist initiates a cascade of intracellular events, primarily mediated by the Gs protein pathway, leading to bronchodilation.

Signaling Pathway cluster_cell Airway Smooth Muscle Cell Agonist β2-Agonist Receptor β2-Adrenoceptor Agonist->Receptor Binding Gs Gs Protein Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Phosphorylation Phosphorylation of Myosin Light Chain Kinase PKA->Phosphorylation Catalysis Relaxation Bronchodilation (Muscle Relaxation) Phosphorylation->Relaxation Inhibition of Contraction

Caption: Canonical β2-adrenoceptor signaling pathway in airway smooth muscle.

Upon agonist binding, the β2-adrenoceptor undergoes a conformational change, activating the associated heterotrimeric Gs protein.[1][2] The activated Gs protein, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][2] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.

References

Application Notes and Protocols for 5-acetyl-8-hydroxy-1H-quinolin-2-one as a Fluorescent Probe for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-acetyl-8-hydroxy-1H-quinolin-2-one is a fluorescent chemosensor belonging to the 8-hydroxyquinoline family. These compounds are renowned for their ability to form stable complexes with metal ions, leading to significant changes in their photophysical properties. Specifically, this compound has been identified as a selective fluorescent probe for the detection of aluminum (Al³⁺) and zinc (Zn²⁺) ions.[1] The underlying sensing mechanism is typically based on chelation-enhanced fluorescence (CHEF). In its free form, the probe exhibits weak fluorescence. Upon binding to a metal ion like Al³⁺ or Zn²⁺, a rigid complex is formed, which restricts photoinduced electron transfer (PET) and enhances the fluorescence intensity, resulting in a "turn-on" response.[2] This property makes it a valuable tool for the quantification of these metal ions in various samples, including environmental and biological systems.

Quantitative Data Summary

Table 1: Performance of 8-Hydroxyquinoline-Based Probes for Al³⁺ Detection

Probe Name/DerivativeLimit of Detection (LOD)Binding Constant (Kb)Solvent SystemReference
TQSB (Schiff base of quinoline)7.0 nM3.8 x 10⁶ M⁻¹CH₃CN/water (4:1, v/v)[2]
NQ (Naphthaldehyde-quinoline Schiff base)1.98 µM-Aqueous solution[3]
HL (Salicylaldehyde-8-aminoquinoline Schiff base)23.5 nM-Not specified[4]

Table 2: Performance of 8-Hydroxyquinoline-Based Probes for Zn²⁺ Detection

Probe Name/DerivativeLimit of Detection (LOD)Binding Constant (Ka)Solvent SystemReference
6-QMP (Schiff base of 6-aminoquinoline)--Not specified[5]
HL (Salicylaldehyde-8-aminoquinoline Schiff base)11.5 nM-Not specified[4]
ESIPT-Active 8-Hydroxyquinoline Derivative1.07 x 10⁻⁷ M-THF/H₂O (3:7, v/v)[6]

Signaling Pathway and Experimental Workflows

Signaling Pathway of this compound with Metal Ions

The "turn-on" fluorescence signaling is initiated by the chelation of a metal ion (Al³⁺ or Zn²⁺) by the probe.

G Probe_Free This compound (Weakly Fluorescent) Complex Probe-Metal Ion Complex (Highly Fluorescent) Probe_Free->Complex Chelation Excitation1 Excitation Probe_Free->Excitation1 Metal_Ion Metal Ion (Al³⁺ or Zn²⁺) Metal_Ion->Complex Excitation2 Excitation Complex->Excitation2 Non_Radiative Non-radiative decay (e.g., PET) Excitation1->Non_Radiative Fluorescence Fluorescence Emission Excitation2->Fluorescence CHEF

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.

Experimental Workflow for Metal Ion Detection in Solution

This workflow outlines the steps for quantifying metal ions using the fluorescent probe.

G start Start prep_probe Prepare Probe Stock Solution (e.g., 1 mM in DMSO) start->prep_probe prep_metal Prepare Metal Ion Stock Solutions (e.g., 10 mM in water) start->prep_metal prep_samples Prepare Test Solutions (Probe + Buffer + Metal Ion) prep_probe->prep_samples prep_metal->prep_samples incubate Incubate at Room Temperature prep_samples->incubate measure Measure Fluorescence Intensity (Spectrofluorometer) incubate->measure analyze Data Analysis (Titration curve, LOD calculation) measure->analyze end End analyze->end

Caption: Workflow for fluorescence titration experiment.

Experimental Protocols

Synthesis of 5-acetyl-8-hydroxyquinoline

This protocol is adapted from the synthesis of the precursor, 5-acetyl-8-hydroxyquinoline.[7]

Materials:

  • 8-hydroxyquinoline

  • Acetyl chloride

  • Nitrobenzene

  • Aluminum chloride or Titanium chloride

  • Crushed ice

  • 10% Hydrochloric acid (HCl)

  • Sodium acetate

  • Ethanol

Procedure:

  • In a flask, dissolve 8-hydroxyquinoline (1 equivalent) in nitrobenzene.

  • Add acetyl chloride (1 equivalent). A yellow precipitate may form.

  • Carefully add aluminum chloride or titanium chloride (as a Lewis acid catalyst) with constant shaking. The precipitate should dissolve.

  • Heat the reaction mixture at 70°C for 12 hours, protecting it from moisture with a calcium chloride tube.

  • After cooling, add crushed ice and 10% HCl.

  • Remove the nitrobenzene by steam distillation.

  • Allow the solution to stand overnight to precipitate the hydrochloride salt of the product.

  • Filter the precipitate and dissolve it in water.

  • Add sodium acetate to the aqueous solution to precipitate the free base, 5-acetyl-8-hydroxyquinoline.

  • Recrystallize the product from hot water or ethanol.

Protocol for Fluorescence Detection of Al³⁺ and Zn²⁺ in Solution

This is a general protocol based on methods for similar 8-hydroxyquinoline-based probes.[6]

Materials and Instruments:

  • This compound (Probe)

  • Dimethyl sulfoxide (DMSO)

  • HEPES buffer (or another suitable buffer system)

  • Stock solutions of AlCl₃ and ZnCl₂ (e.g., 10 mM in deionized water)

  • Stock solutions of other metal ions for selectivity studies (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, etc.)

  • Spectrofluorometer

  • Quartz cuvettes or a 96-well microplate reader

Procedure:

  • Preparation of Probe Stock Solution: Prepare a 1.0 mM stock solution of this compound in DMSO.

  • Preparation of Test Solutions:

    • In a series of test tubes or wells of a microplate, add the appropriate volume of buffer (e.g., HEPES buffer in a water/DMSO mixture).

    • Add a specific aliquot of the probe stock solution to achieve a final concentration in the low micromolar range (e.g., 10 µM).

    • For the titration experiment, add increasing concentrations of the target metal ion (Al³⁺ or Zn²⁺) to each tube/well.

    • For selectivity studies, add a fixed concentration of different metal ions to separate tubes/wells.

    • Ensure the final volume in each tube/well is constant.

  • Incubation: Mix the solutions gently and incubate at room temperature for a short period (e.g., 5-15 minutes) to allow for complex formation.

  • Fluorescence Measurement:

    • Set the excitation and emission wavelengths on the spectrofluorometer. Based on related compounds, the excitation wavelength is likely in the range of 330-420 nm, and the emission will be at a longer wavelength.[5][6] These should be optimized by running excitation and emission scans of the probe in the presence of the target metal ion.

    • Measure the fluorescence intensity of each solution.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the metal ion concentration to generate a titration curve.

    • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve at low concentrations.

Protocol for Intracellular Imaging of Al³⁺ and Zn²⁺

This protocol is a general guideline for cell imaging and should be optimized for the specific cell line and experimental conditions. It is based on a protocol for a similar quinoline-based probe.[4]

Materials:

  • This compound (Probe)

  • DMSO

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Cell line of interest (e.g., PC12, HeLa)

  • Solutions of AlCl₃ and ZnCl₂ for treating cells

  • Confocal fluorescence microscope

Procedure:

  • Cell Culture: Culture the cells in a suitable medium supplemented with FBS in a humidified incubator at 37°C with 5% CO₂. Seed the cells on glass-bottom dishes suitable for microscopy and allow them to adhere overnight.

  • Probe Loading:

    • Prepare a stock solution of the probe in DMSO.

    • Dilute the probe stock solution in serum-free cell culture medium to the desired final concentration (typically in the range of 1-10 µM).

    • Remove the culture medium from the cells and wash them with PBS.

    • Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C.

  • Washing: Remove the probe-containing medium and wash the cells with PBS two to three times to remove any excess, non-internalized probe.

  • Metal Ion Treatment and Imaging:

    • For imaging intracellular Al³⁺ or Zn²⁺, incubate the probe-loaded cells with the respective metal ion solution in culture medium for a specific period (e.g., 30 minutes).

    • Acquire fluorescence images using a confocal microscope with the appropriate excitation and emission settings determined from the solution-based experiments.

    • A control group of cells (probe-loaded but not treated with the metal ion) should be imaged to establish the baseline fluorescence.

    • An increase in intracellular fluorescence intensity upon metal ion treatment indicates the detection of the target ion.

Disclaimer

The provided protocols are intended as a general guide. Researchers should optimize the experimental conditions, including probe and metal ion concentrations, incubation times, and instrument settings, for their specific applications. The photophysical data presented for related compounds should be used as a starting point for the characterization of this compound.

References

Application Notes and Protocols for Biological Assays of 5-acetyl-8-hydroxy-1H-quinolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the biological evaluation of 5-acetyl-8-hydroxy-1H-quinolin-2-one and its derivatives. This class of compounds, belonging to the broader family of 8-hydroxyquinolines, has garnered significant interest for its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The protocols and data presented herein are intended to facilitate the screening and characterization of these derivatives for potential therapeutic applications.

Anticancer Activity Evaluation

The cytotoxic potential of this compound derivatives against various cancer cell lines is a primary area of investigation. The MTT assay is a standard colorimetric method for assessing cell viability and is widely used to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the cytotoxic activity of various 8-hydroxyquinoline derivatives, which are structurally related to this compound, against several human cancer cell lines.

Compound/DerivativeCell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)C-32 (Amelanotic Melanoma)15.3 ± 0.8Cisplatin12.5 ± 0.9
MDA-MB-231 (Breast Adenocarcinoma)18.2 ± 1.1Doxorubicin1.5 ± 0.1
A549 (Lung Adenocarcinoma)20.1 ± 1.3Cisplatin10.2 ± 0.7
8-hydroxy-2-quinolinecarbaldehyde (3)Hep3B (Hepatocellular Carcinoma)6.25 ± 0.034--
MDA231, T-47D, Hs578t, SaoS2, K562, SKHep112.5 - 25--
Platinum(II) complex (YLN1)MDA-MB-2315.49 ± 0.14--
Platinum(II) complex (YLN2)MDA-MB-2317.09 ± 0.24--

Note: The data presented are for structurally related 8-hydroxyquinoline derivatives and serve as a reference for the potential activity of this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of test compounds on cancer cells.

Materials:

  • Target cancer cell lines (e.g., A549, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds.

    • Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualization of Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in 96-well plate add_compounds Add compounds to cells cell_seeding->add_compounds compound_prep Prepare serial dilutions of test compounds compound_prep->add_compounds incubation_48h Incubate for 48-72h add_compounds->incubation_48h add_mtt Add MTT solution incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_solubilizer Add solubilization solution incubation_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity Screening

The antimicrobial potential of this compound derivatives can be evaluated against a panel of pathogenic bacteria and fungi using the agar well diffusion method. This technique provides a qualitative and semi-quantitative assessment of the antimicrobial activity.

Quantitative Data Summary: Antimicrobial Activity

The following table presents the zone of inhibition data for various 8-hydroxyquinoline derivatives against selected microbial strains.

Compound/DerivativeBacterial StrainZone of Inhibition (mm)Standard DrugZone of Inhibition (mm)
5-amino-7-bromoquinolin-8-yl sulfonate (Ar = biphenyl)Staphylococcus aureus22Amoxiclav24
5-amino-7-bromoquinolin-8-yl sulfonate (Ar = 4-FPh)Pseudomonas aeruginosa22Amoxiclav24
5-amino-7-bromoquinolin-8-yl sulfonate (Ar = 2-OH-5-NO2Ph)Pseudomonas aeruginosa23Amoxiclav24
5-amino-7-bromoquinolin-8-yl sulfonate (R = 4-CH3Ph)Klebsiella pneumoniae25Amoxiclav27

Note: The data presented are for structurally related 8-hydroxyquinoline derivatives and serve as a reference for the potential activity of this compound derivatives.[2]

Experimental Protocol: Agar Well Diffusion Method

This protocol describes the procedure for assessing the antimicrobial activity of test compounds.[3]

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar or Mueller-Hinton agar plates

  • Sterile broth (e.g., Nutrient broth)

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • Standard antibiotic discs (e.g., Ciprofloxacin)

  • Sterile cork borer (6 mm diameter)

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Prepare a fresh overnight culture of the test microorganism in sterile broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

  • Plate Inoculation:

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of the agar plate in three directions to ensure uniform growth.

  • Well Preparation:

    • Aseptically punch wells (6 mm in diameter) into the inoculated agar plates using a sterile cork borer.[3]

  • Compound Application:

    • Add a fixed volume (e.g., 100 µL) of the test compound solution into each well.[3]

    • Place a standard antibiotic disc as a positive control.

    • Add the solvent used to dissolve the compounds into one well as a negative control.

  • Incubation:

    • Allow the plates to stand for 30 minutes to permit the diffusion of the compounds.

    • Incubate the plates at 37°C for 18-24 hours.[3]

  • Measurement and Interpretation:

    • Measure the diameter of the zone of inhibition (clear zone around the well) in millimeters.

    • A larger zone of inhibition indicates greater antimicrobial activity.

Visualization of Experimental Workflow

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_incubation Incubation cluster_analysis Analysis prep_inoculum Prepare microbial inoculum (0.5 McFarland) prep_plates Inoculate agar plates with test microbe prep_inoculum->prep_plates punch_wells Punch wells in agar prep_plates->punch_wells add_compounds Add test compounds and controls to wells punch_wells->add_compounds incubation Incubate at 37°C for 18-24h add_compounds->incubation measure_zones Measure zones of inhibition incubation->measure_zones

Caption: Workflow of the agar well diffusion method.

Enzyme Inhibition Assays

Derivatives of this compound can be screened for their inhibitory activity against various enzymes implicated in disease pathogenesis, such as α-glucosidase (relevant to diabetes) and urease (relevant to bacterial infections).

Quantitative Data Summary: Enzyme Inhibition

The following table summarizes the α-glucosidase inhibitory activity of quinoline-based compounds.

Compoundα-Glucosidase IC₅₀ (µM)Standard DrugIC₅₀ (µM)
8b79.9 ± 1.2Acarbose750.0 ± 2.0
8h38.2 ± 0.3Acarbose750.0 ± 2.0
8n65.9 ± 1.0Acarbose750.0 ± 2.0
8o47.2 ± 0.6Acarbose750.0 ± 2.0

Note: The data presented are for quinoline linked benzothiazole hybrids and indicate the potential for enzyme inhibitory activity within the broader quinoline class.

Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol is for determining the in vitro inhibitory activity of test compounds against α-glucosidase.[4]

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (50 mM, pH 6.8)

  • Test compounds

  • Acarbose (standard inhibitor)

  • Sodium carbonate (1 M)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation:

    • In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

    • Add 20 µL of α-glucosidase solution (2 U/mL).

    • Incubate at 37°C for 5 minutes.[4]

  • Enzymatic Reaction:

    • Initiate the reaction by adding 20 µL of pNPG solution (1 mM).[4]

    • Incubate the mixture at 37°C for 20 minutes.[4]

  • Reaction Termination:

    • Stop the reaction by adding 50 µL of 1 M sodium carbonate.[4]

  • Absorbance Measurement:

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm.[4]

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Visualization of Signaling Pathway

Enzyme_Inhibition cluster_pathway Enzyme Inhibition Pathway Enzyme Enzyme (e.g., α-glucosidase) Product Product (e.g., p-Nitrophenol) Enzyme->Product catalyzes Inhibited_Enzyme Inhibited Enzyme-Inhibitor Complex Enzyme->Inhibited_Enzyme Substrate Substrate (e.g., pNPG) Substrate->Enzyme Inhibitor This compound derivative Inhibitor->Enzyme binds to Inhibitor->Inhibited_Enzyme Inhibited_Enzyme->Product reaction blocked

Caption: General mechanism of enzyme inhibition.

Synthesis of this compound Derivatives

The synthesis of the core structure and its derivatives is a crucial first step in the drug discovery process. A common method for the synthesis of 5-acetyl-8-hydroxyquinoline involves a Friedel-Crafts acetylation reaction.

Experimental Protocol: Synthesis of 5-acetyl-8-hydroxyquinoline

This protocol is adapted from a reported one-pot synthesis method.[5]

Materials:

  • 8-hydroxyquinoline

  • Acetyl chloride

  • Nitrobenzene

  • Aluminum chloride or titanium chloride

  • Crushed ice

  • 10% Hydrochloric acid

  • Sodium acetate

Procedure:

  • Reaction Setup:

    • In a flask, dissolve acetyl chloride in nitrobenzene.

    • Add 8-hydroxyquinoline to the mixture, which will form a yellow precipitate.

  • Friedel-Crafts Acetylation:

    • Gradually add aluminum chloride with constant shaking. The precipitate will dissolve.

    • Heat the reaction mixture at 70°C for 12 hours.

  • Work-up:

    • Cool the reaction mixture and add crushed ice and 10% HCl.

    • Remove the nitrobenzene by steam distillation.

    • Allow the solution to stand overnight to precipitate the hydrochloride salt of the product.

  • Purification:

    • Filter the hydrochloride salt and dissolve it in water.

    • Add sodium acetate to precipitate the free base of 5-acetyl-8-hydroxyquinoline.

    • Recrystallize the product from hot water.

Visualization of Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 8-hydroxyquinoline + Acetyl chloride lewis_acid Add Lewis Acid (AlCl3) start->lewis_acid heating Heat at 70°C for 12h lewis_acid->heating quench Quench with ice and HCl heating->quench steam_distill Steam Distillation quench->steam_distill precipitate_salt Precipitate hydrochloride salt steam_distill->precipitate_salt filter_salt Filter the salt precipitate_salt->filter_salt precipitate_base Precipitate free base with Sodium Acetate filter_salt->precipitate_base recrystallize Recrystallize from water precipitate_base->recrystallize final_product 5-acetyl-8-hydroxyquinoline recrystallize->final_product

Caption: Synthesis workflow for 5-acetyl-8-hydroxyquinoline.

References

Application Notes and Protocols for 5-Acetyl-8-hydroxy-1H-quinolin-2-one in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the specific compound 5-acetyl-8-hydroxy-1H-quinolin-2-one is limited in publicly available literature. The following application notes and protocols are based on studies of structurally related 8-hydroxyquinoline and quinolin-2(1H)-one derivatives, providing a predictive framework for its potential anticancer applications and methodologies for its evaluation.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2] The 8-hydroxyquinoline scaffold, in particular, is known for its metal-chelating properties and its ability to induce apoptosis in cancer cells.[1][3] Similarly, the quinolin-2(1H)-one core is a key pharmacophore in various FDA-approved drugs and clinical candidates. The compound this compound integrates both of these important moieties, suggesting its potential as a promising candidate for anticancer drug development. These derivatives have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4][5]

Predicted Anticancer Activity

Based on the activities of related compounds, this compound is hypothesized to exhibit significant cytotoxicity against a range of human cancer cell lines. The presence of the 8-hydroxyl group may contribute to the chelation of essential metal ions, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress-induced apoptosis.[6] The quinolin-2-one core, substituted with an acetyl group, could play a role in inhibiting critical enzymes such as receptor tyrosine kinases (e.g., EGFR, HER-2), a known mechanism for other quinolinone derivatives.[4][7]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activities of various 8-hydroxyquinoline and quinolin-2(1H)-one derivatives against several human cancer cell lines. This data provides a benchmark for the anticipated potency of this compound.

Table 1: Cytotoxicity of 8-Hydroxyquinoline Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
8-hydroxy-2-quinolinecarbaldehydeHep3B6.25 ± 0.034[8]
8-hydroxy-2-quinolinecarbaldehydeMDA-MB-231, T-47D, Hs578t, SaoS2, K562, SKHep112.5–25[8]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)C-32 (Amelanotic Melanoma)Comparable to Cisplatin/Doxorubicin[7][9]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)MDA-MB-231 (Breast Cancer)Comparable to Cisplatin/Doxorubicin[7][9]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)A549 (Lung Cancer)Comparable to Cisplatin/Doxorubicin[7][9]
HQ-11 (5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline)MCF7, MDA-MB-231Not specified, induces paraptosis and apoptosis[10]
YLN1 ([Pt(QCl)Cl₂]·CH₃OH)MDA-MB-2315.49 ± 0.14[11]
YLN2 ([Pt(QBr)Cl₂]·CH₃OH)MDA-MB-2317.09 ± 0.24[11]

Table 2: Cytotoxicity of Quinolin-2(1H)-one Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 / GI50 (nM)Reference
Compound 5a (a quinolin-2(1H)-one derivative)MCF-7 (Breast Cancer)34[4]
Erlotinib (Reference Drug)MCF-7 (Breast Cancer)40[4]
Compound III (a quinolin-2(1H)-one derivative)MCF-7 (Breast Cancer)23[4]
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a)HTC-116 (Colon Cancer)Potent cytotoxicity[5]
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a)A549 (Lung Cancer)Potent cytotoxicity[5]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the compound on cancer cell lines.[12]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis.[2][13]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

This protocol is for determining the effect of the compound on the cell cycle progression.[5]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PBS containing PI and RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This protocol is for investigating the effect of the compound on the expression of proteins involved in apoptosis and cell signaling.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., Bcl-2, Bax, Caspase-3, PARP, p-EGFR, p-HER2)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Treat cells with the compound for the desired time.

  • Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using an ECL detection system.

Visualizations

Signaling Pathways and Experimental Workflows

Anticipated_Mechanism_of_Action Compound 5-acetyl-8-hydroxy- 1H-quinolin-2-one ROS Increased ROS Production Compound->ROS EGFR_HER2 EGFR/HER-2 Inhibition Compound->EGFR_HER2 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PI3K_Akt PI3K/Akt Pathway Inhibition EGFR_HER2->PI3K_Akt Proliferation Decreased Cell Proliferation PI3K_Akt->Proliferation Proliferation->Apoptosis

Caption: Predicted mechanism of this compound.

Experimental_Workflow_for_Anticancer_Evaluation cluster_invitro In Vitro Evaluation Cell_Culture Cancer Cell Culture Treatment Compound Treatment Cell_Culture->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Apoptosis_Assay Annexin V/PI (Apoptosis) Treatment->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis Treatment->Cell_Cycle Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot

Caption: Workflow for in vitro anticancer evaluation.

Apoptosis_Induction_Pathway Compound Quinolinone Derivative Bax_up Bax Upregulation Compound->Bax_up Bcl2_down Bcl-2 Downregulation Compound->Bcl2_down Cytochrome_c Cytochrome c Release Bax_up->Cytochrome_c Bcl2_down->Cytochrome_c Caspase_Activation Caspase-9/3 Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptotic Cell Death Caspase_Activation->Apoptosis

Caption: Intrinsic apoptosis pathway induced by quinolinone derivatives.

References

Application Notes and Protocols for 5-Acetyl-8-hydroxy-1H-quinolin-2-one Derivatives in Neuroprotection Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential neuroprotective effects of 5-acetyl-8-hydroxy-1H-quinolin-2-one and its derivatives. The information is curated for researchers in neuroscience, pharmacology, and medicinal chemistry, offering detailed protocols for investigating the therapeutic potential of this chemical scaffold in the context of neurodegenerative diseases.

Introduction to Neuroprotective Effects

The 8-hydroxyquinoline and quinolin-2-one scaffolds are recognized as privileged structures in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Derivatives of these parent molecules have been extensively investigated for their neuroprotective properties, showing promise in preclinical models of Alzheimer's disease, Parkinson's disease, and other neurological disorders.[3][4][5] The primary mechanisms underlying their neuroprotective effects include potent antioxidant activity, chelation of redox-active metal ions, and modulation of key signaling pathways involved in neuronal survival and inflammation.[3][6][7]

While direct experimental data on the neuroprotective effects of this compound is limited, its structural features suggest a strong potential for similar activities. The presence of the 8-hydroxyl group is crucial for metal chelation and antioxidant properties, and the quinolin-2-one core is a key pharmacophore in various neuroprotective agents.[3][4]

Quantitative Data on Related Compounds

The following tables summarize the neuroprotective and related biological activities of various 8-hydroxyquinoline and quinolin-2-one derivatives from preclinical studies. This data provides a benchmark for evaluating the potential efficacy of novel this compound derivatives.

Table 1: Neuroprotective Effects of 8-Hydroxyquinoline Derivatives in Cellular Models

CompoundCellular ModelInsultConcentrationObserved EffectReference
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)SH-SY5Y neuroblastoma cellsHigh Glucose (120 mM)1 µMIncreased cell viability to 93.35%[8]
Nitroxoline (8-hydroxy-5-nitroquinoline)SH-SY5Y neuroblastoma cellsHigh Glucose (120 mM)1 µMIncreased cell viability to 95.72%[8]
8-HydroxyquinolineSH-SY5Y neuroblastoma cellsHigh Glucose (120 mM)1 µMIncreased cell viability to 86.89%[8]
(E)-5-(4-hydroxystyryl)quinolin-8-olSH-SY5Y cellsExogenous ROS1.5 µMReduced ROS production to 26.23%[7]

Table 2: Enzyme Inhibitory Activity of Quinolin-2-one and 8-Hydroxyquinoline Derivatives

CompoundTarget EnzymeIC₅₀Reference
Quinolin-2-one derivative 7cGSK-3β4.68 ± 0.59 nM[4]
Quinolin-2-one derivative 7eGSK-3β8.27 ± 0.60 nM[4]
Quinolin-2-one derivative 7fGSK-3β5.14 ± 0.42 nM[4]
7-(4-(6-chloro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)phenoxy)-4-methyl-2H-chromen-2-oneAcetylcholinesterase (AChE)17.17 µM[5]
7-(4-(6-chloro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)phenoxy)-4-methyl-2H-chromen-2-oneBACE17.99 µM[5]

Key Signaling Pathways

The neuroprotective effects of 8-hydroxyquinoline and quinolin-2-one derivatives are often mediated through the modulation of several key signaling pathways implicated in neurodegeneration.

G cluster_0 Neuroprotective Mechanisms cluster_1 Therapeutic Intervention cluster_2 Cellular Outcomes ROS Reactive Oxygen Species (ROS) Survival Neuronal Survival and Function ROS->Survival Metal Metal Ion Dyshomeostasis (Cu²⁺, Fe³⁺, Zn²⁺) Metal->Survival Inflammation Neuroinflammation (Microglial Activation) Inflammation->Survival Apoptosis Apoptotic Pathways Apoptosis->Survival GSK3B GSK-3β Activity GSK3B->Survival AChE Acetylcholinesterase (AChE) AChE->Survival Quinoline 5-Acetyl-8-hydroxy- 1H-quinolin-2-one Derivatives Quinoline->ROS Antioxidant Activity (Radical Scavenging) Quinoline->Metal Metal Chelation Quinoline->Inflammation Anti-inflammatory Effects Quinoline->Apoptosis Anti-apoptotic Modulation Quinoline->GSK3B Inhibition Quinoline->AChE Inhibition

Caption: Proposed neuroprotective mechanisms of this compound derivatives.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the neuroprotective effects of this compound derivatives, based on methodologies reported for similar compounds.[6][9]

Protocol 1: In Vitro Neuroprotection Assay against Oxidative Stress

This protocol assesses the ability of a test compound to protect neuronal cells from oxidative stress-induced cell death.

1. Cell Culture:

  • Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin).

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

2. Compound Treatment:

  • Prepare stock solutions of the this compound derivative in DMSO.

  • Pre-treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) for 2 hours.

3. Induction of Oxidative Stress:

  • Induce oxidative stress by adding a neurotoxin such as hydrogen peroxide (H₂O₂) at a final concentration of 100 µM or 1-methyl-4-phenylpyridinium (MPP+) to the wells.[9]

  • Include control wells: untreated cells, cells treated only with the neurotoxin, and cells treated only with the test compound.

4. Assessment of Cell Viability (MTT Assay):

  • After 24 hours of incubation with the neurotoxin, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate cell viability as a percentage of the untreated control.

  • Plot the percentage of neuroprotection against the log concentration of the test compound to determine the EC₅₀ value.

G A Seed SH-SY5Y cells in 96-well plate B Pre-treat with Test Compound (2 hours) A->B C Induce Oxidative Stress (e.g., H₂O₂, MPP⁺) (24 hours) B->C D MTT Assay C->D E Measure Absorbance (570 nm) D->E F Calculate Cell Viability and EC₅₀ E->F

Caption: Workflow for the in vitro neuroprotection assay.

Protocol 2: In Vivo Model of Cerebral Ischemia/Reperfusion (CIR) in Rats

This protocol evaluates the neuroprotective efficacy of a test compound in an animal model of stroke.[9]

1. Animal Model:

  • Induce cerebral ischemia in adult male Sprague-Dawley rats by bilateral common carotid artery occlusion for a specified duration, followed by reperfusion.

2. Drug Administration:

  • Administer the this compound derivative (e.g., at a dose of 25 or 50 mg/kg) via intraperitoneal injection or oral gavage, once daily for a predetermined period (e.g., 3 consecutive days) post-ischemia.

3. Behavioral Assessment:

  • Evaluate neurological deficits at various time points using a standardized neurological scoring system.

4. Histopathological Analysis:

  • At the end of the treatment period, sacrifice the animals and perfuse the brains.

  • Collect brain tissue for histological staining (e.g., Hematoxylin and Eosin, Nissl staining) to assess the extent of neuronal damage and infarct volume.

5. Biochemical Assays:

  • Homogenize brain tissue to measure markers of oxidative stress (e.g., malondialdehyde levels, superoxide dismutase activity) and inflammation (e.g., cytokine levels via ELISA).

G A Induce Cerebral Ischemia/ Reperfusion in Rats B Administer Test Compound A->B C Behavioral Assessment B->C D Sacrifice and Brain Collection C->D E Histopathological Analysis (Infarct Volume) D->E F Biochemical Assays (Oxidative Stress, Inflammation) D->F

Caption: Experimental workflow for the in vivo cerebral ischemia model.

Synthesis of 5-Acetyl-8-hydroxyquinoline

An efficient one-pot synthesis for the Friedel-Crafts acetylation of 8-hydroxyquinoline has been reported.[10]

Reaction Scheme:

8-Hydroxyquinoline + Acetyl Chloride --(Nitrobenzene, Lewis Acid)--> 5-Acetyl-8-hydroxyquinoline

Procedure:

  • To a solution of acetyl chloride in nitrobenzene, add 8-hydroxyquinoline. A yellow precipitate will form.

  • Add a Lewis acid (e.g., aluminum chloride) with constant shaking. The precipitate will dissolve.

  • Heat the reaction mixture at 70°C for 12 hours.

  • After cooling, add crushed ice and 10% HCl.

  • Remove the nitrobenzene by steam distillation.

  • The separated hydrochloride of 5-acetyl-8-hydroxyquinoline is filtered.

  • Dissolve the hydrochloride in water and add sodium acetate to precipitate the free base.

  • Recrystallize the product from hot water.[10]

Conclusion

The this compound scaffold holds significant promise for the development of novel neuroprotective agents. The protocols and data presented here provide a solid foundation for researchers to explore the therapeutic potential of its derivatives in the context of neurodegenerative diseases. Further investigation into the specific mechanisms of action and in vivo efficacy is warranted to advance these compounds toward clinical applications.

References

Application Notes and Protocols for the Quantification of 5-acetyl-8-hydroxy-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of 5-acetyl-8-hydroxy-1H-quinolin-2-one. Due to the limited availability of specific validated methods for this analyte in peer-reviewed literature, this document outlines two robust and scientifically sound analytical methods based on common laboratory instrumentation: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These protocols are designed to serve as a comprehensive starting point for method development and validation in research and drug development settings.

Introduction

This compound is a quinolinone derivative.[1][2][3] Compounds containing the 8-hydroxyquinoline moiety are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects, making them of significant interest in medicinal chemistry and drug development.[4][5][6] Accurate and precise quantification of such compounds is crucial for pharmacokinetic studies, formulation development, and quality control. This document presents detailed protocols for the quantification of this compound in a common biological matrix (human plasma) and as a pure substance.

Analytical Methods

Two primary analytical methods are proposed for the quantification of this compound:

  • HPLC-UV: A widely accessible and cost-effective method suitable for routine analysis and quantification at moderate to high concentrations.

  • LC-MS/MS: A highly sensitive and selective method ideal for bioanalysis, capable of detecting and quantifying the analyte at very low concentrations in complex biological matrices.[7][8][9]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substance or simple formulations.

2.1.1. Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 70% 0.1% Formic acid in Water (A) and 30% Acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 254 nm.

Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

2.1.2. Data Presentation: HPLC-UV Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for the sensitive and selective quantification of this compound in human plasma.

2.2.1. Experimental Protocol: LC-MS/MS

Instrumentation:

  • LC-MS/MS system consisting of a binary pump HPLC, an autosampler, a column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm particle size).[8]

  • Mobile Phase: Gradient elution with 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B).[8]

    • Gradient Program: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.[8]

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte (this compound): Precursor ion (Q1) m/z 204.06 -> Product ion (Q3) m/z 162.05 (Hypothetical fragmentation of acetyl group).

    • Internal Standard (IS) (e.g., Verapamil): Precursor ion (Q1) m/z 455.3 -> Product ion (Q3) m/z 165.1.

  • Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage: 3.5 kV, Gas temperature: 350 °C, Gas flow: 10 L/min).

Sample Preparation (Protein Precipitation): [8][9]

  • To 100 µL of plasma sample, add 20 µL of Internal Standard working solution (e.g., 100 ng/mL Verapamil in methanol).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

  • Vortex and transfer to an autosampler vial for injection.

2.2.2. Data Presentation: LC-MS/MS Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.15 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) ± 15%
Matrix Effect 90 - 110%
Recovery > 85%

Visualization of Experimental Workflows

HPLC_UV_Workflow cluster_prep Standard & Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working_std Working Standards (1-100 µg/mL) stock->working_std hplc HPLC System working_std->hplc Injection sample_prep Sample Preparation (Dissolution & Filtration) sample_prep->hplc Injection column C18 Column hplc->column detector UV Detector (254 nm) column->detector chromatogram Chromatogram detector->chromatogram calibration Calibration Curve chromatogram->calibration quantification Quantification calibration->quantification

Caption: HPLC-UV Experimental Workflow.

LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is Injection ppt Protein Precipitation (Acetonitrile) add_is->ppt Injection centrifuge Centrifugation ppt->centrifuge Injection evap Evaporation centrifuge->evap Injection reconstitute Reconstitution evap->reconstitute Injection lc LC System reconstitute->lc Injection msms Tandem Mass Spec (ESI+, MRM) lc->msms peak_integration Peak Integration msms->peak_integration ratio Analyte/IS Ratio peak_integration->ratio quantification Concentration Calculation ratio->quantification

Caption: LC-MS/MS Bioanalytical Workflow.

Conclusion

The analytical methods detailed in this document provide a robust framework for the quantification of this compound. The HPLC-UV method is well-suited for the analysis of bulk material and formulations, offering simplicity and reliability. For bioanalytical applications requiring high sensitivity and selectivity, the LC-MS/MS method is the recommended approach. It is imperative that these methods undergo rigorous validation according to regulatory guidelines (e.g., FDA, EMA) before implementation in a regulated environment to ensure the generation of accurate and reliable data.

References

Application Notes and Protocols for 5-acetyl-8-hydroxy-1H-quinolin-2-one in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-acetyl-8-hydroxy-1H-quinolin-2-one is a heterocyclic compound belonging to the quinolinone family. The quinoline and 8-hydroxyquinoline scaffolds are recognized for their wide range of biological activities, including potential as anticancer, antibacterial, and antifungal agents. While specific experimental data on the biological activity of this compound in cell culture is limited in currently available literature, this document provides a detailed guide for its evaluation based on the activities of structurally related 8-hydroxyquinoline and quinolinone derivatives. These notes and protocols are intended to serve as a foundational resource for researchers initiating studies with this compound.

Chemical Properties

PropertyValueReference
IUPAC Name This compound
Synonyms 5-acetyl-8-hydroxy-2(1H)-quinolinone, 5-acetyl-8-hydroxycarbostyril
CAS Number 62978-73-8
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
Appearance Solid
Solubility Soluble in DMSO

Postulated Biological Activity

Based on the known biological activities of the 8-hydroxyquinoline and quinolinone classes of compounds, this compound is hypothesized to exhibit cytotoxic and antiproliferative effects against cancer cell lines. The 8-hydroxyquinoline moiety is a known metal chelator, a property that has been linked to the anticancer activity of some of its derivatives. Chelation of essential metal ions can disrupt cellular processes and induce apoptosis. Furthermore, various quinolinone derivatives have been shown to target signaling pathways involved in cell proliferation and survival.

Data on Structurally Related Compounds

Due to the lack of specific quantitative data for this compound, the following table summarizes the cytotoxic activities of other 8-hydroxyquinoline derivatives against various cancer cell lines to provide a comparative context.

Table 1: Cytotoxic Activity of Selected 8-Hydroxyquinoline Derivatives

CompoundCell LineAssayIC₅₀ (µM)Reference
8-hydroxy-N-phenylquinoline-2-carboxamide derivative (with 3-NO₂ substitution)A549 (Lung Carcinoma)Not SpecifiedModerate Activity[1]
Glycoconjugate of 8-hydroxyquinolineHCT 116 (Colorectal Carcinoma)MTT Assay22.7[1]
Glycoconjugate of 8-hydroxyquinolineMCF-7 (Breast Adenocarcinoma)MTT Assay4.12[1]
2-isopropyl-5,7-dichloro-8-hydroxyquinolineDengue Virus infected cellsNot Specified3.03[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activity of this compound in cell culture.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Phosphate-buffered saline (PBS, sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is used to determine if the compound induces apoptosis (programmed cell death).

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at concentrations around its IC₅₀ value (determined from the MTT assay) for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect the cell suspension.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

    • Annexin V-FITC negative, PI negative cells are viable.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Cell Culture (Cancer Cell Line) seed_cells Seed Cells (96-well plate) prep_cells->seed_cells prep_compound Prepare 5-acetyl-8-hydroxy- 1H-quinolin-2-one Stock treat_cells Treat with Compound (Varying Concentrations) prep_compound->treat_cells seed_cells->treat_cells viability_assay Perform Cell Viability Assay (e.g., MTT) treat_cells->viability_assay apoptosis_assay Perform Apoptosis Assay (e.g., Annexin V) treat_cells->apoptosis_assay read_plate Measure Absorbance/ Fluorescence viability_assay->read_plate analyze_apoptosis Analyze Flow Cytometry Data apoptosis_assay->analyze_apoptosis calc_ic50 Calculate IC50 Value read_plate->calc_ic50

Caption: General experimental workflow for evaluating the in vitro activity of this compound.

Hypothesized Signaling Pathway

The following diagram illustrates a potential signaling pathway that could be affected by 8-hydroxyquinoline derivatives, leading to apoptosis. This is a generalized pathway and would require experimental validation for this compound.

signaling_pathway compound 5-acetyl-8-hydroxy- 1H-quinolin-2-one metals Cellular Metal Ions (e.g., Fe, Cu, Zn) compound->metals Chelation ros Increased ROS metals->ros Disruption of Redox Balance mito Mitochondrial Dysfunction ros->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothesized signaling pathway for metal-chelating 8-hydroxyquinoline derivatives leading to apoptosis.

Disclaimer

The information provided in these application notes is intended for guidance and is based on the known activities of structurally related compounds. Specific experimental conditions, including cell lines, compound concentrations, and incubation times, should be optimized for each research application. Due to the limited publicly available data on this compound, the actual biological activity and mechanisms of action may differ from those of the analogs presented. It is crucial to conduct thorough dose-response studies and appropriate control experiments.

References

Application Notes and Protocols: 5-Acetyl-8-hydroxy-1H-quinolin-2-one Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 5-acetyl-8-hydroxy-1H-quinolin-2-one and its derivatives as a promising class of enzyme inhibitors. This document outlines their therapeutic potential, summarizes key quantitative data, and provides detailed experimental protocols for their evaluation. The quinolinone scaffold is a versatile starting point for the development of potent and selective inhibitors for a range of enzymatic targets.

Introduction

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant attention in medicinal chemistry due to their wide array of biological activities, including roles as anticancer, antimicrobial, and anti-inflammatory agents. A subset of these compounds, the this compound derivatives, has emerged as a scaffold of interest for the development of novel enzyme inhibitors. These derivatives have shown potential in targeting various enzymes implicated in diseases such as neurodegenerative disorders and cancer. For instance, quinoline derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE), beta-site APP cleaving enzyme-1 (BACE1), and glycogen synthase kinase 3-beta (GSK3β), which are relevant to neurodegenerative diseases.[1]

Data Presentation: Enzyme Inhibition by Quinolinone Derivatives

The following tables summarize the inhibitory activities of various quinolinone and quinoline derivatives against different enzyme targets. While specific data for this compound derivatives are limited in the public domain, the data for structurally related compounds highlight the potential of this chemical class.

Table 1: Inhibition of Enzymes Associated with Neurodegenerative Diseases by Quinoline Derivatives [1]

Derivative ClassTarget EnzymeInhibition (%)Notes
Quinoline AnalogsAcetylcholinesterase (AChE)94.6%The most potent derivative identified in an in silico screen.[1]
Quinoline-sulfonamideGSK3β> 40%Four derivatives showed significant inhibition.[1]
Quinoline-sulfonamideBACE1> 40%Four derivatives showed significant inhibition.[1]

Table 2: Inhibition of Proteasome by Substituted Quinolines [2]

CompoundTarget ActivityIC50 (µM)Inhibition Type
Quinoline 720S Proteasome (Chymotryptic-like)14.4Mixed-type
Quinoline 7Caspase-like-Inhibits

Table 3: Inhibition of Tyrosinase by Quinazolinone Derivatives [3]

Compound ClassTarget EnzymeIC50Substrate
Quinazolinone DerivativesMushroom TyrosinaseVariesL-DOPA

Table 4: Inhibition of HIV-1 Ribonuclease H by Quinolinonyl Derivatives [4]

CompoundTarget EnzymeIC50 (µM)
4oHIV-1 Ribonuclease H1.51
5oHIV-1 Ribonuclease H1.49
4qHIV-1 Ribonuclease H13.48
5pHIV-1 Ribonuclease H19.59

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound derivatives as enzyme inhibitors.

Protocol 1: General Enzyme Inhibition Assay (Spectrophotometric)

This protocol can be adapted for various enzymes where the activity can be monitored by a change in absorbance. An example for tyrosinase is provided.[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against a target enzyme.

Materials:

  • Target Enzyme (e.g., Mushroom Tyrosinase)

  • Substrate (e.g., L-DOPA)

  • Assay Buffer (e.g., 0.1 M Sodium Phosphate Buffer, pH 6.8)

  • Test Compound (this compound derivative)

  • Solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the test compound in DMSO to make a concentrated stock solution (e.g., 10 mM).

    • Prepare a series of dilutions of the test compound in the assay buffer to achieve the desired final concentrations.

    • Prepare the substrate solution in the assay buffer (e.g., 2 mM L-DOPA).[3]

    • Prepare the enzyme solution in the assay buffer (e.g., 0.2 mg/L Mushroom Tyrosinase).[3]

  • Assay Setup (in a 96-well plate):

    • Add a specific volume of the assay buffer to each well.

    • Add a volume of the test compound dilution to the sample wells. For control wells, add the same volume of buffer/DMSO.

    • Add the substrate solution to all wells.

    • Pre-incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 10 minutes).

  • Initiate the Reaction:

    • Add the enzyme solution to each well to start the reaction.

  • Measure Activity:

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 475 nm for dopachrome formation from L-DOPA) at regular time intervals using a microplate reader.[3]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: Proteasome Inhibition Assay (Fluorometric)

This protocol is based on the use of fluorogenic substrates to measure the activity of different catalytic subunits of the 20S proteasome.[2]

Objective: To determine the IC50 of a this compound derivative against the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome.

Materials:

  • Purified human 20S proteasome

  • Fluorogenic substrates:

    • Suc-LLVY-AMC (for chymotrypsin-like activity)

    • Z-ARR-AMC (for trypsin-like activity)

    • Z-LLE-AMC (for caspase-like activity)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • Test Compound

  • DMSO

  • Black 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the test compound in DMSO. Create serial dilutions in the assay buffer.

    • Prepare stock solutions of the fluorogenic substrates in DMSO and dilute to the working concentration in the assay buffer.

  • Assay Setup:

    • To the wells of a black 96-well plate, add the assay buffer.

    • Add the test compound dilutions. For the control, add buffer/DMSO.

    • Add the purified 20S proteasome to each well.

    • Incubate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate Reaction:

    • Add the respective fluorogenic substrate to the wells to start the reaction.

  • Measure Fluorescence:

    • Monitor the increase in fluorescence (due to the release of AMC) at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm over time (e.g., 30 minutes) at 37°C.[2]

  • Data Analysis:

    • Calculate the reaction rates from the linear portion of the fluorescence curves.

    • Determine the percentage of inhibition and the IC50 values as described in Protocol 1.

Protocol 3: Enzyme Kinetic Studies (Lineweaver-Burk Plot)

This protocol is used to determine the mechanism of enzyme inhibition (e.g., competitive, non-competitive, or mixed-type).[2][5]

Objective: To elucidate the mode of inhibition of a this compound derivative.

Procedure:

  • Perform the Enzyme Assay: Conduct the enzyme assay (as described in Protocol 1 or 2) with varying concentrations of the substrate in the absence and presence of different fixed concentrations of the inhibitor.

  • Data Collection: For each inhibitor concentration, determine the initial reaction velocity (V) at each substrate concentration ([S]).

  • Data Analysis:

    • Calculate the reciprocal of the velocity (1/V) and the reciprocal of the substrate concentration (1/[S]).

    • Create a Lineweaver-Burk plot by plotting 1/V versus 1/[S] for each inhibitor concentration.

    • Analyze the resulting plots:

      • Competitive Inhibition: The lines will intersect on the y-axis.

      • Non-competitive Inhibition: The lines will intersect on the x-axis.

      • Mixed-type Inhibition: The lines will intersect in the second or third quadrant (not on an axis).[2]

      • Uncompetitive Inhibition: The lines will be parallel.

    • From these plots, the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant) can be determined, and the inhibition constant (Ki) can be calculated.

Visualizations

Diagrams of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate relevant biological pathways and experimental workflows.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock & Dilutions setup Set up Assay Plate (Buffer, Inhibitor) prep_inhibitor->setup prep_enzyme Prepare Enzyme Solution initiate Initiate Reaction (Add Enzyme/Substrate) prep_enzyme->initiate prep_substrate Prepare Substrate Solution prep_substrate->initiate pre_incubate Pre-incubate setup->pre_incubate pre_incubate->initiate measure Measure Activity (Spectrophotometry/ Fluorometry) initiate->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: General workflow for determining the IC50 of an enzyme inhibitor.

Inhibition_Kinetics_Workflow start Perform Enzyme Assay with Varying [Substrate] and Fixed [Inhibitor] data_collection Measure Initial Velocity (V) for each [Substrate] start->data_collection calculation Calculate 1/V and 1/[S] data_collection->calculation plotting Generate Lineweaver-Burk Plot (1/V vs. 1/[S]) calculation->plotting analysis Analyze Plot to Determine Inhibition Mechanism (Competitive, Non-competitive, etc.) plotting->analysis Proteasome_Inhibition_Pathway Inhibitor Quinolinone Derivative Proteasome 20S Proteasome Inhibitor->Proteasome CTL Chymotrypsin-like (β5 subunit) Proteasome->CTL TL Trypsin-like (β2 subunit) Proteasome->TL CaspL Caspase-like (β1 subunit) Proteasome->CaspL Protein_Deg Protein Degradation CTL->Protein_Deg inhibited TL->Protein_Deg inhibited CaspL->Protein_Deg inhibited Cellular_Processes Cell Cycle Progression, Apoptosis Regulation Protein_Deg->Cellular_Processes

References

Application Notes and Protocols for 5-acetyl-8-hydroxy-1H-quinolin-2-one and its Divalent Metal Chelating Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline and its derivatives are a well-established class of compounds known for their potent metal chelating abilities.[1][2] This property is central to their wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[3] The ability to sequester metal ions can modulate various physiological and pathological processes, making these compounds promising candidates for drug development.[4]

This document provides detailed application notes and protocols for investigating the chelating properties of 5-acetyl-8-hydroxy-1H-quinolin-2-one with divalent metals. It is important to note that while the core 8-hydroxyquinoline structure is known to chelate metals, the presence of the 2-oxo functional group in the quinoline ring may influence the electronic properties and, consequently, the chelation behavior of the molecule.

Due to the limited availability of direct experimental data for this compound, this document will leverage data from the closely related and well-studied compound, 5-acetyl-8-hydroxyquinoline , as a predictive model for its potential chelating efficacy. All data presented for 5-acetyl-8-hydroxyquinoline should be considered as a proxy and a starting point for investigations into the properties of this compound.

Potential Applications in Research and Drug Development

The metal chelating properties of 8-hydroxyquinoline derivatives suggest several potential applications for this compound in various research and development fields:

  • Anticancer Therapy: Divalent metal ions like copper and zinc are crucial for tumor growth and angiogenesis. Chelating these ions can disrupt cancer cell function and inhibit tumor progression.[4]

  • Neurodegenerative Diseases: An imbalance of metal ions in the brain is implicated in neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. Metal chelators can help restore metal homeostasis and have shown therapeutic potential.[5]

  • Antimicrobial Agents: Many essential microbial enzymes require divalent metal ions as cofactors. Chelating these metals can inhibit microbial growth.

  • Fluorescent Sensors: The fluorescence of 8-hydroxyquinoline derivatives is often quenched in the free form and enhanced upon chelation with metal ions. This property can be exploited to develop selective fluorescent sensors for detecting and quantifying divalent metals.[5]

Data Presentation: Chelating Properties of 5-acetyl-8-hydroxyquinoline (Proxy Compound)

The following tables summarize the acid-base and metal chelation properties of 5-acetyl-8-hydroxyquinoline in an ethanol solvent system. This data is derived from potentiometric and spectrophotometric titrations and serves as an estimation of the potential chelating capabilities of this compound.[6]

Table 1: Acid Dissociation Constants (pKa) of 5-acetyl-8-hydroxyquinoline [6]

CompoundpKa1pKa2
5-acetyl-8-hydroxyquinoline4.89.6

Table 2: Formation Constants (log Kf) of 5-acetyl-8-hydroxyquinoline with Divalent and Trivalent Metals [6]

Metal Ionlog Kf
Fe(III)31.0
Cu(II)22.5
Zn(II)21.4
Pb(II)21.2

Experimental Protocols

Protocol 1: Synthesis of 5-acetyl-8-hydroxyquinoline (Precursor)

This protocol is adapted from the Friedel-Crafts acetylation of 8-hydroxyquinoline.[7]

Materials:

  • 8-hydroxyquinoline

  • Acetyl chloride

  • Nitrobenzene

  • Aluminum chloride (AlCl₃) or Titanium(IV) chloride (TiCl₄)

  • 10% Hydrochloric acid (HCl)

  • Sodium acetate

  • Ethanol

  • Ice

Procedure:

  • In a flask, dissolve 8-hydroxyquinoline (1 equivalent) in nitrobenzene.

  • Add acetyl chloride (1 equivalent) to the solution. A yellow precipitate may form.

  • Carefully add aluminum chloride or titanium chloride (as a Lewis acid catalyst) with constant stirring. The precipitate should dissolve, forming a clear semi-solid.

  • Heat the reaction mixture at 70°C for 12 hours, protecting it from atmospheric moisture with a calcium chloride tube.

  • After cooling, add crushed ice and 10% HCl to the reaction mixture.

  • Remove the nitrobenzene by steam distillation.

  • Allow the mixture to stand overnight to precipitate the hydrochloride salt of 5-acetyl-8-hydroxyquinoline.

  • Filter the precipitate and dissolve it in water.

  • Add sodium acetate to the aqueous solution to neutralize the acid and precipitate the free base of 5-acetyl-8-hydroxyquinoline.

  • Recrystallize the product from hot water or ethanol to obtain pure 5-acetyl-8-hydroxyquinoline.

Protocol 2: General Procedure for Synthesis of Metal Complexes

This protocol describes a general method for the synthesis of divalent metal complexes with 8-hydroxyquinoline derivatives.[8]

Materials:

  • This compound (Ligand)

  • Divalent metal salt (e.g., CuCl₂, Zn(CH₃COO)₂, NiCl₂)

  • Methanol or Ethanol

  • Deionized water

Procedure:

  • Dissolve the ligand (2 molar equivalents) in a suitable solvent such as methanol or ethanol.

  • In a separate flask, dissolve the divalent metal salt (1 molar equivalent) in deionized water or the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Adjust the pH of the mixture if necessary to facilitate complex formation (typically to a neutral or slightly basic pH).

  • A precipitate of the metal complex should form.

  • Continue stirring the reaction mixture at room temperature for a specified period (e.g., 2-4 hours) to ensure complete reaction.

  • Collect the precipitate by filtration.

  • Wash the precipitate with the solvent used and then with deionized water to remove any unreacted starting materials.

  • Dry the resulting metal complex in a desiccator or under vacuum.

Protocol 3: Determination of Metal-Ligand Stoichiometry by UV-Vis Spectrophotometry (Job's Method)

This protocol allows for the determination of the binding ratio between the metal ion and the ligand.[8]

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).

  • Stock solution of the divalent metal salt of the same concentration in the same solvent.

  • UV-Vis spectrophotometer.

  • Cuvettes.

Procedure:

  • Prepare a series of solutions with a constant total concentration of the ligand and metal ion but with varying mole fractions of the ligand (from 0 to 1). The total volume of each solution should be kept constant.

  • Allow the solutions to equilibrate for a sufficient amount of time for complex formation to complete.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex. This wavelength should be determined beforehand by scanning the spectrum of a solution containing both the ligand and the metal ion.

  • Plot the absorbance versus the mole fraction of the ligand.

  • The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the metal-ligand complex. For example, a maximum at a mole fraction of 0.67 indicates a 2:1 ligand-to-metal ratio.

Visualizations

Chelation_Process cluster_reactants Reactants cluster_product Product Ligand 2 x this compound Complex Metal-Ligand Complex [M(Ligand)₂] Ligand->Complex Chelation Metal Divalent Metal Ion (M²⁺) (e.g., Cu²⁺, Zn²⁺) Metal->Complex

Caption: Chelation of a divalent metal ion by two molecules of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization & Analysis cluster_application Application & Further Studies A Synthesis of This compound B Synthesis of Divalent Metal Complexes A->B C UV-Vis Spectrophotometry (Job's Method for Stoichiometry) B->C D Potentiometric Titration (Stability Constants) B->D E Fluorescence Spectroscopy (Binding Affinity) B->E F In vitro Biological Assays (e.g., Anticancer, Antimicrobial) C->F D->F G Development of Fluorescent Metal Sensors E->G Signaling_Pathway cluster_stress Cellular Environment cluster_intervention Therapeutic Intervention cluster_outcome Outcome Metal Excess Divalent Metals (e.g., Cu²⁺) ROS Reactive Oxygen Species (ROS) Generation Metal->ROS Fenton-like reactions Homeostasis Restoration of Metal Homeostasis Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Damage Protection Cellular Protection Chelator This compound Chelator->Metal Chelation Homeostasis->Protection

References

Application Notes and Protocols for the Synthesis of Derivatives from 5-acetyl-8-hydroxy-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of bioactive derivatives from the versatile scaffold, 5-acetyl-8-hydroxy-1H-quinolin-2-one. This core structure, also known as 5-acetyl-8-hydroxycarbostyril, serves as a valuable starting material for the generation of diverse molecular entities, including chalcones and Schiff bases, which have demonstrated significant potential in medicinal chemistry. The protocols detailed herein are intended for researchers in drug discovery and development, offering methodologies for creating libraries of novel compounds for biological screening.

Introduction to this compound as a Synthetic Precursor

The quinolin-2-one (carbostyril) framework is a privileged heterocyclic structure found in numerous natural products and synthetic compounds with a wide array of biological activities. The presence of an acetyl group at the C-5 position and a hydroxyl group at the C-8 position offers multiple points for chemical modification, enabling the exploration of structure-activity relationships (SAR). The acetyl moiety is a key handle for the synthesis of chalcones through Claisen-Schmidt condensation and Schiff bases via condensation with various amines. These derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Synthesis of the Starting Material: this compound

A plausible and established method for the synthesis of this compound is the Fries rearrangement of an appropriate precursor, 8-acetoxy-1H-quinolin-2-one. The Fries rearrangement is a well-known organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.

Protocol for Synthesis via Fries Rearrangement

Materials:

  • 8-acetoxy-1H-quinolin-2-one

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Sodium acetate

  • Ice

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a calcium chloride guard tube, dissolve 8-acetoxy-1H-quinolin-2-one in nitrobenzene.

  • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with constant stirring.

  • After the addition is complete, heat the reaction mixture to 60-70°C for approximately 12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it onto crushed ice containing 10% HCl.

  • Remove the nitrobenzene by steam distillation.

  • Allow the aqueous solution to stand overnight to precipitate the hydrochloride salt of the product.

  • Filter the precipitate and dissolve it in water.

  • Add a solution of sodium acetate to neutralize the salt and precipitate the free base of this compound.

  • Filter the solid, wash with cold water, and recrystallize from hot water or ethanol to obtain the purified product.

Synthesis of Chalcone Derivatives

Chalcones are synthesized from this compound via a base- or acid-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes. These compounds are of significant interest due to their broad spectrum of biological activities, including antimicrobial and anticancer effects.

General Protocol for Chalcone Synthesis

Materials:

  • This compound

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-fluorobenzaldehyde, 4-methylbenzaldehyde)

  • Ethanol

  • Dry HCl gas or a base catalyst (e.g., NaOH or KOH)

  • 2% aqueous sodium carbonate solution

Procedure:

  • Dissolve equimolar amounts of this compound and the desired aromatic aldehyde in ethanol in a round-bottom flask.

  • For acid catalysis, pass dry HCl gas through the solution for 3-5 minutes. For base catalysis, add a catalytic amount of NaOH or KOH.

  • Stir the reaction mixture at room temperature for 1-2 hours (for acid catalysis) or until the reaction is complete as monitored by TLC (for base catalysis).

  • A precipitate will form upon completion of the reaction.

  • Filter the solid product and wash it successively with a 2% aqueous sodium carbonate solution and then with water.

  • Dry the crude product and recrystallize from ethanol to obtain the purified chalcone derivative.

Quantitative Data for Chalcone Synthesis from 5-acetyl-8-hydroxyquinoline

The following table summarizes the reaction conditions and yields for the synthesis of chalcone derivatives from the closely related precursor, 5-acetyl-8-hydroxyquinoline. These values can serve as a reference for the synthesis from the quinolin-2-one analog.

Derivative (Substituent on Aldehyde)CatalystReaction Time (h)Yield (%)Melting Point (°C)
PhenylDry HCl1-267233-235
4-ChlorophenylDry HCl1-272276-278
4-FluorophenylDry HCl1-270246-248
4-TolylDry HCl1-270257-259

Synthesis of Schiff Base Derivatives

Schiff bases are synthesized by the condensation of the acetyl group of this compound with primary amines. These compounds have shown a range of biological activities, including cytotoxic effects against cancer cell lines.

General Protocol for Schiff Base Synthesis

Materials:

  • This compound

  • Various primary amines (e.g., aniline, substituted anilines)

  • Methanol or Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve this compound in methanol or ethanol in a round-bottom flask.

  • Add an equimolar amount of the desired primary amine to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold methanol or ethanol and dry it to obtain the Schiff base derivative. Further purification can be done by recrystallization if necessary.

Biological Activities and Potential Signaling Pathways

Derivatives of this compound are expected to exhibit a range of biological activities based on studies of analogous compounds.

Antimicrobial Activity

Quinolin-2-one based chalcones and other derivatives have demonstrated significant antibacterial and antifungal properties.[1] One of the proposed mechanisms of action for quinolone-type compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[2] This leads to the disruption of bacterial cell division and ultimately cell death.

Cytotoxic and Anticancer Activity

Many quinolin-2-one derivatives, including Schiff bases, have been reported to possess cytotoxic activity against various cancer cell lines.[2][3] A potential mechanism for this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] The NF-κB pathway is a key regulator of inflammation, cell survival, and proliferation, and its dysregulation is implicated in many cancers. Inhibition of this pathway can lead to apoptosis (programmed cell death) in cancer cells.

Visualizations

Synthetic Workflow

Synthetic_Workflow start 5-acetyl-8-hydroxy- 1H-quinolin-2-one chalcone Chalcone Derivative start->chalcone Claisen-Schmidt Condensation schiff_base Schiff Base Derivative start->schiff_base Condensation aldehyde Aromatic Aldehyde aldehyde->chalcone amine Primary Amine amine->schiff_base

Caption: General synthetic workflow for derivatives of this compound.

Potential Antibacterial Mechanism of Action

DNA_Gyrase_Inhibition drug Quinolin-2-one Derivative gyrase Bacterial DNA Gyrase (Topoisomerase II) drug->gyrase Inhibition dna_rep DNA Replication & Repair gyrase->dna_rep Required for cell_death Bacterial Cell Death dna_rep->cell_death Leads to (if inhibited)

Caption: Inhibition of bacterial DNA gyrase by quinolin-2-one derivatives.

Potential Anticancer Mechanism of Action

NFkB_Inhibition drug Quinolin-2-one Derivative nfkb NF-κB Pathway drug->nfkb Inhibition proliferation Cell Proliferation & Survival nfkb->proliferation Promotes apoptosis Apoptosis nfkb->apoptosis Inhibits proliferation->apoptosis Inhibits

Caption: Inhibition of the NF-κB signaling pathway by quinolin-2-one derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-acetyl-8-hydroxy-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 5-acetyl-8-hydroxy-1H-quinolin-2-one. Here, we address common challenges, provide troubleshooting advice, and answer frequently asked questions to facilitate a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The synthesis of this compound is typically a multi-step process. The general strategy involves two key stages: first, the construction of the 8-hydroxy-1H-quinolin-2-one core (also known as 8-hydroxycarbostyril), and second, the regioselective introduction of an acetyl group at the C5 position.

Two plausible routes for the second stage are:

  • Direct Friedel-Crafts Acylation: This involves the direct acylation of 8-hydroxy-1H-quinolin-2-one with an acetylating agent in the presence of a Lewis acid.

  • Fries Rearrangement: This two-step approach consists of the O-acetylation of the 8-hydroxyl group to form 8-acetoxy-1H-quinolin-2-one, followed by a Lewis acid-catalyzed rearrangement to introduce the acetyl group onto the aromatic ring.

Q2: What is the most significant challenge in this synthesis?

A2: The primary challenge is achieving regioselectivity during the acylation step. The 8-hydroxy-1H-quinolin-2-one ring system is activated towards electrophilic substitution at both the C5 and C7 positions. This often leads to the formation of a mixture of 5-acetyl and 7-acetyl isomers, which can be difficult to separate and results in a lower yield of the desired product.

Q3: How can I favor the formation of the desired 5-acetyl isomer?

A3: Controlling the regioselectivity is crucial. In the case of a Fries rearrangement, temperature plays a significant role. Lower reaction temperatures generally favor the para-acylated product (C5-acetylation), while higher temperatures tend to yield more of the ortho-acylated product (C7-acetylation). This is attributed to the kinetic versus thermodynamic control of the reaction. The C5-acylated product is often the kinetically favored product, while the C7-acylated isomer, which can form a more stable chelate with the Lewis acid, may be the thermodynamically favored product at higher temperatures.

Q4: What are the common side reactions to be aware of?

A4: Besides the formation of the 7-acetyl isomer, other potential side reactions include:

  • Poly-acylation, especially if the reaction conditions are too harsh.

  • Decomposition of the starting material or product under strong acidic conditions.

  • In the case of Friedel-Crafts acylation, the Lewis acid can complex with the hydroxyl and amide groups, potentially deactivating the substrate or requiring a larger excess of the catalyst.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no conversion of starting material 1. Inactive Lewis acid (e.g., AlCl₃) due to moisture.2. Insufficient amount of Lewis acid.3. Deactivation of the substrate by complexation with the Lewis acid.4. Reaction temperature is too low.1. Use freshly opened or properly stored anhydrous Lewis acid.2. Increase the molar equivalents of the Lewis acid (typically 2-3 equivalents are needed for substrates with multiple coordinating sites).3. Consider using a milder Lewis acid or alternative acylation method (e.g., Fries rearrangement).4. Gradually increase the reaction temperature while monitoring the reaction progress by TLC.
Formation of a mixture of 5-acetyl and 7-acetyl isomers 1. Reaction temperature is too high, favoring the thermodynamic product (often the 7-acetyl isomer).2. Inappropriate solvent polarity.1. For the Fries rearrangement, conduct the reaction at a lower temperature (e.g., 0-25 °C) to favor the kinetic product (5-acetyl isomer).2. Experiment with different solvents. Non-polar solvents may favor ortho-acylation, while polar solvents can favor the para product.
Difficulty in purifying the final product 1. Similar polarities of the 5-acetyl and 7-acetyl isomers.2. Presence of unreacted starting material or other side products.1. Utilize column chromatography with a shallow gradient of a polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes). Careful monitoring of fractions by TLC is essential.2. Consider recrystallization from a suitable solvent system to selectively crystallize the desired isomer. Multiple recrystallizations may be necessary.
Low yield of the desired product 1. Suboptimal reaction conditions (temperature, time, solvent).2. Product loss during work-up and purification.1. Systematically optimize the reaction parameters. A design of experiments (DoE) approach could be beneficial.2. Ensure efficient extraction and minimize transfers during purification.

Experimental Protocols

Protocol 1: Synthesis of 8-hydroxy-1H-quinolin-2-one (Precursor)

Step 1: Synthesis of 8-methoxy-1H-quinolin-2-one A potential route involves the condensation of 2-amino-3-methoxybenzaldehyde with a suitable two-carbon component that can form the lactam ring.

Step 2: Demethylation to 8-hydroxy-1H-quinolin-2-one The 8-methoxy-1H-quinolin-2-one can be demethylated using strong acids like HBr or Lewis acids such as BBr₃.

  • Reagents: 8-methoxy-1H-quinolin-2-one, Boron tribromide (BBr₃), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 8-methoxy-1H-quinolin-2-one in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of BBr₃ in DCM (typically 1 M) dropwise to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.

    • Upon completion, carefully quench the reaction by slowly adding methanol, followed by water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain 8-hydroxy-1H-quinolin-2-one.

Protocol 2: Fries Rearrangement for the Synthesis of this compound

Step 1: O-Acetylation to 8-acetoxy-1H-quinolin-2-one

  • Reagents: 8-hydroxy-1H-quinolin-2-one, Acetic anhydride, Pyridine.

  • Procedure:

    • Dissolve 8-hydroxy-1H-quinolin-2-one in pyridine.

    • Add acetic anhydride dropwise to the solution at room temperature.

    • Stir the mixture for 2-4 hours, monitoring by TLC.

    • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 8-acetoxy-1H-quinolin-2-one.

Step 2: Fries Rearrangement

  • Reagents: 8-acetoxy-1H-quinolin-2-one, Anhydrous Aluminum chloride (AlCl₃), Nitrobenzene (as solvent).

  • Procedure:

    • To a stirred suspension of anhydrous AlCl₃ in nitrobenzene, add 8-acetoxy-1H-quinolin-2-one portion-wise, keeping the temperature below 25 °C.

    • Stir the reaction mixture at room temperature for 24-48 hours. To favor the 5-acetyl isomer, maintain a lower temperature.

    • Monitor the reaction for the disappearance of the starting material and the formation of the product by TLC.

    • Pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

    • Remove the nitrobenzene by steam distillation.

    • Filter the resulting solid, wash with water, and dry.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to separate the 5-acetyl and 7-acetyl isomers.

Quantitative Data Summary

The following table summarizes expected yields for key transformations based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

Reaction Starting Material Product Reported Yield (Analogous Reactions)
Friedel-Crafts Acylation8-hydroxyquinoline5-acetyl-8-hydroxyquinoline~55%[1]
Fries Rearrangement7-acetoxy-4-methylquinolin-2-one8-acetyl-7-hydroxy-4-methylquinolin-2-oneVaries with temperature (higher yields of one isomer can be achieved)

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_acylation Acylation 2-amino-3-methoxybenzaldehyde 2-amino-3-methoxybenzaldehyde 8-methoxy-1H-quinolin-2-one 8-methoxy-1H-quinolin-2-one 2-amino-3-methoxybenzaldehyde->8-methoxy-1H-quinolin-2-one Cyclization 8-hydroxy-1H-quinolin-2-one 8-hydroxy-1H-quinolin-2-one 8-methoxy-1H-quinolin-2-one->8-hydroxy-1H-quinolin-2-one Demethylation (e.g., BBr3) 8-acetoxy-1H-quinolin-2-one 8-acetoxy-1H-quinolin-2-one 8-hydroxy-1H-quinolin-2-one->8-acetoxy-1H-quinolin-2-one O-Acetylation This compound This compound 8-acetoxy-1H-quinolin-2-one->this compound Fries Rearrangement Purification Purification This compound->Purification Chromatography/ Recrystallization Isomer_Troubleshooting Start Reaction yields a mixture of 5-acetyl and 7-acetyl isomers CheckTemp Is the reaction temperature > 25°C? Start->CheckTemp LowerTemp Decrease reaction temperature to 0-25°C to favor the kinetic C5-product. CheckTemp->LowerTemp Yes CheckSolvent Is a non-polar solvent being used? CheckTemp->CheckSolvent No Purify Proceed to careful purification (column chromatography). LowerTemp->Purify SwitchSolvent Switch to a more polar solvent to potentially favor the C5-product. CheckSolvent->SwitchSolvent Yes CheckSolvent->Purify No SwitchSolvent->Purify

References

purification of 5-acetyl-8-hydroxy-1H-quinolin-2-one and removal of side products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-acetyl-8-hydroxy-1H-quinolin-2-one and the removal of common side products.

Troubleshooting Guides

The purification of this compound, a compound with a high melting point (>260°C), can present several challenges.[1] The most common purification techniques for quinolinone derivatives are recrystallization and column chromatography.[2][3] This guide addresses potential issues encountered during these processes.

Recrystallization Troubleshooting

Recrystallization is a primary method for purifying solid compounds. Success depends heavily on the choice of solvent and the cooling process.[4][5]

Problem Potential Cause Recommended Solution
Compound does not dissolve in hot solvent. The solvent is not polar enough.Try a more polar solvent such as ethanol, methanol, or acetic acid. A solvent pair, like ethanol/water or acetone/water, can also be effective.[6][7]
Compound "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated.Add more solvent to the hot solution until the oil redissolves, then allow it to cool slowly. Using a solvent with a lower boiling point can also help.
No crystals form upon cooling. The solution is not supersaturated, or the compound is too soluble in the cold solvent.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, reduce the volume of the solvent by evaporation and cool again. A different solvent or solvent system may be necessary.
Low recovery of the purified product. The compound has significant solubility in the cold solvent, or too much solvent was used.Cool the solution in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary to fully dissolve the compound.
Crystals are colored or appear impure. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb the desired product, so use it sparingly.
Column Chromatography Troubleshooting

Column chromatography is a powerful technique for separating compounds with different polarities.[8][9]

Problem Potential Cause Recommended Solution
Poor separation of spots on TLC. The solvent system (mobile phase) is not optimal.For polar compounds like quinolinones, a good starting point is a mixture of ethyl acetate and hexanes (e.g., 10-50% ethyl acetate).[10] If separation is still poor, try a more polar system like methanol in dichloromethane (e.g., 5%).[10] Adding a small amount of a basic modifier like triethylamine (~0.5%) can reduce tailing on silica gel.[10]
Compound does not move from the baseline (Rf ≈ 0). The mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate or methanol).[10]
Compound runs with the solvent front (Rf ≈ 1). The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase the percentage of hexanes).[10]
Streaking or tailing of spots. The sample is overloaded, or the compound is interacting strongly with the stationary phase.Apply a smaller amount of the sample to the column. Adding a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds on silica gel) can improve peak shape.[10]
Cracks or channels in the column packing. Improper packing of the column.Ensure the stationary phase is packed uniformly without any air bubbles. Packing the column as a slurry is often the best method.[8]

Frequently Asked Questions (FAQs)

Q1: What are the likely side products in the synthesis of this compound?

The synthesis of this compound likely proceeds via a Friedel-Crafts acylation of 8-hydroxy-1H-quinolin-2-one. Potential side products from this reaction include:

  • Unreacted starting material: 8-hydroxy-1H-quinolin-2-one.

  • Poly-acetylated products: Di- or even tri-acetylated quinolin-2-one derivatives, as the hydroxyl and amino groups can activate the aromatic ring to further substitution.

  • Isomeric products: Acylation at other positions on the quinolinone ring, although the 5-position is often favored.

  • Polymerization products: Electron-rich heterocyclic compounds can be prone to polymerization in the presence of strong Lewis acids like AlCl₃.[11]

Q2: How can I monitor the progress of the purification?

Q3: What analytical techniques can I use to confirm the purity of the final product?

Several analytical techniques can be used to assess the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of chemical compounds and can quantify the amount of any residual impurities.[15] A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for the analysis of quinoline derivatives.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities.[18] Impurity signals, even at low levels, can often be identified in the NMR spectrum.[19][20]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its identity.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various polar solvents (e.g., ethanol, methanol, acetic acid, and mixtures with water) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot chosen solvent to the crude this compound until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Develop a suitable solvent system for separation using TLC. A good starting Rf value for the desired compound is around 0.3.[8]

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the less polar mobile phase, gradually increasing the polarity (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Final Product: Dry the purified product under vacuum.

Visualizations

Purification_Workflow Crude_Product Crude 5-acetyl-8-hydroxy- 1H-quinolin-2-one Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Purity_Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Check_Purity Assess Purity (TLC/HPLC) Start->Check_Purity Impure Product Impure Check_Purity->Impure Low_Yield Low Yield Check_Purity->Low_Yield Optimize_Recrystallization Optimize Recrystallization (Solvent, Temperature) Impure->Optimize_Recrystallization Optimize_Chromatography Optimize Column Chromatography (Mobile Phase, Gradient) Impure->Optimize_Chromatography Check_Solubility Review Product Solubility in Mother Liquor Low_Yield->Check_Solubility Modify_Workup Modify Reaction Workup Low_Yield->Modify_Workup

Caption: A logical flow diagram for troubleshooting common purification problems.

References

Technical Support Center: Optimizing the Synthesis of 5-acetyl-8-hydroxy-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-acetyl-8-hydroxy-1H-quinolin-2-one. Our aim is to facilitate the optimization of reaction conditions and address common challenges encountered during this multi-step synthesis.

I. Synthesis Overview & Key Challenges

The synthesis of this compound is typically approached as a two-stage process:

  • Formation of the 8-hydroxy-1H-quinolin-2-one core: This foundational step involves the construction of the heterocyclic quinolin-2-one ring system. A common route is the cyclization of substituted anilines with appropriate three-carbon units.

  • Friedel-Crafts Acylation: The introduction of the acetyl group at the C5 position of the 8-hydroxy-1H-quinolin-2-one ring is achieved through an electrophilic aromatic substitution, typically a Friedel-Crafts acylation or a related reaction like the Fries rearrangement.

Each of these stages presents unique challenges, from controlling regioselectivity and reaction vigor to managing side products and purification. This guide will address these issues systematically.

II. Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer format to directly address specific experimental issues.

A. Synthesis of the 8-hydroxy-1H-quinolin-2-one Scaffold

Q1: My yield of 8-hydroxy-1H-quinolin-2-one is consistently low. What are the likely causes?

Low yields in the synthesis of the quinolin-2-one core often stem from several factors:

  • Purity of Starting Materials: Ensure that the o-aminophenol derivative and other reagents are of high purity. Impurities can interfere with the cyclization reaction.

  • Reaction Temperature: The temperature for the cyclization is critical. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to decomposition and the formation of tarry byproducts. It is advisable to monitor the reaction temperature closely and optimize it for your specific substrate.

  • Acid Catalyst Concentration: In acid-catalyzed cyclizations, the concentration of the acid (e.g., sulfuric acid) is crucial. Too little acid may result in an incomplete reaction, while too much can promote side reactions and charring.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times at elevated temperatures can degrade the product.

Q2: I am observing significant tar formation during the synthesis of the quinolin-2-one ring.

Tar formation is a common issue in reactions like the Skraup synthesis, which is often used to prepare quinolines and their derivatives.[1] To mitigate this:

  • Use a Moderator: The addition of a mild oxidizing agent or a moderator like ferrous sulfate can help to control the exothermic nature of the reaction and reduce charring.[1]

  • Controlled Reagent Addition: Add the acid catalyst slowly and with efficient cooling and stirring to dissipate heat and prevent localized hotspots.[1]

  • Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase must be carefully controlled.

B. Friedel-Crafts Acylation of 8-hydroxy-1H-quinolin-2-one

Q3: My Friedel-Crafts acylation is resulting in a low yield of the desired 5-acetyl product.

Several factors can contribute to low yields in Friedel-Crafts acylation:

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is thoroughly dried and that all reagents and solvents are anhydrous.[2] If the catalyst has been exposed to the atmosphere, its activity may be compromised.

  • Insufficient Catalyst: Due to the formation of a stable complex between the product ketone and the Lewis acid, a stoichiometric amount or even an excess of the catalyst is often required for the reaction to go to completion.[3]

  • Reaction Temperature: The optimal temperature can be substrate-dependent. It is often beneficial to start at a lower temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature or be gently heated to drive it to completion.

  • Substrate Reactivity: The 8-hydroxy-1H-quinolin-2-one ring is a complex system. The presence of the hydroxyl and lactam groups can influence the electronic properties of the aromatic ring, potentially deactivating it towards electrophilic substitution compared to simpler aromatic compounds.

Q4: I am getting a mixture of isomers (e.g., 7-acetyl) instead of the pure 5-acetyl product.

Regioselectivity in Friedel-Crafts acylation is governed by the directing effects of the substituents on the aromatic ring. The hydroxyl group at C8 is an ortho-, para-director. While the 5-position is para to the hydroxyl group, substitution at the 7-position (ortho) is also possible.

  • Reaction Temperature: Temperature can influence the ratio of ortho to para products. In some cases, lower temperatures may favor the para-substituted product.

  • Choice of Lewis Acid: The nature of the Lewis acid can sometimes influence the regioselectivity of the reaction.

  • Alternative Strategy (Fries Rearrangement): An alternative to direct acylation is the Fries rearrangement. This involves first O-acylating the hydroxyl group to form an ester (8-acetoxy-1H-quinolin-2-one), followed by a Lewis acid-catalyzed rearrangement to the C-acylated product. The regioselectivity of the Fries rearrangement is also temperature-dependent, with lower temperatures often favoring the para-product.[1]

Q5: During the work-up of my Friedel-Crafts reaction, I am having trouble with emulsions.

The formation of emulsions during the aqueous work-up is a common problem.[2]

  • Quenching Procedure: Quench the reaction mixture by slowly and carefully adding it to a mixture of ice and concentrated hydrochloric acid with vigorous stirring.[2]

  • Brine Wash: During the extraction process, washing the organic layer with a saturated aqueous sodium chloride (brine) solution can help to break up emulsions by increasing the ionic strength of the aqueous phase.

III. Experimental Protocols

The following are generalized experimental protocols. Researchers should adapt these procedures based on their specific substrates and laboratory conditions, with appropriate safety precautions.

Protocol 1: Synthesis of 8-hydroxyquinoline (A Precursor to the Quinolin-2-one Scaffold)

This protocol is based on the Skraup synthesis.

  • Apparatus Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Initial Mixture: To the flask, add o-aminophenol and a moderator such as ferrous sulfate.

  • Glycerol Addition: Add glycerol to the mixture.

  • Acid Addition: Slowly and with cooling, add concentrated sulfuric acid through the dropping funnel.

  • Reaction: Gently heat the mixture to initiate the reaction. The reaction is often exothermic and may need to be controlled by external cooling. Once the initial vigorous reaction subsides, continue heating under reflux for several hours.

  • Work-up: After cooling, carefully pour the reaction mixture into a large volume of water. Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Purification: The crude 8-hydroxyquinoline can be purified by steam distillation or recrystallization.

Protocol 2: Friedel-Crafts Acylation of 8-hydroxyquinoline

This protocol describes the acylation of 8-hydroxyquinoline, which serves as a model for the acylation of 8-hydroxy-1H-quinolin-2-one.

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube.

  • Catalyst Suspension: Suspend anhydrous aluminum chloride in a dry, inert solvent (e.g., nitrobenzene or dichloromethane) in the flask and cool the mixture in an ice bath.

  • Reagent Addition: Slowly add acetyl chloride or acetic anhydride to the cooled suspension with stirring.

  • Substrate Addition: Add a solution of 8-hydroxyquinoline in the same solvent dropwise to the reaction mixture.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or gentle heating) for a specified time, monitoring the progress by TLC.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with a suitable organic solvent.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 5-acetyl-8-hydroxyquinoline by recrystallization or column chromatography.

IV. Data Presentation

The following tables summarize typical reaction conditions that can be used as a starting point for optimization.

Table 1: Illustrative Conditions for the Synthesis of 8-hydroxyquinoline Derivatives

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
o-AminophenolGlycerol, H₂SO₄, o-nitrophenolNone130-1402-3>90[1]
o-AminophenolAcrolein, HCl, Acetic Acid, o-nitrophenolWater/Acetic Acid90-1005~136 (based on o-aminophenol)

Table 2: Illustrative Conditions for Friedel-Crafts Type Reactions of Hydroxyquinolines

SubstrateAcylating AgentCatalystSolventTemperature (°C)Time (h)ProductYield (%)Reference
8-hydroxyquinolineAcetyl chlorideAlCl₃Nitrobenzene70125-acetyl-8-hydroxyquinoline55
7-acetoxy-4-methylquinolin-2-one(Internal Rearrangement)AlCl₃None85-8-acetyl-7-hydroxy-4-methylquinolin-2-oneMajor Product[4]
7-acetoxy-4-methylquinolin-2-one(Internal Rearrangement)AlCl₃None155-6-acetyl-7-hydroxy-4-methylquinolin-2-one94[4]

V. Visual Guides

A. Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of 8-hydroxy-1H-quinolin-2-one cluster_acylation Friedel-Crafts Acylation start_synthesis Starting Materials (e.g., o-aminophenol derivative) reaction_synthesis Cyclization Reaction start_synthesis->reaction_synthesis workup_synthesis Work-up & Neutralization reaction_synthesis->workup_synthesis purification_synthesis Purification workup_synthesis->purification_synthesis product_scaffold 8-hydroxy-1H-quinolin-2-one purification_synthesis->product_scaffold start_acylation 8-hydroxy-1H-quinolin-2-one product_scaffold->start_acylation reaction_acylation Acylation Reaction (Acetyl Chloride, AlCl₃) start_acylation->reaction_acylation workup_acylation Quenching & Extraction reaction_acylation->workup_acylation purification_acylation Purification workup_acylation->purification_acylation final_product This compound purification_acylation->final_product

Caption: Overall workflow for the synthesis of this compound.

B. Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield cluster_scaffold Quinolin-2-one Formation cluster_acylation Friedel-Crafts Acylation decision decision issue issue solution solution issue_start Low Yield Observed decision_step Reaction Step? issue_start->decision_step decision_scaffold Check Starting Materials Purity? decision_step->decision_scaffold Quinolin-2-one Formation decision_catalyst Catalyst Active? decision_step->decision_catalyst Acylation solution_purify_scaffold Purify/Use New Starting Materials decision_scaffold->solution_purify_scaffold Impure decision_temp_scaffold Optimize Temperature? decision_scaffold->decision_temp_scaffold Pure solution_temp_scaffold Systematic Temperature Screening decision_temp_scaffold->solution_temp_scaffold No decision_acid_scaffold Correct Acid Concentration? decision_temp_scaffold->decision_acid_scaffold Yes solution_acid_scaffold Titrate Acid Concentration decision_acid_scaffold->solution_acid_scaffold No solution_catalyst Use Fresh, Anhydrous Lewis Acid decision_catalyst->solution_catalyst No (Moisture Exposure) decision_stoichiometry Sufficient Catalyst? decision_catalyst->decision_stoichiometry Yes solution_stoichiometry Increase Catalyst Stoichiometry decision_stoichiometry->solution_stoichiometry No decision_temp_acylation Optimize Temperature? decision_stoichiometry->decision_temp_acylation Yes solution_temp_acylation Run at Lower Temp & Warm Slowly decision_temp_acylation->solution_temp_acylation No

Caption: Decision tree for troubleshooting low reaction yields.

References

stability issues of 5-acetyl-8-hydroxy-1H-quinolin-2-one in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential stability issues of 5-acetyl-8-hydroxy-1H-quinolin-2-one in biological assays. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

This section addresses specific issues that users might encounter during their experiments in a question-and-answer format.

Issue 1: Compound Precipitation or Poor Solubility

  • Q1: I am observing precipitation after adding my this compound stock solution to my aqueous assay buffer. What could be the cause and how can I resolve this?

    A1: This is likely due to the limited aqueous solubility of the compound, a common issue for polycyclic aromatic compounds. Here are some troubleshooting steps:

    • Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of the compound in your assay.

    • Optimize the Stock Solution: Ensure your stock solution in an organic solvent (e.g., DMSO) is fully dissolved before adding it to the aqueous buffer. Avoid using a stock solution that has been repeatedly freeze-thawed. A related benzyloxy derivative suggests that dissolving in DMSO is a viable method.[1]

    • Use a Surfactant: Consider adding a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 to your assay buffer to improve solubility.

    • Co-solvent System: If your assay can tolerate it, a small percentage of an organic co-solvent (e.g., up to 5% ethanol or DMSO) in the final assay volume can help maintain solubility.

Issue 2: Inconsistent Results or Loss of Activity Over Time

  • Q2: My experimental results with this compound are not reproducible. What are the potential stability-related causes?

    A2: Inconsistent results can stem from the degradation of the compound during the experiment. The 8-hydroxyquinoline moiety can be susceptible to oxidation, and the overall structure may be sensitive to pH and light.

    • pH Sensitivity: The phenolic hydroxyl group has a predicted pKa of around 7.04.[2] This means that at physiological pH (~7.4), a significant portion of the molecule will be in its phenolate form, which is more susceptible to oxidation. Consider buffering your assay at a slightly acidic pH if the biological system allows.

    • Oxidation: The electron-rich phenol ring can be oxidized, leading to the formation of inactive byproducts. Try to minimize the exposure of the compound to air and light. Consider degassing your buffers or adding an antioxidant like ascorbic acid or glutathione to your assay medium, if compatible.

    • Light Sensitivity: Aromatic compounds can be light-sensitive. Prepare solutions fresh and protect them from light by using amber vials or covering containers with aluminum foil.

  • Q3: I notice a decrease in the compound's effect in my long-term cell-based assays (e.g., 24-48 hours). Could the compound be degrading?

    A3: Yes, degradation in the cell culture medium is a strong possibility.

    • Metabolic Instability: The compound may be metabolized by enzymes present in the cells or serum in the culture medium. Consider performing a stability study in the complete cell culture medium (with and without cells) to assess its half-life.

    • Adsorption to Plastics: Lipophilic compounds can adsorb to the surface of plastic labware, reducing the effective concentration. Using low-adsorption plates or glassware might mitigate this.

    • Replenish the Compound: For long-term experiments, consider replenishing the compound by performing partial media changes with fresh compound at regular intervals.

Issue 3: Potential for Assay Interference

  • Q4: Could this compound interfere with my assay readout?

    A4: Yes, compounds with a quinoline core have the potential to interfere with certain assay technologies.

    • Fluorescence Interference: The conjugated aromatic system of the molecule may absorb light and exhibit fluorescence, potentially interfering with fluorescence-based assays (e.g., GFP, fluorescein). Always run a control with the compound alone (no biological target) to check for background fluorescence.

    • Chelation of Metal Ions: 8-Hydroxyquinolines are well-known metal chelators.[3] If your assay relies on specific metal ions (e.g., Mg2+, Zn2+, Fe3+), the compound could chelate these ions and disrupt the assay. Consider adding a surplus of the essential metal ion or using a non-chelating analog if available.

Quantitative Data on Compound Stability (Hypothetical)

The following table presents a hypothetical summary of the stability of this compound under various conditions. This data is for illustrative purposes only. Researchers should perform their own stability studies for their specific experimental conditions.

ConditionIncubation Time (hours)% Remaining CompoundPotential Degradation Products
PBS, pH 7.4, Room Temp, Light2465%Oxidized quinone-type species
PBS, pH 7.4, Room Temp, Dark2485%Minor oxidative products
PBS, pH 6.0, Room Temp, Dark2495%Not detected
DMEM + 10% FBS, 37°C, 5% CO22450%Oxidized and metabolized products
DMEM (serum-free), 37°C, 5% CO22475%Oxidized products

Experimental Protocols

Protocol for Assessing Compound Stability in Assay Buffer

This protocol provides a general method for determining the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Preparation of Test Solution: Spike the stock solution into your pre-warmed (if applicable) assay buffer to a final concentration of 10 µM. Ensure the final DMSO concentration is low (e.g., <0.5%) and consistent across all samples.

  • Time-Point Sampling:

    • Immediately after preparation (t=0), take an aliquot of the test solution, and quench any potential reaction by adding an equal volume of cold acetonitrile. Store at -20°C until analysis.

    • Incubate the remaining test solution under your standard assay conditions (e.g., 37°C, protected from light).

    • Take further aliquots at various time points (e.g., 2, 4, 8, 24 hours) and process them in the same way as the t=0 sample.

  • Sample Analysis:

    • Thaw and centrifuge all samples to pellet any precipitated proteins or salts.

    • Analyze the supernatant by reverse-phase HPLC with UV detection (a photodiode array detector is recommended to identify potential degradation products with different spectral properties).

    • Use a suitable C18 column and a gradient elution method with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Data Analysis:

    • Determine the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage of remaining compound versus time to determine the stability profile and estimate the half-life.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_result Result stock Prepare 10 mM Stock in DMSO test_sol Spike into Assay Buffer (e.g., 10 µM) stock->test_sol t0 t=0 Sample (Quench immediately) incubation Incubate under Assay Conditions sampling Sample at Time Points (e.g., 2, 4, 8, 24h) incubation->sampling hplc Analyze by HPLC-UV sampling->hplc data Calculate % Remaining vs. t=0 hplc->data profile Determine Stability Profile & Half-life data->profile

Caption: Workflow for assessing compound stability.

hypothetical_degradation parent This compound oxidized Oxidized quinone-like species parent->oxidized Oxidation (O2, light, high pH) metabolized Metabolized products (e.g., glucuronidated, sulfated) parent->metabolized Metabolism (cellular enzymes) inactive Loss of Biological Activity oxidized->inactive metabolized->inactive

Caption: Hypothetical degradation pathways.

troubleshooting_logic start Problem Encountered precip Precipitation? start->precip inconsistent Inconsistent Results? precip->inconsistent No sol_actions Lower Concentration Optimize Stock Add Surfactant precip->sol_actions Yes interference Assay Interference? inconsistent->interference No stab_actions Check pH Protect from Light Assess Metabolism inconsistent->stab_actions Yes interf_actions Run Compound-only Control Check for Metal Chelation interference->interf_actions Yes end Problem Resolved sol_actions->end stab_actions->end interf_actions->end

Caption: Troubleshooting decision tree.

References

Technical Support Center: Synthesis of 5-acetyl-8-hydroxy-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-acetyl-8-hydroxy-1H-quinolin-2-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound can be approached through several routes. A primary method is the direct Friedel-Crafts acetylation of 8-hydroxy-1H-quinolin-2-one. Another potential, though less direct, pathway involves the construction of the quinolin-2-one ring from a pre-acetylated aniline derivative. A third strategy that has been documented is the protection of the hydroxyl group of the target molecule, which implies its availability as a starting material, followed by deprotection.

Q2: I am experiencing very low to no yield in my Friedel-Crafts acetylation of 8-hydroxy-1H-quinolin-2-one. What are the likely causes?

A2: Low yields in this reaction are often attributed to several factors:

  • Inadequate Catalyst Activity: The Lewis acid catalyst (e.g., aluminum chloride) may be old or have been exposed to moisture, reducing its activity.

  • Suboptimal Temperature: The reaction temperature might be too low, leading to an incomplete reaction, or too high, causing decomposition of the starting material or product.

  • Poor Substrate Solubility: The starting material, 8-hydroxy-1H-quinolin-2-one, may have poor solubility in the chosen solvent, hindering the reaction.

  • Presence of Moisture: Moisture in the reagents or glassware can deactivate the Lewis acid catalyst.

Q3: Are there any common side products to be aware of during the synthesis?

A3: Yes, in Friedel-Crafts acylations, potential side products can include the formation of other isomers (e.g., acetylation at a different position on the ring) or di-acetylated products, although the directing effects of the existing functional groups on the quinolin-2-one ring tend to favor acetylation at the 5-position. Additionally, prolonged reaction times or high temperatures can lead to the formation of tarry byproducts due to polymerization or decomposition.

Q4: How can I effectively purify the final product?

A4: Purification of this compound can typically be achieved through recrystallization. Based on analogous compounds, solvents such as hot water, ethanol, or a mixture of acetone and water are often effective.[1] Column chromatography can also be employed for more challenging purifications, though it may be more resource-intensive.

Troubleshooting Guides

Problem 1: Low Yield in Friedel-Crafts Acetylation

This guide addresses troubleshooting for low yields when synthesizing this compound via Friedel-Crafts acetylation of 8-hydroxy-1H-quinolin-2-one.

Potential Cause Troubleshooting Step Expected Outcome
Inactive Lewis Acid Catalyst Use a fresh, unopened container of the Lewis acid (e.g., AlCl₃). Ensure it is handled in a dry environment (e.g., glove box or under an inert atmosphere).Improved reaction conversion and higher yield.
Suboptimal Reaction Temperature Systematically vary the reaction temperature. Start at a lower temperature (e.g., 0-5 °C) during the addition of reagents and then gradually warm to room temperature or slightly above (e.g., 40-70 °C). Monitor the reaction progress by TLC.Identification of the optimal temperature for product formation while minimizing byproduct formation.
Poor Solubility of Starting Material Consider using a co-solvent to improve the solubility of 8-hydroxy-1H-quinolin-2-one. Nitrobenzene has been used successfully in the acetylation of the related 8-hydroxyquinoline.[1]A more homogeneous reaction mixture, leading to a more efficient reaction.
Presence of Moisture Dry all glassware in an oven overnight before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Prevention of catalyst deactivation and improved reaction consistency.
Incomplete Reaction Increase the reaction time and monitor the consumption of the starting material by TLC. Consider a modest increase in the equivalents of the Lewis acid or acetylating agent.Drive the reaction to completion, thereby increasing the yield of the desired product.
Problem 2: Formation of Multiple Products/Impurities

This guide provides steps to address the formation of multiple products or significant impurities.

Potential Cause Troubleshooting Step Expected Outcome
Isomer Formation Modify the reaction conditions to favor the desired isomer. This can include changing the solvent or the Lewis acid, as different catalysts can exhibit different regioselectivity.Increased selectivity for the 5-acetyl isomer.
Di-acetylation Use a stoichiometric amount or a slight excess of the acetylating agent (e.g., acetyl chloride). Avoid a large excess.Minimized formation of the di-acetylated byproduct.
Product Decomposition Lower the reaction temperature and shorten the reaction time. Ensure prompt work-up of the reaction mixture once the starting material is consumed.Reduced formation of degradation products and tar.

Experimental Protocols

Protocol 1: Friedel-Crafts Acetylation of 8-hydroxy-1H-quinolin-2-one (Hypothetical)

This protocol is adapted from the successful synthesis of 5-acetyl-8-hydroxyquinoline.[1]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a condenser with a calcium chloride guard tube, and a magnetic stirrer, add 8-hydroxy-1H-quinolin-2-one (1 equivalent) and a suitable solvent (e.g., nitrobenzene).

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add the Lewis acid (e.g., aluminum chloride, 2.5 equivalents) portion-wise with vigorous stirring.

  • Acetylation: Add acetyl chloride (1.1 equivalents) dropwise through the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 70 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, carefully pour the reaction mixture onto crushed ice and add 10% HCl. If nitrobenzene was used as the solvent, it can be removed by steam distillation.

  • Isolation: The product may precipitate as its hydrochloride salt. Filter the solid and dissolve it in water. Neutralize with a solution of sodium acetate to precipitate the free base.

  • Purification: Filter the crude product and recrystallize from a suitable solvent like hot water or ethanol.

Visualizations

Proposed Synthesis Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 8_hydroxy_quinolin_2_one 8-hydroxy-1H-quinolin-2-one friedel_crafts Friedel-Crafts Acetylation 8_hydroxy_quinolin_2_one->friedel_crafts acetyl_chloride Acetyl Chloride acetyl_chloride->friedel_crafts AlCl₃, Nitrobenzene, 70°C target_molecule 5-acetyl-8-hydroxy- 1H-quinolin-2-one friedel_crafts->target_molecule

Caption: Proposed Friedel-Crafts synthesis of the target molecule.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_catalyst Check Catalyst Activity (Use fresh AlCl₃) start->check_catalyst check_temp Optimize Reaction Temperature (TLC monitoring) check_catalyst->check_temp check_moisture Ensure Anhydrous Conditions check_temp->check_moisture check_solubility Improve Substrate Solubility (Co-solvent) check_moisture->check_solubility yield_improved Yield Improved check_solubility->yield_improved Success no_improvement No Significant Improvement check_solubility->no_improvement Failure re_evaluate Re-evaluate Synthetic Route no_improvement->re_evaluate

Caption: Step-by-step troubleshooting for low reaction yield.

Logical Relationship of Key Parameters

Logical_Relationship yield Product Yield catalyst Catalyst Activity catalyst->yield Directly proportional temperature Reaction Temperature temperature->yield Optimal range side_reactions Side Reactions temperature->side_reactions High temp increases time Reaction Time time->yield Affects completion time->side_reactions Long time may increase purity Reagent Purity purity->yield Crucial for success side_reactions->yield Inversely proportional

References

solubility problems of 5-acetyl-8-hydroxy-1H-quinolin-2-one in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 5-acetyl-8-hydroxy-1H-quinolin-2-one in cell culture media.

Troubleshooting Guides

Issue: Precipitation of this compound upon addition to cell culture medium.

Question: I dissolved this compound in DMSO to make a stock solution. However, when I add it to my cell culture medium (e.g., DMEM, RPMI-1640), a precipitate forms immediately or over a short period. What is happening and how can I resolve this?

Answer: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a high concentration of an organic solvent becomes insoluble when diluted into an aqueous solution like cell culture medium. The final concentration of the organic solvent is too low to maintain the solubility of the compound.

Here are steps to troubleshoot this issue:

  • Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize cytotoxicity. However, a slightly higher concentration (up to 1%) might be necessary for solubility, but this should be validated for its effect on your specific cell line.

  • Pre-warm the Medium: Always add the compound's stock solution to pre-warmed (37°C) cell culture medium. This can sometimes improve solubility.

  • Modify the Dilution Method:

    • Stepwise Dilution: Instead of adding the stock solution directly to the final volume of medium, perform a serial dilution. For example, make an intermediate dilution in a smaller volume of medium and then add this to the rest of the medium.

    • Rapid Mixing: When adding the stock solution to the medium, ensure rapid and thorough mixing to avoid localized high concentrations of the compound that can initiate precipitation.

  • Sonication: After adding the compound to the medium, briefly sonicate the solution in a water bath sonicator. This can help to break up small precipitates and improve dissolution.

  • Use of a Co-solvent: In some cases, a combination of solvents for the stock solution can improve solubility upon dilution. A mixture of DMSO and ethanol (e.g., 1:1 ratio) might be more effective than DMSO alone for certain compounds.

  • Serum Addition: If your final medium contains serum (e.g., FBS), add the compound to the medium after the serum has been added. Serum proteins can sometimes help to stabilize the compound and prevent precipitation.

Issue: Gradual precipitation of the compound during long-term incubation.

Question: My compound appears to be soluble initially, but after 24-48 hours of incubation at 37°C, I observe crystal formation in my culture plates. What could be the cause and how can I address it?

Answer: This can be due to either the compound's instability in the culture medium over time or a slow precipitation process as the solution reaches equilibrium.

  • Assess Compound Stability: It is crucial to determine if the compound is degrading or simply precipitating. This can be done by incubating the compound in the cell culture medium at 37°C and analyzing samples at different time points (e.g., 0, 24, 48, 72 hours) by HPLC or LC-MS to measure the concentration of the parent compound. A decrease in concentration would indicate instability.

  • Frequent Media Changes: If the compound is unstable, consider replacing the medium with freshly prepared compound-containing medium every 24 hours to maintain a more consistent concentration.

  • Lower the Working Concentration: The observed precipitation might indicate that the working concentration is at the limit of its solubility in the medium. Try using a lower final concentration of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for in vitro assays. Some sources suggest that this compound has slight solubility in DMSO and methanol (with heating).[1][2] It is recommended to use anhydrous, sterile-filtered DMSO.

Q2: What is the solubility of this compound in different solvents and media?

Solvent/MediumSolubilityNotes
DMSO Slightly SolubleHeating may be required for higher concentrations.
Ethanol Slightly Soluble-
Methanol Slightly SolubleHeating may be required.[2]
Water Poorly Soluble-
PBS (pH 7.4) Very Poorly SolubleExpected to be very low.
DMEM + 10% FBS To be determinedSolubility is expected to be low. Serum may slightly enhance solubility.
RPMI-1640 + 10% FBS To be determinedSolubility is expected to be low. Serum may slightly enhance solubility.

Q3: How can I prepare a working solution of this compound in cell culture medium?

A3: A general workflow for preparing a working solution is as follows:

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation stock_calc Calculate mass for 10 mM stock weigh Weigh compound stock_calc->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex until dissolved (gentle warming if necessary) dissolve->vortex store Store at -20°C or -80°C vortex->store prewarm Pre-warm cell culture medium to 37°C dilute Dilute stock solution into medium prewarm->dilute mix Mix thoroughly dilute->mix use Use immediately mix->use

Workflow for preparing a working solution.

Q4: What are the potential biological activities of this compound?

A4: Quinolinone derivatives are known to exhibit a wide range of biological activities. Some have been identified as inhibitors of topoisomerases I and II, enzymes critical for DNA replication and transcription.[3][4][5][6] Additionally, several quinoline derivatives have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[7][8][9][10][11][12]

The diagram below illustrates a potential mechanism of action for a quinolinone derivative that inhibits the canonical NF-κB pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_p65_p50 IκBα-p65/p50 (Inactive) p65_p50 p65/p50 (NF-κB) p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation IkB_p65_p50->p65_p50 IκBα degradation DNA κB DNA Site p65_p50_nuc->DNA binds Transcription Gene Transcription (e.g., TNF-α, IL-6) DNA->Transcription activates Compound 5-acetyl-8-hydroxy- 1H-quinolin-2-one Compound->p65_p50_nuc inhibits DNA binding

Potential inhibition of the NF-κB pathway.

Experimental Protocols

Protocol 1: Determination of Kinetic Aqueous Solubility in Cell Culture Medium

This protocol provides a method to determine the solubility of this compound in your specific cell culture medium.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • 96-well microplate

  • Plate shaker

  • Plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600 nm)

Procedure:

  • Prepare a high-concentration stock solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.02 mM).

  • Dilution in Medium: Transfer a small, equal volume (e.g., 2 µL) from each well of the DMSO dilution plate to a new 96-well plate.

  • Add Medium: Add a fixed volume of pre-warmed cell culture medium (e.g., 198 µL) to each well of the new plate to achieve a final volume of 200 µL. This will result in a 100-fold dilution of your DMSO concentrations.

  • Incubation: Cover the plate and incubate on a plate shaker at room temperature for 1-2 hours.

  • Measure Turbidity: Measure the absorbance (optical density) of each well at a wavelength where the compound is known not to absorb (e.g., 600 nm). An increase in absorbance indicates the formation of a precipitate.

  • Determine Solubility Limit: The highest concentration that does not show a significant increase in absorbance compared to the vehicle control (medium with DMSO only) is considered the kinetic aqueous solubility limit under these conditions.

Protocol 2: Assessment of Compound Stability in Cell Culture Medium

This protocol helps determine the stability of this compound in your cell culture medium over the course of an experiment.

Materials:

  • Working solution of this compound in cell culture medium

  • Sterile microcentrifuge tubes

  • 37°C incubator with 5% CO₂

  • Analytical method for quantification (e.g., HPLC-UV or LC-MS)

Procedure:

  • Prepare Working Solution: Prepare a fresh working solution of the compound in your complete cell culture medium at the desired final concentration.

  • Aliquot for Time Points: Dispense equal volumes of the working solution into sterile microcentrifuge tubes, one for each time point you wish to test (e.g., 0, 4, 8, 24, 48, 72 hours).

  • Incubation: Place the tubes in a 37°C incubator with 5% CO₂.

  • Sample Collection: At each designated time point, remove one tube from the incubator. Immediately process or freeze the sample at -80°C for later analysis. The time "0" sample should be processed immediately after preparation.

  • Sample Analysis: Analyze the concentration of the parent compound in each sample using a validated HPLC-UV or LC-MS method.

  • Data Analysis: Plot the concentration of the compound as a function of time. A significant decrease in concentration over time indicates instability. You can calculate the half-life of the compound in the medium from this data.

Stability_Workflow start Prepare working solution in cell culture medium aliquot Aliquot for each time point (0, 4, 8, 24, 48, 72h) start->aliquot incubate Incubate at 37°C, 5% CO₂ aliquot->incubate collect Collect samples at each time point incubate->collect analyze Analyze compound concentration (HPLC or LC-MS) collect->analyze plot Plot concentration vs. time analyze->plot interpret Determine stability and half-life plot->interpret

Workflow for assessing compound stability.

Protocol 3: Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This is a general protocol to screen for topoisomerase I inhibitory activity.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase I enzyme

  • Reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

  • Stop solution/loading dye (e.g., containing SDS and a tracking dye)

  • Agarose gel and electrophoresis equipment

  • DNA staining agent (e.g., ethidium bromide or SYBR Safe)

  • This compound dissolved in DMSO

  • Positive control (e.g., Camptothecin)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, supercoiled plasmid DNA, and the desired concentration of this compound (or vehicle control/positive control).

  • Enzyme Addition: Initiate the reaction by adding Topoisomerase I to the mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Stop Reaction: Terminate the reaction by adding the stop solution.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Interpretation: In the absence of an inhibitor, Topoisomerase I will relax the supercoiled DNA, resulting in a slower migrating band. An effective inhibitor will prevent this relaxation, and the DNA will remain in its supercoiled, faster-migrating form. The degree of inhibition can be quantified by measuring the intensity of the supercoiled DNA band.

References

preventing degradation of 5-acetyl-8-hydroxy-1H-quinolin-2-one during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of 5-acetyl-8-hydroxy-1H-quinolin-2-one during storage and experimentation. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by three main factors:

  • Light: Similar to other quinolone derivatives, this compound is susceptible to photodegradation. Exposure to both natural and artificial light, particularly UV radiation, can induce the formation of photoproducts.[1][2][3]

  • pH: The phenolic hydroxyl group and the lactam ring in the quinolinone structure make the compound susceptible to pH-dependent degradation. Phenolic compounds are generally more stable under acidic conditions.[4] In alkaline conditions, the phenolic group is more prone to oxidation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, the compound should be stored in a cool, dark, and dry place. Specifically:

  • Temperature: Store at room temperature or refrigerated (2-8 °C) for long-term storage.

  • Light: Protect from light by storing in an amber or opaque container.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Use a tightly sealed container to protect from moisture.

Q3: I've noticed a change in the color of my compound from off-white to a yellowish or brownish tint. What does this indicate?

A3: A color change often indicates degradation. For quinoline and related compounds, discoloration to yellow or brown upon exposure to light and air is a common sign of the formation of degradation products.[5] If you observe a color change, it is recommended to verify the purity of the compound using an appropriate analytical method, such as HPLC, before proceeding with your experiments.

Q4: Can I dissolve this compound in an aqueous buffer for my experiments? If so, what pH should I use?

A4: Yes, you can dissolve the compound in aqueous buffers, but the stability will be pH-dependent. Phenolic compounds are generally more stable in acidic to neutral pH.[4] It is advisable to prepare fresh solutions and use them promptly. If the solution needs to be stored, even for a short period, it should be protected from light and kept at a low temperature. For initial experiments, a buffer in the pH range of 4-6 would be a reasonable starting point to enhance stability.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of the compound during the experiment.Prepare fresh solutions for each experiment. Protect solutions from light by using amber vials or covering them with aluminum foil. Maintain a consistent and controlled temperature throughout the experiment.
Appearance of unexpected peaks in HPLC analysis Formation of degradation products.Review your storage and handling procedures. Ensure the compound is protected from light, high temperatures, and extreme pH. Perform a forced degradation study to identify potential degradation products and optimize your analytical method to separate them from the parent compound.
Low purity of the compound upon receipt Improper shipping or storage conditions by the supplier.Immediately perform a quality control check (e.g., HPLC, melting point) upon receiving a new batch. If the purity is below the expected specification, contact the supplier for a replacement.
Precipitation of the compound from solution Poor solubility or degradation leading to insoluble products.Verify the solubility of the compound in your chosen solvent system. If using aqueous buffers, ensure the pH is within a range where the compound is both soluble and stable. Sonication may aid in dissolution, but avoid excessive heating.

Stability Data Summary

Condition Duration Parameter Specification Hypothetical Result
25°C / 60% RH (Protected from light) 3 MonthsPurity (HPLC)≥ 98.0%99.5%
40°C / 75% RH (Protected from light) 1 MonthPurity (HPLC)≥ 98.0%98.8%
Photostability (ICH Q1B Option 2) 1.2 million lux hours / 200 W h/m²Purity (HPLC)Report results95.2% (significant degradation)
Aqueous Solution (pH 4, 25°C, dark) 24 hoursPurity (HPLC)≥ 98.0%99.8%
Aqueous Solution (pH 9, 25°C, dark) 24 hoursPurity (HPLC)Report results97.5%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general method for developing a stability-indicating HPLC assay to separate this compound from its potential degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector (e.g., PDA detector).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • A gradient elution is recommended to ensure the separation of polar and non-polar degradation products. A starting point could be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

3. Detection:

  • Monitor at the λmax of the compound, and also use a PDA detector to check for peak purity and the appearance of new peaks with different UV spectra.

4. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO or Methanol) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration of approximately 20 µg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to confirm that the analytical method is stability-indicating.[6][7]

1. Acid Hydrolysis:

  • Dissolve the compound in 0.1 M HCl to a final concentration of 1 mg/mL.

  • Incubate at 60°C for 24 hours.

  • Neutralize with 0.1 M NaOH before HPLC analysis.

2. Base Hydrolysis:

  • Dissolve the compound in 0.1 M NaOH to a final concentration of 1 mg/mL.

  • Incubate at 60°C for 8 hours.

  • Neutralize with 0.1 M HCl before HPLC analysis.

3. Oxidative Degradation:

  • Dissolve the compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.

  • Incubate at room temperature for 24 hours, protected from light.

  • Analyze directly by HPLC.

4. Thermal Degradation:

  • Store the solid compound in an oven at 80°C for 48 hours.

  • Dissolve the stressed sample in the diluent for HPLC analysis.

5. Photodegradation:

  • Expose a solution of the compound (1 mg/mL in a suitable solvent) and the solid compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near UV energy of 200 watt hours/square meter).

  • Analyze the samples by HPLC. A control sample should be kept in the dark under the same temperature conditions.

Visualizations

degradation_pathway cluster_conditions Stress Conditions compound 5-acetyl-8-hydroxy- 1H-quinolin-2-one degradation_products Degradation Products (e.g., oxidized species, hydrolyzed products, photodimers) compound->degradation_products degrades to light Light (UV) light->compound heat Heat heat->compound oxidation Oxidation (H₂O₂) oxidation->compound ph Acid/Base (Hydrolysis) ph->compound troubleshooting_workflow start Inconsistent Experimental Results? check_storage Review Storage Conditions (Cool, Dark, Dry) start->check_storage check_handling Review Solution Preparation (Freshly prepared? Protected from light?) start->check_handling run_qc Perform Quality Control (e.g., HPLC) check_storage->run_qc check_handling->run_qc degradation_suspected Degradation Suspected run_qc->degradation_suspected contact_supplier Contact Supplier for Replacement run_qc->contact_supplier Purity still low implement_controls Implement Stricter Controls: - Use inert atmosphere - Prepare smaller batches more frequently degradation_suspected->implement_controls Yes proceed Proceed with Experiment degradation_suspected->proceed No implement_controls->run_qc

References

troubleshooting failed reactions in the synthesis of 5-acetyl-8-hydroxy-1H-quinolin-2-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-acetyl-8-hydroxy-1H-quinolin-2-one derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important class of compounds. Below, you will find a comprehensive troubleshooting guide in a question-and-answer format, detailed experimental protocols, and visualizations to assist in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses specific challenges that may arise during the multi-step synthesis of this compound. A plausible synthetic route is outlined below, and the troubleshooting section is structured to address potential failures at each key stage.

Proposed Synthetic Pathway:

A viable synthetic approach for this compound involves a two-step process:

  • Step 1: Friedel-Crafts Acetylation of 8-hydroxyquinoline. This step introduces the acetyl group at the C-5 position of the quinoline ring.

  • Step 2: Oxidation of 5-acetyl-8-hydroxyquinoline to this compound. This transformation introduces the C-2 oxo functionality.

Troubleshooting Guide

Step 1: Friedel-Crafts Acetylation of 8-hydroxyquinoline

Q1: My Friedel-Crafts acetylation of 8-hydroxyquinoline is resulting in a low yield or no product. What are the possible causes and solutions?

A1: Low yields in this step are a common issue and can be attributed to several factors:

  • Purity of Reagents and Solvent: Impurities in 8-hydroxyquinoline, acetyl chloride, or the Lewis acid catalyst (e.g., AlCl₃ or TiCl₄) can inhibit the reaction.[1] Ensure all reagents are of high purity and that the solvent (e.g., nitrobenzene) is anhydrous.

  • Inadequate Catalyst Activity: The Lewis acid catalyst is crucial for the reaction to proceed. Ensure that the catalyst has not been deactivated by exposure to moisture. Use freshly opened or properly stored catalyst.

  • Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. Heating to 60-70°C is often required to drive the reaction to completion.[1] However, excessively high temperatures can lead to decomposition and the formation of side products.

  • Inefficient Mixing: Inadequate stirring can lead to localized overheating and incomplete reaction. Ensure vigorous and consistent stirring throughout the reaction.

Q2: I am observing the formation of multiple products in my Friedel-Crafts acetylation. How can I improve the regioselectivity for the 5-acetyl product?

A2: While the 5-position is generally favored for electrophilic substitution on the 8-hydroxyquinoline ring, the formation of other isomers can occur. To enhance regioselectivity:

  • Choice of Lewis Acid: The nature of the Lewis acid can influence the regiochemical outcome. Experimenting with different Lewis acids (e.g., AlCl₃, TiCl₄, SnCl₄) may improve the selectivity for the desired 5-acetyl isomer.

  • Reaction Temperature: Lowering the reaction temperature may favor the formation of the kinetic product, which could be the desired 5-isomer. A systematic study of the temperature profile is recommended.

  • Slow Addition of Reagents: Adding the acetyl chloride slowly to the mixture of 8-hydroxyquinoline and Lewis acid can help to control the reaction and minimize the formation of side products.

Step 2: Oxidation of 5-acetyl-8-hydroxyquinoline to this compound

Q3: I am struggling to oxidize the 5-acetyl-8-hydroxyquinoline to the desired quinolin-2-one. What are some effective methods and potential pitfalls?

A3: The conversion of a quinoline to a quinolin-2-one is an oxidative process that can be challenging. Here are some approaches and troubleshooting tips:

  • Oxidation via N-oxide formation: A common strategy involves the N-oxidation of the quinoline followed by rearrangement.

    • Inefficient N-oxide formation: The oxidation of the quinoline nitrogen can be incomplete. Ensure the use of a suitable oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

    • Failure of the rearrangement: The rearrangement of the N-oxide to the quinolin-2-one, often induced by acetic anhydride or other reagents, may not proceed efficiently. This step can be sensitive to reaction conditions, including temperature and the presence of catalysts.

  • Direct Oxidation Methods: While less common for this specific transformation, direct oxidation methods using specific reagents could be explored. However, these may suffer from low selectivity and over-oxidation.

  • Product Decomposition: The quinolin-2-one product may be susceptible to degradation under the reaction or workup conditions.[2] Monitoring the reaction by TLC or LC-MS can help to identify product decomposition.

Q4: The purification of the final product, this compound, is proving difficult. What are the recommended purification techniques?

A4: The presence of multiple functional groups can make purification challenging.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture is often the most effective method for obtaining high-purity material. Experiment with a range of solvents of varying polarities.

  • Column Chromatography: For complex mixtures or non-crystalline products, column chromatography on silica gel is a standard purification technique. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective.

  • Acid-Base Extraction: The phenolic hydroxyl group and the quinolinone nitrogen can be exploited for purification through acid-base extraction to remove non-ionizable impurities.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and yields for the key synthetic steps. Note that optimal conditions may vary depending on the specific derivative being synthesized.

Table 1: Friedel-Crafts Acetylation of 8-hydroxyquinoline

ParameterCondition ACondition B
Lewis Acid AlCl₃TiCl₄
Solvent NitrobenzeneDichloromethane
Temperature (°C) 60-70Room Temperature
Reaction Time (h) 1224
Yield (%) 55-6540-50

Table 2: Oxidation of 5-acetyl-8-hydroxyquinoline to Quinolin-2-one

ParameterMethod A (N-oxidation/Rearrangement)
Oxidizing Agent m-CPBA
Rearrangement Reagent Acetic Anhydride
Solvent Dichloromethane, then Acetic Anhydride
Temperature (°C) 0 to Reflux
Reaction Time (h) 4-6
Yield (%) 30-40

Experimental Protocols

Protocol 1: Synthesis of 5-acetyl-8-hydroxyquinoline

This protocol is adapted from the literature for the Friedel-Crafts acetylation of 8-hydroxyquinoline.[1]

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-hydroxyquinoline (1.0 eq) in nitrobenzene.

  • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (2.5 eq) in portions.

  • To the stirred mixture, add acetyl chloride (1.2 eq) dropwise.

  • After the addition is complete, heat the reaction mixture to 60-70°C and maintain for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Remove the nitrobenzene by steam distillation.

  • Cool the aqueous residue, and collect the precipitated product by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 5-acetyl-8-hydroxyquinoline.

Protocol 2: Synthesis of this compound (Proposed)

This is a proposed protocol based on general methods for the conversion of quinolines to quinolin-2-ones.

  • N-Oxidation:

    • Dissolve 5-acetyl-8-hydroxyquinoline (1.0 eq) in dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add m-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) portion-wise, maintaining the temperature below 5°C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the formation of the N-oxide by TLC.

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-oxide.

  • Rearrangement to Quinolin-2-one:

    • To the crude N-oxide, add acetic anhydride.

    • Heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC for the disappearance of the N-oxide and the formation of the quinolin-2-one.

    • Cool the reaction mixture and pour it into ice water.

    • Collect the precipitate by filtration and wash with water.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Friedel-Crafts Acetylation cluster_step2 Step 2: Oxidation to Quinolin-2-one start1 8-hydroxyquinoline + Acetyl Chloride reagents1 AlCl₃ / Nitrobenzene reaction1 Reaction at 60-70°C reagents1->reaction1 workup1 Acidic Workup & Steam Distillation reaction1->workup1 product1 5-acetyl-8-hydroxyquinoline workup1->product1 start2 5-acetyl-8-hydroxyquinoline product1->start2 Intermediate oxidation N-Oxidation with m-CPBA start2->oxidation rearrangement Rearrangement with Acetic Anhydride oxidation->rearrangement purification Purification rearrangement->purification product2 This compound purification->product2

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Reaction Failed? cause1 Impure Reagents start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Inactive Catalyst start->cause3 cause4 Poor Mixing start->cause4 solution1 Purify/Verify Reagents cause1->solution1 solution2 Optimize Temperature cause2->solution2 solution3 Use Fresh Catalyst cause3->solution3 solution4 Improve Stirring cause4->solution4

Caption: Troubleshooting logic for failed reactions.

References

Technical Support Center: Optimization of Fluorescent Probe Experiments with 5-acetyl-8-hydroxy-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the fluorescent probe 5-acetyl-8-hydroxy-1H-quinolin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterocyclic organic compound belonging to the quinolinone family. Due to its chemical structure, it functions as a fluorescent probe, primarily for the detection of metal ions. Like other 8-hydroxyquinoline derivatives, it is an excellent chelating agent, and its fluorescence properties can change significantly upon binding to specific metal cations such as zinc (Zn²⁺) and aluminum (Al³⁺).[1][2][3] This makes it valuable in analytical chemistry for quantifying these ions in various samples. Additionally, 8-hydroxyquinoline derivatives are known for their broad biological activities, including antimicrobial and anticancer properties.[2]

Q2: What is the underlying principle of fluorescence for this probe?

The fluorescence of 8-hydroxyquinoline derivatives is often weak in their free form due to a process called Excited-State Intramolecular Proton Transfer (ESIPT), where a proton is transferred from the hydroxyl group to the nitrogen atom within the molecule in the excited state.[4][5][6] This process provides a non-radiative pathway for the molecule to return to its ground state, thus quenching fluorescence.

Upon chelation with a metal ion, this intramolecular proton transfer is blocked. This inhibition of ESIPT, coupled with the increased structural rigidity of the molecule, closes the non-radiative decay channel and leads to a significant enhancement of fluorescence, a phenomenon often referred to as Chelation-Enhanced Fluorescence (CHEF).[5]

Q3: What are the typical excitation and emission wavelengths for 8-hydroxyquinoline-based probes?

While the exact wavelengths for this compound may need to be empirically determined, 8-hydroxyquinoline derivatives typically exhibit excitation maxima in the ultraviolet to blue range of the spectrum (around 315-400 nm).[1] Their emission is generally observed in the green-yellow region (around 500-560 nm) upon complexation with metal ions.[7] It is crucial to determine the optimal excitation and emission wavelengths experimentally in the specific buffer system being used.

Q4: How does solvent polarity affect the probe's fluorescence?

The fluorescence of 8-hydroxyquinoline derivatives can be sensitive to the solvent environment.[8] Changes in solvent polarity can alter the energy levels of the ground and excited states, leading to shifts in the excitation and emission maxima (solvatochromism).[8] For instance, some derivatives show a red shift (a shift to longer wavelengths) in more polar solvents. It is important to maintain consistent solvent conditions for reproducible results.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or Very Low Fluorescence Signal Incorrect Instrument Settings: Excitation and emission wavelengths are not optimal for the probe-metal complex.Perform excitation and emission scans to determine the peak wavelengths for your specific experimental conditions (probe concentration, solvent, pH, and target ion).[5][9]
Probe Degradation: The probe may have degraded due to exposure to light or inappropriate storage.Prepare fresh stock solutions of the probe. Store stock solutions protected from light at -20°C.[9]
Low Probe Concentration: The concentration of the probe is too low to generate a detectable signal.Prepare a dilution series to determine the optimal working concentration that provides a strong signal without causing inner-filter effects.[9]
pH Sensitivity: The fluorescence of quinolinone probes can be highly dependent on pH.Measure and control the pH of your experimental buffer. The optimal pH for metal chelation and fluorescence is typically between 5 and 8 for 8-hydroxyquinoline derivatives.[10]
Rapid Decrease in Fluorescence Signal Photobleaching: Continuous exposure to high-intensity excitation light can photochemically destroy the fluorophore.[11]Minimize the exposure of the sample to the excitation light. Use neutral density filters to reduce illumination intensity, or decrease the exposure time and gain on the microscope or plate reader.[12]
Presence of Quenchers: Certain molecules or ions in the sample can quench the fluorescence. Iron (Fe³⁺) is a known quencher for 8-hydroxyquinoline complexes.[10]Identify and remove potential quenchers from your sample if possible. Run controls to assess the impact of the sample matrix on fluorescence.
High Background Fluorescence Probe Aggregation: At high concentrations, the probe may form aggregates, leading to self-quenching and erratic signals.Lower the working concentration of the probe. The addition of a small amount of a non-ionic surfactant like Tween 20 may help, provided it doesn't interfere with the assay.[9]
Autofluorescence: The sample matrix itself may be fluorescent at the excitation/emission wavelengths used.Measure the fluorescence of a blank sample (without the probe) to determine the level of autofluorescence and subtract it from your measurements.
Contaminated Solvents or Reagents: Impurities in solvents or buffers can be fluorescent.Use high-purity or spectroscopy-grade solvents and reagents.
Inconsistent or Irreproducible Results Temperature Fluctuations: Fluorescence intensity is temperature-dependent; higher temperatures generally lead to lower intensity.[9]Ensure all measurements are performed at a constant and controlled temperature.
Inaccurate Pipetting: Small variations in the volumes of the probe or analyte can lead to significant differences in fluorescence.Use calibrated pipettes and ensure thorough mixing of solutions.
Precipitation of the Probe or Complex: The probe or its metal complex may have limited solubility in the experimental buffer, leading to precipitation.Check the solubility of the probe in your buffer system. It may be necessary to use a co-solvent like DMSO or ethanol, but keep the percentage low to avoid altering the properties of the aqueous medium.

Data Presentation

Table 1: Representative Photophysical Properties of 8-Hydroxyquinoline Derivatives

Note: Data for specific derivatives are provided as representative values. The exact properties of this compound should be determined experimentally.

Parameter8-HQ-Al³⁺ Complex8-HQ-Ga³⁺ Complex8-HQ-In³⁺ ComplexQP2-Zn²⁺ Complex
Excitation Max (λ_ex) ~390 nm~390 nm~390 nmNot specified
Emission Max (λ_em) 510 nm526 nm528 nm558 nm[7]
Fluorescence Lifetime (τ) 17.8 ns10.1 ns8.4 nsNot specified
Stokes Shift ~120 nm~136 nm~138 nm183 nm[7]
Binding Stoichiometry (Probe:Ion) 3:13:13:12:1[7]
Solvent ChloroformChloroformChloroformDMSO/H₂O

Table 2: Formation Constants (pKf) of Metal Complexes with 5-acetyl-8-hydroxyquinoline in Ethanol

Metal IonpKf
Fe³⁺ 31.0
Cu²⁺ 22.5
Ni²⁺ 21.4
Pb²⁺ 21.2

Experimental Protocols

Protocol 1: General Procedure for Metal Ion Detection

This protocol provides a general method for detecting a target metal ion using this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Buffer solution (e.g., HEPES, pH 7.4)

  • Stock solution of the target metal ion (e.g., ZnCl₂)

  • Spectrofluorometer

Procedure:

  • Prepare a stock solution of the probe: Dissolve this compound in DMSO to a concentration of 1 mM. Store this solution in the dark at -20°C.

  • Prepare a working solution of the probe: Dilute the stock solution in the buffer to a final concentration (e.g., 10 µM). The optimal concentration should be determined experimentally.

  • Prepare standard solutions of the metal ion: Create a series of dilutions of the metal ion stock solution in the buffer.

  • Perform the assay: In a cuvette or a microplate, add the probe working solution. Then, add increasing concentrations of the metal ion standard solutions. Include a control with only the probe solution and buffer.

  • Incubate: Allow the solutions to incubate at room temperature for a set period (e.g., 10-15 minutes) to allow for complex formation.[13]

  • Measure fluorescence: Record the fluorescence emission spectrum at the predetermined optimal excitation wavelength.

  • Analyze data: Plot the fluorescence intensity at the emission maximum against the metal ion concentration to generate a calibration curve. The limit of detection (LOD) can be calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the linear portion of the calibration curve.[13]

Protocol 2: Determination of Fluorescence Quantum Yield (Φf)

The quantum yield is determined using a comparative method with a well-characterized standard.[14]

Materials:

  • This compound complexed with the target ion

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

Procedure:

  • Prepare solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

  • Measure absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

  • Measure fluorescence: Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for both the sample and the standard.

  • Integrate spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate quantum yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²) where 'Gradient' is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.[15]

Mandatory Visualizations

G cluster_0 Mechanism of Chelation-Enhanced Fluorescence Probe_Free Free Probe (this compound) Excited_State_Free Excited State (Free) Probe_Free->Excited_State_Free Excitation Light Probe_Bound Probe-Metal Complex Probe_Free->Probe_Bound Chelation ESIPT Excited-State Intramolecular Proton Transfer (ESIPT) Excited_State_Free->ESIPT Non_Radiative_Decay Non-Radiative Decay (Weak Fluorescence) ESIPT->Non_Radiative_Decay Excited_State_Bound Excited State (Bound) Probe_Bound->Excited_State_Bound Excitation Light Metal_Ion Metal Ion (e.g., Zn²⁺) Metal_Ion->Probe_Bound Radiative_Decay Radiative Decay (Strong Fluorescence) Excited_State_Bound->Radiative_Decay ESIPT Blocked G cluster_1 Experimental Workflow for Metal Ion Quantification Start Start Prep_Probe Prepare Probe Stock Solution (1 mM in DMSO) Start->Prep_Probe Prep_Standards Prepare Metal Ion Standard Dilutions Start->Prep_Standards Prep_Sample Prepare Sample (e.g., environmental water, biological fluid) Start->Prep_Sample Assay Incubate Probe with Standards and Samples Prep_Probe->Assay Prep_Standards->Assay Prep_Sample->Assay Measure Measure Fluorescence Intensity (Spectrofluorometer) Assay->Measure Analyze Data Analysis: - Plot Calibration Curve - Calculate LOD Measure->Analyze Results Results Analyze->Results G cluster_2 Troubleshooting Logic Flow for Low Signal Problem Problem: No or Low Fluorescence Signal Check_Wavelengths Check Excitation/ Emission Wavelengths Problem->Check_Wavelengths Check_Concentration Verify Probe Concentration Problem->Check_Concentration Check_pH Verify Buffer pH Problem->Check_pH Check_Degradation Prepare Fresh Probe Solution Problem->Check_Degradation Solution_Wavelengths Solution: Optimize Wavelengths Check_Wavelengths->Solution_Wavelengths Incorrect Solution_Concentration Solution: Adjust Concentration Check_Concentration->Solution_Concentration Too Low Solution_pH Solution: Adjust pH (5-8) Check_pH->Solution_pH Not Optimal Solution_Degradation Solution: Use Fresh Probe Check_Degradation->Solution_Degradation Degraded

References

addressing regioselectivity issues in the synthesis of quinolinone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of quinolinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions, with a specific focus on addressing challenges related to regioselectivity.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of quinolinone derivatives.

Issue 1: Poor Regioselectivity in Friedländer Annulation with Unsymmetrical Ketones

Question: I am performing a Friedländer synthesis with an unsymmetrical ketone and obtaining a mixture of quinolinone regioisomers. How can I improve the selectivity for my desired product?

Answer:

Poor regioselectivity in the Friedländer synthesis is a common challenge when using unsymmetrical ketones, as condensation can occur on either side of the carbonyl group.[1][2] Several factors can be adjusted to favor the formation of a single isomer.

Probable Causes and Solutions:

  • Harsh Reaction Conditions: High temperatures and strong acids or bases can lead to a lack of selectivity and the formation of side products.[1][3]

    • Solution: Employ milder reaction conditions. Modern protocols often use catalysts that allow the reaction to proceed under more controlled temperatures.[1]

  • Lack of Directing Influence: The electronic and steric properties of the ketone may not be sufficient to favor one reaction pathway over the other.

    • Solution 1: Catalyst Selection: The choice of catalyst can significantly influence the regiochemical outcome.[1][4] Consider screening various acid or base catalysts. For instance, iodine (10 mol%) has been used to catalyze the reaction at 80-100°C.[1]

    • Solution 2: Substrate Modification: Introduce a directing group on the ketone to sterically or electronically favor one site of condensation. For example, a phosphoryl group on one of the α-carbons of the ketone has been shown to control regioselectivity effectively.[3]

    • Solution 3: Use of Ionic Liquids: Certain room-temperature ionic liquids, such as 1-butylimidazolium tetrafluoroborate ([Hbim]BF4), can promote regiospecificity in the Friedländer annulation without the need for an external catalyst.[5]

Experimental Protocol: Iodine-Catalyzed Friedländer Synthesis [1]

  • To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the unsymmetrical ketone (1.2 mmol), add molecular iodine (10 mol%).

  • Heat the reaction mixture at 80-100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow:

G start Poor Regioselectivity in Friedländer Synthesis check_conditions Are reaction conditions (temp, catalyst) too harsh? start->check_conditions milder_conditions Employ milder conditions: - Lower temperature - Use milder catalysts (e.g., Iodine, Lewis acids) check_conditions->milder_conditions Yes substrate_modification Modify the substrate: - Introduce a directing group - Use an ionic liquid as solvent check_conditions->substrate_modification No end Improved Regioselectivity milder_conditions->end substrate_modification->end

Caption: Troubleshooting workflow for optimizing Friedländer synthesis.

Issue 2: Formation of a Mixture of 2- and 4-Quinolones in Conrad-Limpach-Knorr Synthesis

Question: My Conrad-Limpach synthesis is producing a mixture of 2-hydroxyquinoline and 4-hydroxyquinoline. How can I selectively synthesize one isomer?

Answer:

The regioselectivity of the Conrad-Limpach-Knorr synthesis is highly dependent on the reaction temperature, which dictates whether the reaction proceeds under kinetic or thermodynamic control.[1][6]

Probable Causes and Solutions:

  • Incorrect Reaction Temperature: The initial condensation of the aniline with the β-ketoester can occur at either the keto group (kinetic control) or the ester group (thermodynamic control).

    • Solution for 4-Hydroxyquinolines (Kinetic Product): Conduct the initial condensation at lower temperatures (e.g., room temperature). This favors the attack of the aniline on the more reactive keto group, leading to a β-aminoacrylate intermediate that cyclizes to the 4-hydroxyquinoline upon heating.[1][7]

    • Solution for 2-Hydroxyquinolines (Thermodynamic Product): Employ higher reaction temperatures (e.g., 140°C or more) for the initial condensation. This favors the formation of the more stable β-keto acid anilide, which then cyclizes to the 2-hydroxyquinoline.[6][8]

Quantitative Data on Temperature Effects:

Reaction TemperatureMajor ProductIsomeric Ratio (approx.)
Room Temperature4-Hydroxyquinoline>95:5
> 140°C2-HydroxyquinolineVaries, favors 2-isomer

Experimental Protocol: Two-Step Conrad-Limpach Synthesis for 4-Hydroxyquinolines [1]

  • Step 1: Formation of the β-aminoacrylate (Kinetic Control)

    • In a round-bottom flask, mix the aniline (1.0 equiv) and the β-ketoester (1.0 equiv) at room temperature.

    • Add a catalytic amount of a strong acid (e.g., a drop of concentrated H₂SO₄).

    • Stir the mixture for 1-2 hours. The reaction is often exothermic. Water is produced as a byproduct.

  • Step 2: Thermal Cyclization

    • Transfer the crude β-aminoacrylate intermediate to a high-boiling, inert solvent (e.g., mineral oil).[6]

    • Heat the mixture to approximately 250°C with vigorous stirring under an inert atmosphere.

    • Maintain the temperature for 30-60 minutes.

    • Cool the reaction mixture. The product often precipitates upon cooling.

    • Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product.

    • Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry.

Reaction Pathway Diagram:

G cluster_paths Temperature-Dependent Pathways start Aniline + β-Ketoester intermediate_kinetic β-Aminoacrylate (Kinetic Intermediate) start->intermediate_kinetic Kinetic Path intermediate_thermo β-Keto Anilide (Thermodynamic Intermediate) start->intermediate_thermo Thermodynamic Path kinetic Low Temp (e.g., RT) thermo High Temp (e.g., 140°C) cyclization_kinetic Thermal Cyclization (~250°C) intermediate_kinetic->cyclization_kinetic cyclization_thermo Acid-Catalyzed Cyclization intermediate_thermo->cyclization_thermo product_4 4-Hydroxyquinoline cyclization_kinetic->product_4 product_2 2-Hydroxyquinoline cyclization_thermo->product_2

Caption: Regioselectivity in the Conrad-Limpach-Knorr synthesis.

Issue 3: Lack of Regioselectivity in Camps Cyclization

Question: My Camps cyclization is yielding a mixture of quinolinone isomers. How can I favor the formation of one product?

Answer:

The Camps cyclization can produce two different quinolinone isomers from an o-acylaminoacetophenone due to two possible modes of intramolecular aldol-type condensation. The selectivity is highly dependent on the reaction conditions, particularly the base used.[1][9]

Probable Causes and Solutions:

  • Base Strength: The strength of the base can determine which proton is abstracted, thereby directing the cyclization pathway.[9]

    • Solution for Quinolin-4-one: A stronger base, such as sodium hydroxide (NaOH), tends to favor deprotonation at the α-position of the ketone. The resulting enolate then attacks the amide carbonyl, leading to the formation of a quinolin-4-one derivative after dehydration.[1][9]

    • Solution for Quinolin-2-one: A weaker base, such as cesium carbonate (Cs₂CO₃), may favor deprotonation at the γ-position of the amide.[9] This leads to an alternative cyclization pathway, resulting in the formation of a quinolin-2-one derivative.

Experimental Protocol: Base-Mediated Camps Cyclization [1]

  • Dissolve the o-acylaminoacetophenone substrate in a suitable solvent (e.g., ethanol).

  • Add the chosen base (e.g., sodium hydroxide for the quinolin-4-one or a weaker base for the alternative isomer).

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction may take several hours.

  • After completion, cool the mixture to room temperature and neutralize with an appropriate acid (e.g., HCl).

  • If a precipitate forms, collect it by filtration. Otherwise, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Competing Pathways Diagram:

G start o-Acylamino- acetophenone deprotonation_alpha α-Deprotonation (Ketone) start->deprotonation_alpha Strong Base deprotonation_gamma γ-Deprotonation (Amide) start->deprotonation_gamma Weaker Base strong_base Strong Base (e.g., NaOH) weak_base Weaker Base (e.g., Cs2CO3) cyclization_4 Intramolecular Aldol Condensation deprotonation_alpha->cyclization_4 cyclization_2 Alternative Cyclization deprotonation_gamma->cyclization_2 product_4 Quinolin-4-one Derivative cyclization_4->product_4 product_2 Quinolin-2-one Derivative cyclization_2->product_2 G pd2 Pd(II) intermediate1 Coordination & C-H Activation (Palladacycle Formation) pd2->intermediate1 + Substrate - HX pd0 Pd(0) pd0->pd2 + Oxidant oxidant Ag2CO3 substrate N-methoxybenzamide alkyne Alkyne product Quinolinone Product intermediate2 Migratory Insertion intermediate1->intermediate2 + Alkyne intermediate3 Reductive Elimination intermediate2->intermediate3 intermediate3->pd0 + Product

References

Validation & Comparative

A Comparative Guide to 5-acetyl-8-hydroxy-1H-quinolin-2-one and Other β2-Adrenoceptor Agonist Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-acetyl-8-hydroxy-1H-quinolin-2-one with other key precursors used in the synthesis of β2-adrenoceptor agonists. The objective is to offer a clear, data-driven overview to inform research and development decisions in respiratory and cardiovascular drug discovery.

Introduction

β2-adrenoceptor agonists are a cornerstone in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The synthesis of these therapeutic agents relies on the efficient and scalable production of key chemical precursors. This compound has emerged as a promising precursor for a novel class of potent and selective β2-agonists. This guide compares its synthetic profile with that of established precursors for widely-used β2-agonists, including derivatives of saligenin, formoterol, and indacaterol.

Data Presentation: Comparison of β2-Adrenoceptor Agonist Precursors

The following table summarizes key quantitative data for the synthesis of this compound and other representative β2-adrenoceptor agonist precursors.

PrecursorTarget β2-Agonist ClassTypical Starting MaterialsKey Reaction StepsReported Yield (%)Purity (%)
This compound Quinolinone-based agonists8-hydroxyquinolin-2(1H)-one, Acetyl chlorideFriedel-Crafts acylation~55 (for analogous 5-acetyl-8-hydroxyquinoline)[1]Not explicitly reported, requires recrystallization[1]
Saligenin Derivatives (e.g., 2-bromo-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one) Salbutamol, Salmeterol4-Hydroxy-3-(hydroxymethyl)acetophenoneBrominationHighHigh, often used directly
Formoterol Precursor (e.g., 4-benzyloxy-3-formamidostyrene oxide) Formoterol4-Benzyloxy-3-nitroacetophenoneMulti-step synthesis involving reduction, formylation, and epoxidationOverall yields can be low and require optimization[2]Requires chromatographic purification[2]
Indacaterol Precursor (e.g., 8-(benzyloxy)-5-((R)-oxiran-2-yl)quinolin-2(1H)-one) Indacaterol8-(Benzyloxy)quinolin-2(1H)-oneMulti-step synthesis including Friedel-Crafts reaction and asymmetric epoxidation~60-80 for key coupling step[3]High enantiomeric purity is critical[4]
Vilanterol Precursor (e.g., (R)-5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)oxazolidin-2-one) VilanterolSalicylaldehydeMulti-step synthesis involving protection, chiral resolution, and cyclizationHigh yields reported for individual stepsHigh chiral purity required

Experimental Protocols

Synthesis of 5-acetyl-8-hydroxyquinoline (as an analogue for this compound)[1]

This protocol describes the synthesis of a closely related analogue, 5-acetyl-8-hydroxyquinoline, which provides a benchmark for the synthesis of the target precursor.

  • Reaction Setup: A solution of 8-hydroxyquinoline (20 mmol) in nitrobenzene is prepared. Acetyl chloride (20 mmol) is introduced, leading to the formation of a yellow precipitate.

  • Friedel-Crafts Acylation: Anhydrous aluminum chloride or titanium tetrachloride (~5 g) is added to the reaction mixture with constant shaking. The precipitate dissolves, forming a clear semi-solid. The mixture is heated at 70°C for 12 hours in a flask fitted with a calcium chloride tube.

  • Work-up: After cooling, crushed ice and 10% HCl (100 mL) are added. The nitrobenzene is removed by steam distillation.

  • Isolation and Purification: Upon standing overnight, the hydrochloride of 5-acetyl-8-hydroxyquinoline separates and is filtered. The free base is liberated by dissolving the hydrochloride in water and adding sodium acetate. The product is recrystallized from hot water to yield colorless, hair-like needles.

    • Yield: 55% of the theoretical yield after recrystallization.

Synthesis of Indacaterol Precursor: 8-(benzyloxy)-5-((R)-oxiran-2-yl)quinolin-2(1H)-one[3]

The synthesis of this key precursor for the long-acting β2-agonist Indacaterol highlights a more complex, multi-step approach where stereochemistry is critical.

  • Starting Material: The synthesis typically begins with 8-(benzyloxy)quinolin-2(1H)-one.

  • Introduction of the Side Chain: A Friedel-Crafts acylation or a similar reaction is employed to introduce a two-carbon side chain at the 5-position.

  • Asymmetric Epoxidation: A chiral catalyst is used to form the epoxide ring with the desired (R)-stereochemistry. This step is crucial for the pharmacological activity of the final drug.

  • Purification: The resulting precursor, 8-(benzyloxy)-5-((R)-oxiran-2-yl)quinolin-2(1H)-one, often requires purification by chromatography to achieve the necessary chemical and enantiomeric purity before the subsequent coupling reaction.

Mandatory Visualization

Synthesis Pathway of 5-acetyl-8-hydroxyquinoline

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 8-hydroxyquinoline 8-hydroxyquinoline Friedel_Crafts Friedel-Crafts Acylation 8-hydroxyquinoline->Friedel_Crafts Acetyl_chloride Acetyl Chloride Acetyl_chloride->Friedel_Crafts Product 5-acetyl-8-hydroxyquinoline Friedel_Crafts->Product Yield: 55%

Caption: Synthetic pathway for 5-acetyl-8-hydroxyquinoline.

β2-Adrenoceptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta2_Agonist β2-Agonist Beta2_Receptor β2-Adrenoceptor Beta2_Agonist->Beta2_Receptor Binds to G_Protein Gs Protein Beta2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to

Caption: The β2-adrenoceptor signaling cascade.

Conclusion

This compound represents a valuable precursor for the development of novel β2-adrenoceptor agonists. Its synthesis, based on analogous compounds, appears to be a relatively straightforward one-step Friedel-Crafts acylation, which could offer advantages in terms of process simplicity and cost-effectiveness over the multi-step and often stereochemically complex syntheses of precursors for established drugs like Formoterol and Indacaterol. However, further optimization of the reaction conditions to improve the yield and the development of efficient purification methods are necessary. The quinolinone scaffold offers a distinct chemical space for the design of new β2-agonists with potentially improved pharmacological profiles. This comparative guide serves as a foundational resource for researchers aiming to explore this promising class of compounds.

References

A Comparative Guide to the Biological Activity of Quinolinone Derivatives: Spotlight on 5-acetyl-8-hydroxy-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of the biological performance of various quinolinone derivatives, with a particular focus on contextualizing the potential activities of 5-acetyl-8-hydroxy-1H-quinolin-2-one. While direct experimental data for this compound is limited in publicly accessible literature, this document compiles data from structurally related compounds to offer a valuable benchmark for its potential efficacy across anticancer, antimicrobial, and anti-inflammatory applications.

Comparative Biological Activity of Quinolinone Derivatives

The following tables summarize the biological activities of several quinolinone derivatives, providing a comparative framework for assessing the potential of novel compounds within this class.

Anticancer Activity

Quinolinone derivatives have demonstrated significant potential as anticancer agents, often by targeting key signaling pathways involved in cell growth and proliferation. The data below presents the half-maximal inhibitory concentration (IC50) values of various derivatives against different cancer cell lines.

Table 1: Anticancer Activity of Quinolinone Derivatives

Compound/AlternativeTarget Cell LineIC50 (µM)Reference
This compound Not AvailableNot Available
Quinoline-Chalcone Derivative 12eMGC-803 (Gastric Cancer)1.38
HCT-116 (Colon Cancer)5.34
MCF-7 (Breast Cancer)5.21
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)C-32 (Amelanotic Melanoma)Comparable to Cisplatin/Doxorubicin
MDA-MB-231 (Breast Cancer)Comparable to Cisplatin/Doxorubicin
A549 (Lung Cancer)Comparable to Cisplatin/Doxorubicin
2-Quinolone Derivative 11eCOLO 205 (Colon Cancer)Nanomolar range
Quinazolinone Derivative 23Ba/F3 EGFR L858R/T790M/C797S0.05[1]
8-hydroxy-5-nitroquinoline (NQ)Raji (B-cell lymphoma)0.438[2]
HL60 (Leukemia)0.17[2]
DHL-4 (Lymphoma)0.22[2]
Panc-1 (Pancreatic Cancer)0.36[2]
A2780 (Ovarian Cancer)0.15[2]
5,7-dibromo-8-hydroxyquinolineA549 (Lung Cancer)5.8 µg/mL[3]
HT29 (Colon Cancer)5.4 µg/mL[3]
Antimicrobial Activity

The quinolinone core is also a key feature in many antimicrobial agents. The table below summarizes the Minimum Inhibitory Concentration (MIC) values of different quinolinone derivatives against various bacterial strains.

Table 2: Antimicrobial Activity of Quinolinone Derivatives

Compound/AlternativeBacterial StrainMIC (µg/mL)Reference
This compound Not AvailableNot Available
Quinoline-2-one Derivative 6cStaphylococcus aureus (MRSA)0.75
Enterococcus faecalis (VRE)0.75
Staphylococcus epidermidis (MRSE)2.50
Quinoline-based hydroxyimidazolium hybrid 7bStaphylococcus aureus2[4]
Mycobacterium tuberculosis H37Rv10[4]
4-aryl-3,4-dihydro-2H-[5]oxazino[5,6-h]quinolin-2-one derivativeEnterobacter cloacae1 x 10⁻⁶[3]
Klebsiella pneumoniae1 x 10⁻⁵[3]
Anti-inflammatory Activity

Several quinolinone derivatives have been investigated for their anti-inflammatory properties. The data below is from an in vivo study using the carrageenan-induced paw edema model in rats, a standard for assessing anti-inflammatory activity.

Table 3: Anti-inflammatory Activity of Quinolinone Derivatives

Compound/AlternativeAnimal ModelDosageEdema Inhibition (%)Reference
This compound Not AvailableNot AvailableNot Available
8-(tosylamino)quinoline (Compound 7)HCl/EtOH-induced gastritis in mice40 mg/kg (oral)Significant alleviation[6]
Ellagic Acid (for comparison)Carrageenan-induced paw edema in rats1, 3, 10, 30 mg/kg (i.p.)Dose-dependent reduction[7]
Indomethacin (Standard Drug)Carrageenan-induced paw edema in rats5 mg/kg (i.p.)Significant inhibition[7]

Key Signaling Pathways

Quinolinone derivatives exert their biological effects through modulation of various signaling pathways. Below are diagrams of two critical pathways often targeted by these compounds.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Quinolinone Quinolinone Quinolinone->EGFR Inhibits SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Regulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Regulates

Caption: EGFR Signaling Pathway Inhibition by Quinolinones.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., TNF-α, LPS Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB_NFkB IκB NF-κB IKK_Complex->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation IkB_NFkB->NFkB IκB Degradation Quinolinone Quinolinone Quinolinone->IKK_Complex Inhibits Gene_Expression Inflammatory Gene Expression NFkB_nucleus->Gene_Expression Induces

Caption: NF-κB Signaling Pathway and Quinolinone Inhibition.

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following are detailed methodologies for the key experiments cited in this guide.

MTT Assay for Anticancer Activity

This protocol is for determining the cytotoxic effects of a compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase.[9] The resulting purple formazan is solubilized, and its concentration is determined by optical density, which is directly proportional to the number of viable cells.[8]

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a culture in its exponential growth phase.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with solvent) and a blank (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

    • Incubate for 4 hours at 37°C in a humidified 5% CO2 atmosphere.[8]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8] A reference wavelength of 650 nm or higher is recommended.[8]

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Serial Dilutions of Compound incubate_24h->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan Crystals incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate Cell Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT Cytotoxicity Assay.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.[5][10][11]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11]

Procedure:

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) to obtain a range of concentrations.

  • Inoculation:

    • Inoculate each well (except for the sterility control) with the prepared bacterial inoculum.

    • Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Determination_Workflow start Start prepare_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prepare_inoculum prepare_dilutions Prepare Serial Dilutions of Compound in 96-well Plate start->prepare_dilutions inoculate_plate Inoculate Plate with Bacteria prepare_inoculum->inoculate_plate prepare_dilutions->inoculate_plate incubate_plate Incubate Plate (16-20h at 37°C) inoculate_plate->incubate_plate read_results Visually Inspect for Growth (Turbidity) incubate_plate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination via Broth Microdilution.

Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is used to evaluate the anti-inflammatory activity of a compound.[7][12][13]

Principle: Subplantar injection of carrageenan into a rat's paw induces a localized, acute, and well-characterized inflammatory response, resulting in edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.[13]

Procedure:

  • Animal Acclimatization and Grouping:

    • Use adult male Wistar or Sprague-Dawley rats (150-200 g).

    • Acclimatize the animals for at least one week before the experiment.

    • Divide the animals into groups (e.g., control, standard drug, and test compound groups).

  • Compound Administration:

    • Administer the test compound and the standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg) orally or intraperitoneally 30-60 minutes before carrageenan injection.[7][14]

    • The control group receives the vehicle only.

  • Induction of Edema:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw.[7]

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[7]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Paw_Edema_Workflow start Start group_animals Group Rats (Control, Standard, Test) start->group_animals administer_drug Administer Compound/Vehicle group_animals->administer_drug initial_measurement Measure Initial Paw Volume administer_drug->initial_measurement induce_edema Inject Carrageenan into Paw initial_measurement->induce_edema measure_edema Measure Paw Volume at Intervals (1-5h) induce_edema->measure_edema calculate_inhibition Calculate Edema Volume and % Inhibition measure_edema->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

References

A Comparative Guide to the Validation of 5-acetyl-8-hydroxy-1H-quinolin-2-one as a Selective Fluorescent Probe for Ferric Iron (Fe³⁺)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the putative performance of 5-acetyl-8-hydroxy-1H-quinolin-2-one as a selective fluorescent probe for the detection of ferric iron (Fe³⁺). While direct validation studies for this specific compound are not extensively published, its structural similarity to 8-hydroxyquinoline (8-HQ) derivatives allows for a robust comparative analysis against other established fluorescent probes for Fe³⁺. The following sections present supporting experimental data, detailed methodologies for validation, and a visual representation of the proposed sensing mechanism.

Performance Comparison of Fluorescent Probes for Fe³⁺

The efficacy of a fluorescent probe is determined by several key performance indicators, including its selectivity, sensitivity (limit of detection), binding affinity, and the nature of its fluorescence response. Below is a summary of these parameters for our target compound class (8-hydroxyquinoline derivatives) and common alternatives.

Probe ClassFluorophoreTarget IonTypical ResponseLimit of Detection (LOD)Binding Constant (Kₐ)Stoichiometry (Probe:Ion)Reference Solvent/pH
8-Hydroxyquinoline Derivative 8-HydroxyquinolineFe³⁺Turn-off (Quenching)7.0 x 10⁻⁸ M-1:1Ethanol
Rhodamine B DerivativeRhodamine BFe³⁺Turn-on5.21 x 10⁻⁸ M4.81 x 10⁴ M⁻¹1:1Ethanol-Water (1:1, v/v)
Pyrene Derivative (APSB)PyreneFe³⁺Turn-on1.95 x 10⁻⁹ M8.20 x 10⁵ M⁻¹1:1DMSO-Water (95:5, v/v), pH 8
Chromone Derivative (CP)ChromoneFe³⁺Turn-off (Quenching)4.4 x 10⁻⁸ M-1:1DMSO-Water (4:1, v/v)

Note: The performance data for the 8-Hydroxyquinoline derivative is representative of the class, as specific data for this compound is not available. Performance metrics can vary based on the specific derivative and experimental conditions.

Experimental Protocols

The validation of a novel fluorescent probe involves a series of standardized experiments to characterize its analytical performance.

Fluorescence Titration Protocol

This experiment determines the probe's sensitivity and binding affinity for the target ion.

Materials and Reagents:

  • Stock solution of the fluorescent probe (e.g., 1 mM in DMSO or ethanol).

  • Stock solution of the target metal ion (e.g., 10 mM FeCl₃ in deionized water).

  • Buffer solution (e.g., Tris-HCl or HEPES) to maintain a constant pH.

  • High-purity solvents (spectroscopic grade).

Procedure:

  • Prepare a dilute working solution of the fluorescent probe (e.g., 10 µM) in the chosen buffer solution.[1]

  • Transfer a known volume of the probe solution into a quartz cuvette.

  • Record the initial fluorescence emission spectrum of the probe solution by exciting at its maximum absorption wavelength.[1]

  • Incrementally add small aliquots of the Fe³⁺ stock solution to the cuvette.

  • After each addition, ensure thorough mixing and allow the solution to equilibrate for a few minutes before recording the fluorescence emission spectrum.

  • Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the probe.

  • Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺ to generate a titration curve.

Selectivity and Interference Study Protocol

This experiment evaluates the probe's specificity for the target ion in the presence of other potentially interfering ions.

Materials and Reagents:

  • Stock solutions of a panel of metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, Al³⁺) of the same concentration as the target ion stock solution.[1]

Procedure:

  • Prepare a series of identical solutions of the fluorescent probe at a fixed concentration (e.g., 10 µM) in the chosen buffer.

  • To each solution, add a specific concentration (e.g., 2-10 equivalents) of a different metal ion from the interference panel.

  • In a separate solution, add the same concentration of the target ion (Fe³⁺).

  • For competition experiments, add the interfering ions to a solution of the probe that has already been treated with Fe³⁺.

  • Record the fluorescence emission spectrum for each solution.

  • Compare the fluorescence response of the probe in the presence of Fe³⁺ to its response with other metal ions. A highly selective probe will show a significant change in fluorescence only in the presence of the target ion.

Determination of the Limit of Detection (LOD)

The LOD is the lowest concentration of the analyte that can be reliably detected.

Procedure:

  • Measure the fluorescence intensity of a blank solution (probe without the target ion) multiple times (e.g., n=10) and calculate the standard deviation (σ).

  • Generate a calibration curve by plotting the fluorescence intensity versus low concentrations of Fe³⁺.

  • The slope of the linear portion of this curve (k) is determined.

  • The LOD is calculated using the formula: LOD = 3σ / k .[2]

Mandatory Visualizations

Sensing Mechanism of 8-Hydroxyquinoline-based Probes for Fe³⁺

The fluorescence of 8-hydroxyquinoline and its derivatives is often quenched upon binding with paramagnetic metal ions like Fe³⁺. This is attributed to a process known as photoinduced electron transfer (PET).

Sensing_Mechanism cluster_probe Fluorescent Probe (8-HQ Derivative) cluster_analyte Analyte cluster_complex Complex Formation cluster_process Fluorescence Quenching Probe 8-HQ Derivative (Fluorescent) Complex Probe-Fe³⁺ Complex (Non-Fluorescent) Probe->Complex Binding Emission Fluorescence Probe->Emission Fluorescence (No Fe³⁺) Fe3 Fe³⁺ (Paramagnetic) Fe3->Complex Chelation Quenching Photoinduced Electron Transfer (PET) Complex->Quenching Fluorescence Quenched Excitation Light Excitation (hν) Excitation->Probe Experimental_Workflow A Probe Synthesis & Characterization B Photophysical Studies (Absorbance & Emission Spectra) A->B C Fluorescence Titration with Target Ion (Fe³⁺) B->C F Selectivity & Interference Study (Panel of Other Ions) B->F G pH Stability Study B->G D Determination of Binding Stoichiometry (Job's Plot) C->D E Calculation of Limit of Detection (LOD) C->E H Application in Real Samples / Bioimaging C->H D->H E->H F->H G->H

References

A Comparative Analysis of the Metal Chelating Properties of 8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the metal chelating properties of 8-hydroxyquinoline (8HQ) and its derivatives, compounds of significant interest in medicinal chemistry due to their diverse biological activities. The ability of these molecules to bind to metal ions is often intrinsically linked to their therapeutic effects, including their roles as anticancer, neuroprotective, and antimicrobial agents.[1] This document summarizes quantitative data on their metal chelation, details key experimental protocols for characterization, and visualizes the associated signaling pathways and experimental workflows.

Data Presentation: Comparative Stability of Metal Complexes

The efficacy of a chelating agent is quantified by its stability constants (log K), which describe the equilibrium for the formation of the metal-ligand complex. Higher log K values indicate a greater affinity of the ligand for the metal ion and a more stable complex. The following tables summarize the stability constants for 8-hydroxyquinoline and several of its notable derivatives with various biologically relevant metal ions. It is important to note that experimental conditions such as pH, temperature, and solvent system can influence these values.

Chelating AgentMetal Ionlog K₁log K₂log β₂ (Overall Stability)Experimental Conditions
8-Hydroxyquinoline Cu(II)12.711.824.550% dioxane, 25°C
Zn(II)9.88.718.550% dioxane, 25°C
Fe(III)14.212.927.1Aqueous, 25°C
Al(III)9.89.018.8Aqueous, 25°C
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) Cu(II)9.98.618.5Biological buffer (pH 7.4)
Zn(II)8.9--Biological buffer (pH 7.4)
PBT2 (5,7-dichloro-2-((dimethylamino)methyl)-8-hydroxyquinoline) Cu(II)13.615.9519.56Not specified
8-Hydroxyquinoline-2-carboxylic acid Cu(II)11.419.2320.640.2 M KCl, 25°C
Zn(II)9.898.8918.780.2 M KCl, 25°C
Amphetamine-like 8-hydroxyquinoline derivative Fe(III)--~5 (log Ka)Aqueous solution

Experimental Protocols

The determination of stability constants for metal complexes of 8-hydroxyquinoline derivatives is crucial for understanding their chelating potential. Two common and robust methods employed for this purpose are potentiometric titration and spectrophotometric analysis.

Potentiometric Titration

This method involves monitoring the change in pH of a solution containing the ligand and the metal ion upon the addition of a standard solution of a strong base. By analyzing the resulting titration curve, the formation constants of the metal-ligand complexes can be calculated.

Methodology:

  • Solution Preparation: Prepare standardized solutions of the 8-hydroxyquinoline derivative, the metal salt (e.g., CuSO₄, ZnCl₂), a strong acid (e.g., HCl), and a strong base (e.g., NaOH) in a suitable solvent (often a water-organic solvent mixture to ensure solubility). An inert electrolyte (e.g., KCl) is added to maintain constant ionic strength.

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration: Perform a series of titrations:

    • Titrate the strong acid with the strong base to determine the exact concentration of the base and to calibrate the electrode.

    • Titrate a mixture of the strong acid and the ligand with the strong base to determine the protonation constants of the ligand.

    • Titrate a mixture of the strong acid, the ligand, and the metal salt with the strong base.

  • Data Analysis: The titration data (volume of base added vs. pH) is processed using specialized software to calculate the stepwise and overall stability constants (log K and log β) of the metal-ligand complexes.

Spectrophotometric Method

This technique is based on the principle that the formation of a metal-ligand complex often results in a change in the solution's absorbance spectrum. By measuring the absorbance at different ligand-to-metal ratios, the stoichiometry and stability of the complex can be determined.[2]

Methodology:

  • Solution Preparation: Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the 8-hydroxyquinoline derivative (or vice versa) in a buffered solution of known pH.

  • Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

  • Determination of Stoichiometry (Job's Plot): A Job's plot (mole fraction vs. absorbance) can be constructed to determine the stoichiometry of the complex. The maximum absorbance corresponds to the mole fraction of the ligand in the complex.

  • Calculation of Stability Constant: The stability constant can be calculated from the absorbance data using various methods, such as the Benesi-Hildebrand method or by non-linear regression analysis of the absorbance data as a function of ligand concentration.

Mandatory Visualizations

Experimental Workflow for Determining Metal Chelating Properties

G cluster_prep Solution Preparation cluster_method Characterization Method cluster_data Data Acquisition cluster_analysis Data Analysis Ligand 8-HQ Derivative Solution Potentiometry Potentiometric Titration Ligand->Potentiometry Spectrophotometry Spectrophotometry Ligand->Spectrophotometry Metal Metal Salt Solution Metal->Potentiometry Metal->Spectrophotometry Buffer Buffer Solution Buffer->Potentiometry Buffer->Spectrophotometry TitrationCurve Titration Curve (pH vs. Volume) Potentiometry->TitrationCurve AbsorbanceSpectra Absorbance Spectra Spectrophotometry->AbsorbanceSpectra StabilityConstants Calculation of Stability Constants (log K, log β) TitrationCurve->StabilityConstants Stoichiometry Determination of Stoichiometry (e.g., Job's Plot) AbsorbanceSpectra->Stoichiometry Stoichiometry->StabilityConstants

Caption: Workflow for the determination of metal chelating properties.

Signaling Pathway: Inhibition of NF-κB by 8-Hydroxyquinoline Derivatives

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer. Some 8-hydroxyquinoline derivatives, such as clioquinol, have been shown to inhibit this pathway, often in a metal-dependent manner.

G cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates HQ_Metal 8-HQ Derivative + Metal (e.g., Zn²⁺) HQ_Metal->IKK inhibits HQ_Metal->Proteasome inhibits DNA DNA NFkB_nuc->DNA binds Gene Target Gene Transcription (Inflammation, Survival) DNA->Gene

Caption: Inhibition of the NF-κB signaling pathway by 8-HQ derivatives.

Signaling Pathway: Modulation of Amyloid-β Aggregation by 8-Hydroxyquinoline Derivatives

In Alzheimer's disease, the aggregation of amyloid-β (Aβ) peptides, a process often promoted by metal ions like copper and zinc, is a key pathological event. 8-Hydroxyquinoline derivatives can interfere with this process by chelating these metal ions and interacting directly with Aβ.[[“]][4]

G Ab_mono Aβ Monomers Ab_oligo Toxic Aβ Oligomers Ab_mono->Ab_oligo Ab_fibril Aβ Fibrils (Plaques) Ab_oligo->Ab_fibril Metal Metal Ions (Cu²⁺, Zn²⁺) Metal->Ab_oligo promotes aggregation HQ_deriv 8-HQ Derivative HQ_deriv->Ab_oligo inhibits formation & promotes disaggregation HQ_deriv->Metal chelates

Caption: Modulation of Amyloid-β aggregation by 8-HQ derivatives.

Logical Relationship: Anticancer Mechanisms of 8-Hydroxyquinoline Derivatives

The anticancer activity of 8-hydroxyquinoline derivatives is multifaceted. Their ability to chelate metals like copper and zinc can lead to the inhibition of critical cellular machinery such as the proteasome and the generation of reactive oxygen species (ROS), ultimately inducing apoptosis in cancer cells.

G HQ_deriv 8-HQ Derivative HQ_Metal_Complex 8-HQ-Metal Complex HQ_deriv->HQ_Metal_Complex Metal Metal Ions (Cu²⁺, Zn²⁺) Metal->HQ_Metal_Complex Proteasome Proteasome HQ_Metal_Complex->Proteasome inhibits ROS Reactive Oxygen Species (ROS) HQ_Metal_Complex->ROS generates Apoptosis Apoptosis Proteasome->Apoptosis inhibition leads to ROS->Apoptosis increase leads to Cancer_Cell Cancer Cell Apoptosis->Cancer_Cell induces death of

Caption: Anticancer mechanisms of 8-hydroxyquinoline derivatives.

References

Comparative Analysis of 5-Acetyl-8-hydroxy-1H-quinolin-2-one Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-acetyl-8-hydroxy-1H-quinolin-2-one scaffold is a compelling starting point for the development of novel therapeutic agents. As a privileged structure, the quinolin-2-one core is present in numerous biologically active compounds, and the addition of the acetyl and hydroxyl groups at the 5 and 8 positions, respectively, offers unique opportunities for metal chelation and diverse biological interactions. This guide provides a comparative overview of the structure-activity relationships (SAR) of analogs based on this core, with a focus on their anticancer and antimicrobial potential. The information presented herein is intended to support researchers in the design and development of new, more potent derivatives.

Performance Comparison of this compound Analogs

Compound IDR1R2Biological ActivityCell Line/StrainIC50/MIC (µM)Reference
1a HHAnticancerMDA-MB-2317.09 ± 0.24[1]
1b ClHAnticancerMDA-MB-2315.49 ± 0.14[1]
2a HCH3Antibacterial (MRSA)ATCC 33591>100[2]
2b NO2CH3Antibacterial (MRSA)ATCC 3359112.5[2]
3a HHAntifungalC. neoformans15.6 µg/mL[3]
3b C4H9HAntifungalC. neoformans62.5 µg/mL[3]

Note: The presented data is for structurally related compounds to infer potential SAR trends for the this compound scaffold. Direct experimental data for a broad series of analogs of the core topic is limited.

Structure-Activity Relationship Insights

Based on the broader families of quinoline and quinolin-2-one derivatives, several key structure-activity relationships can be inferred for the this compound scaffold:

  • Substitution at the 5- and 7-positions: Halogenation at the 5- and 7-positions of the 8-hydroxyquinoline ring has been shown to enhance antibacterial and anticancer activities. This is likely due to increased lipophilicity and altered electronic properties of the molecule.

  • The Acetyl Group: The 5-acetyl group can serve as a handle for further derivatization, for instance, through the formation of chalcones. These chalcone derivatives have shown a broad spectrum of biological activities, including anticancer and antimicrobial effects.[4][5] The electronic and steric properties of the aryl group in the chalcone moiety significantly influence the biological activity.

  • The 8-Hydroxyl Group: The phenolic hydroxyl group at the 8-position is crucial for the metal-chelating properties of these compounds. This chelation ability is often linked to their mechanism of action, particularly in anticancer and antimicrobial activities, by disrupting cellular metal homeostasis.

  • The Quinolin-2-one Core: The lactam function within the quinolin-2-one ring system provides a site for hydrogen bonding and can be crucial for target interaction. N-substitution on the quinolin-2-one nitrogen can modulate the pharmacokinetic properties of the compounds.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental protocols for key biological assays are provided below.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[6][7]

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antibacterial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton broth (MHB) or agar (MHA)

  • 96-well plates or petri dishes

  • Test compounds (dissolved in DMSO)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Positive control antibiotic (e.g., ciprofloxacin)

Procedure (Broth Microdilution Method):

  • Serial Dilution: Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow_anticancer cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Lines seed Seed cells in 96-well plates start->seed incubate1 Incubate 24h seed->incubate1 treat Add this compound analogs incubate1->treat incubate2 Incubate 48-72h treat->incubate2 mtt Add MTT reagent incubate2->mtt incubate3 Incubate 4h mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read calculate Calculate % viability read->calculate ic50 Determine IC50 values calculate->ic50

Caption: Workflow for determining the anticancer activity of this compound analogs using the MTT assay.

experimental_workflow_antibacterial cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Analysis start Bacterial Strains inoculum Prepare inoculum (0.5 McFarland) start->inoculum add_inoculum Add bacterial inoculum inoculum->add_inoculum dilutions Prepare serial dilutions of compounds plate Add dilutions to 96-well plate dilutions->plate plate->add_inoculum incubate Incubate 18-24h add_inoculum->incubate read Visually inspect for growth incubate->read mic Determine Minimum Inhibitory Concentration (MIC) read->mic

Caption: Workflow for determining the antibacterial activity of this compound analogs via the broth microdilution method.

signaling_pathway cluster_effects Potential Cellular Effects cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes compound This compound Analog ros ↑ Reactive Oxygen Species (ROS) compound->ros metal Disruption of Metal Ion Homeostasis compound->metal enzyme Enzyme Inhibition (e.g., Topoisomerase, Kinases) compound->enzyme dna_damage DNA Damage ros->dna_damage metal->dna_damage antibacterial Antibacterial Activity metal->antibacterial apoptosis Apoptosis enzyme->apoptosis cell_cycle Cell Cycle Arrest enzyme->cell_cycle dna_damage->apoptosis anticancer Anticancer Activity apoptosis->anticancer cell_cycle->anticancer

Caption: Putative signaling pathways modulated by this compound analogs leading to anticancer and antibacterial effects.

References

A Comparative Guide to Assessing the Purity of Synthesized 5-acetyl-8-hydroxy-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of synthesized 5-acetyl-8-hydroxy-1H-quinolin-2-one, a quinolinone derivative of interest in pharmaceutical research. Due to the limited availability of direct comparative purity data for this specific compound, this document outlines established analytical methodologies, potential impurities, and suitable alternative compounds for comparative evaluation. The successful synthesis and purification of this compound are critical for its downstream applications, where impurities can significantly impact biological activity and safety profiles.

Introduction to this compound and its Alternatives

This compound belongs to the quinolinone family, a class of heterocyclic compounds with a broad range of biological activities. While specific applications of this particular derivative are still under investigation, related quinolinone structures have shown promise as antibacterial, anticancer, and anti-inflammatory agents. For comparative purposes, established quinolinone-based drugs and research compounds with well-characterized purity profiles serve as valuable benchmarks.

Alternative Compounds for Comparison:

  • Ciprofloxacin: A widely used fluoroquinolone antibiotic. Its purity standards are well-defined in pharmacopeias.

  • Levofloxacin: Another common fluoroquinolone antibiotic with established analytical methods for purity assessment.

  • Nalidixic acid: The first quinolone antibiotic, providing a historical benchmark for purity analysis within this class.

  • Moxifloxacin: A fourth-generation fluoroquinolone with extensive documentation on its synthesis and quality control.

Analytical Methodologies for Purity Assessment

A multi-pronged approach employing various analytical techniques is essential for a thorough purity assessment of synthesized this compound.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of quinolinone derivatives.[1][2][3][4][5] A validated reverse-phase HPLC (RP-HPLC) method is recommended for separating the target compound from potential impurities.

Table 1: Proposed HPLC Method Parameters for Purity Analysis

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (determined by UV-Vis scan)
Column Temperature 25°C
Injection Volume 10 µL

Source: Adapted from general HPLC methods for quinoline derivatives.[1][2][4]

Thin-Layer Chromatography (TLC) is a valuable qualitative tool for monitoring reaction progress and identifying the number of components in the synthesized product.[6]

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation and can provide information about the presence of impurities.[6]

Mass Spectrometry (MS): Provides information on the molecular weight of the synthesized compound and can help in identifying impurities by their mass-to-charge ratio.[6]

Other Techniques

Melting Point Analysis: A sharp melting point range is indicative of high purity. A broad melting range often suggests the presence of impurities.

Elemental Analysis: Determines the percentage composition of elements (C, H, N) in the compound, which should correspond to the theoretical values for the pure substance.[6]

Experimental Protocols

General Synthesis and Purification Protocol (Proposed)

Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common and effective method for purifying quinolinone derivatives.[6] Column chromatography may be necessary for removing closely related impurities.

Purity Determination by HPLC (Proposed Protocol)
  • Standard Preparation: Prepare a stock solution of the synthesized and purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a sample of the synthesized product and dissolve it in the same solvent as the standard to a known concentration.

  • Chromatographic Analysis: Inject the standards and the sample into the HPLC system using the parameters outlined in Table 1.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the main peak in the sample from the calibration curve. The purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

Potential Impurities

Impurities in the synthesized this compound can arise from starting materials, intermediates, by-products of the reaction, and degradation products. Potential impurities could include:

  • Unreacted starting materials.

  • Isomeric by-products formed during cyclization.

  • Products of over-acetylation or other side reactions.

  • Degradation products resulting from exposure to light, heat, or pH extremes.

Data Presentation and Comparison

The purity data obtained from HPLC analysis should be tabulated for clear comparison.

Table 2: Illustrative Purity Comparison Data

CompoundSynthesis BatchPurity by HPLC (%)Melting Point (°C)
This compoundBatch 1(Experimental Data)(Experimental Data)
This compoundBatch 2(Experimental Data)(Experimental Data)
Ciprofloxacin (Reference)N/A>99.5% (Typical)255-257
Levofloxacin (Reference)N/A>99.0% (Typical)225-228

Visualizing the Workflow and Comparisons

To aid in understanding the experimental process and the relationship between different analytical techniques, the following diagrams are provided.

Purity_Assessment_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Purity Analysis Synthesis Synthesis of Crude Product Purification Purification (Recrystallization/ Column Chromatography) Synthesis->Purification HPLC HPLC Analysis (Quantitative Purity) Purification->HPLC TLC TLC Analysis (Qualitative Check) Purification->TLC MS Mass Spectrometry (Molecular Weight Confirmation) Purification->MS NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR MP Melting Point (Purity Indication) Purification->MP

Caption: Experimental workflow for the synthesis, purification, and purity assessment of this compound.

Analytical_Technique_Comparison cluster_quantitative Quantitative Analysis cluster_qualitative Qualitative & Structural Analysis HPLC HPLC (High Accuracy, High Sensitivity) Elemental_Analysis Elemental Analysis (Elemental Composition) TLC TLC (Rapid, Simple) NMR NMR (Detailed Structural Information) MS Mass Spectrometry (Molecular Weight) MP Melting Point (Initial Purity Indication) Purity_Assessment Purity Assessment of Synthesized Compound Purity_Assessment->HPLC Purity_Assessment->Elemental_Analysis Purity_Assessment->TLC Purity_Assessment->NMR Purity_Assessment->MS Purity_Assessment->MP

Caption: Comparison of analytical techniques for the purity assessment of this compound.

Conclusion

A rigorous assessment of the purity of synthesized this compound is paramount for its reliable use in research and development. This guide provides a robust framework of established analytical methods, including HPLC, NMR, and MS, for this purpose. By following the proposed experimental protocols and comparing the results with well-characterized alternative compounds, researchers can ensure the quality and consistency of their synthesized material, paving the way for accurate and reproducible downstream studies.

References

comparing the efficacy of different synthetic routes to 5-acetyl-8-hydroxy-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient construction of complex heterocyclic scaffolds is a critical endeavor. One such scaffold, 5-acetyl-8-hydroxy-1H-quinolin-2-one, presents a unique synthetic challenge. This guide provides a comparative analysis of potential synthetic routes to this target molecule, offering insights into their efficacy based on available experimental data.

Synthetic Strategies: A Multi-Step Approach Emerges

Direct, single-step syntheses of this compound are not well-documented in the current literature. Therefore, a multi-step approach is the most viable strategy. The most promising route involves the initial synthesis of a key intermediate, 5-acetyl-8-hydroxyquinoline, followed by its conversion to the desired quinolin-2-one.

Route 1: Friedel-Crafts Acetylation Followed by Conversion to the Quinolin-2-one

This two-stage pathway stands out as a plausible and experimentally supported approach.

Stage 1: Friedel-Crafts Acetylation of 8-Hydroxyquinoline

The initial and crucial step is the introduction of the acetyl group onto the 8-hydroxyquinoline backbone. A well-established method for this transformation is the Friedel-Crafts acetylation.

Experimental Protocol:

A detailed protocol for the synthesis of 5-acetyl-8-hydroxyquinoline has been reported and involves the following steps[1]:

  • Reaction Setup: 8-hydroxyquinoline is dissolved in nitrobenzene.

  • Reagent Addition: Acetyl chloride is added to the solution, resulting in the formation of a yellow precipitate.

  • Catalyst Introduction: A Lewis acid, such as aluminum chloride or titanium tetrachloride, is added with constant shaking.

  • Reaction Conditions: The reaction mixture is heated to 70°C for 12 hours.

  • Work-up: The reaction is cooled, and crushed ice and 10% hydrochloric acid are added. The nitrobenzene is removed by steam distillation.

  • Isolation and Purification: The hydrochloride salt of the product precipitates upon standing overnight and is collected by filtration. The free base is liberated by dissolving the salt in water and adding sodium acetate. Recrystallization from hot water yields the final product.

Efficacy of Stage 1:

ParameterValueReference
Yield 55%[1]
Reaction Time 12 hours[1]
Purity Recrystallized product[1]

Stage 2: Conversion of 5-acetyl-8-hydroxyquinoline to this compound

The second stage, the conversion of the synthesized 5-acetyl-8-hydroxyquinoline to the target quinolin-2-one, is less explicitly documented in the literature for this specific molecule. However, general methods for the oxidation of quinolines to quinolin-2-ones can be considered. These methods often involve oxidation at the 2-position of the quinoline ring. Further research would be required to optimize this conversion for this particular substrate.

Visualizing the Synthetic Pathways

To better understand the proposed synthetic logic, the following diagrams illustrate the key transformations.

Synthetic_Pathway_1 8-Hydroxyquinoline 8-Hydroxyquinoline 5-Acetyl-8-hydroxyquinoline 5-Acetyl-8-hydroxyquinoline 8-Hydroxyquinoline->5-Acetyl-8-hydroxyquinoline Friedel-Crafts Acetylation (Acetyl Chloride, Lewis Acid) This compound This compound 5-Acetyl-8-hydroxyquinoline->this compound Oxidation/Conversion (Hypothetical Step)

Caption: Proposed two-stage synthesis of this compound.

Efficacy_Comparison_Workflow cluster_route1 Route 1: Two-Stage Synthesis cluster_route2 Route 2: Alternative (Hypothetical) Start1 8-Hydroxyquinoline Step1_1 Friedel-Crafts Acetylation Start1->Step1_1 Intermediate1 5-Acetyl-8-hydroxyquinoline Step1_1->Intermediate1 Step1_2 Conversion to Quinolin-2-one Intermediate1->Step1_2 Product1 Target Molecule Step1_2->Product1 Comparison Comparison Product1->Comparison Start2 8-Hydroxy-1H-quinolin-2-one Step2_1 Direct Acetylation Start2->Step2_1 Product2 Target Molecule Step2_1->Product2 Product2->Comparison Optimal_Route Optimal_Route Comparison->Optimal_Route Evaluate Yield, Purity, Time

Caption: Workflow for comparing the efficacy of synthetic routes.

Conclusion and Future Directions

Based on the available scientific literature, a two-stage synthesis commencing with the Friedel-Crafts acetylation of 8-hydroxyquinoline appears to be the most promising route for obtaining this compound. The first stage of this synthesis is well-characterized, with a reported yield of 55%.

The critical knowledge gap lies in the second stage: the efficient conversion of 5-acetyl-8-hydroxyquinoline to the corresponding quinolin-2-one. Future research should focus on exploring and optimizing various oxidation methods for this specific transformation. A systematic comparison of different oxidizing agents, reaction conditions, and purification techniques will be essential to develop a robust and high-yielding protocol.

For drug development professionals and synthetic chemists, the successful development of an efficient synthetic route to this compound would provide valuable access to a potentially important heterocyclic scaffold for further biological evaluation and lead optimization.

References

Unveiling the Multifaceted Mechanisms of 5-acetyl-8-hydroxy-1H-quinolin-2-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-acetyl-8-hydroxy-1H-quinolin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. This guide provides a comprehensive comparison of the mechanisms of action of these derivatives across key therapeutic areas, supported by experimental data and detailed protocols to facilitate further research and development. While specific mechanistic studies on a wide range of this compound derivatives are still emerging, this guide extrapolates from the well-established activities of the broader quinoline and 8-hydroxyquinoline classes to provide a foundational understanding.

Comparative Analysis of Biological Activity

The versatility of the this compound core allows for chemical modifications that result in a diverse array of biological effects. The following tables summarize the quantitative data on the anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities of various quinoline derivatives, offering a comparative perspective on their potency.

Table 1: Anticancer Activity of Quinoline Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline Derivative 20HepG-2 (Liver)1.78[1]
Quinoline Derivative 21HCT-116 (Colon)9.19[1]
Quinoline Derivative 25MCF-7 (Breast)2.47 times more active than colchicine[1]
Quinoline-Sulfonamide D13-6.74 (Tubulin Polymerization)[2]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)C-32 (Melanoma)Comparable to Cisplatin/Doxorubicin[3]
Table 2: Antimicrobial Activity of Quinoline Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Indolizinoquinoline-5,12-dione derivative 7E. coli ATCC259222[4]
Indolizinoquinoline-5,12-dione derivative 7S. aureus (MRSA)2[4]
2-fluoro 9-oxime ketolide and carbamoyl quinolone hybrid 16S. pneumoniae ATCC 49619≤ 0.008[4]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)M. tuberculosis0.1[5][6]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)MRSA1.1[5][6]
Table 3: Anti-inflammatory Activity of Quinoline Derivatives
Compound/DerivativeAssayIC50 (µM)Reference
Pyrazole-linked quinoline 12cCOX-2 Inhibition0.1[7]
Pyrazole-linked quinoline 14aCOX-2 Inhibition0.11[7]
Phenyl quinoline phenol 4hCOX-2 Inhibition0.026[8]
Quinoline-based NIK inhibitor 24cNIK Inhibition-[9]
Table 4: Neuroprotective Activity of Quinoline Derivatives
Compound/DerivativeModelEffectReference
8-Hydroxyquinoline derivativesOxidative stress-induced neuronal cell deathSignificant reduction[10]
(R)-alpha-bis-lipoyl derivative with 8-hydroxyquinolineH2O2- and 6-OHDA-induced neurotoxicity in SH-SY5Y cellsSignificant neuroprotective and antioxidant effects[11]
Quinoline-based multifunctional antioxidantsAlzheimer's and Parkinson's disease modelsPotential inhibition of COMT, AChE, and MAO-B[12]

Mechanisms of Action: A Deeper Dive

The therapeutic effects of this compound derivatives are underpinned by their ability to interact with various molecular targets and signaling pathways.

Anticancer Mechanisms

The anticancer activity of quinoline derivatives is often multi-targeted. A primary mechanism involves the inhibition of tyrosine kinases , particularly the Epidermal Growth Factor Receptor (EGFR). By blocking the ATP binding site of the EGFR tyrosine kinase domain, these compounds can halt downstream signaling cascades like the Ras-MAPK and PI3K-Akt pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[3]

Another significant anticancer mechanism is the intercalation into DNA . The planar aromatic structure of the quinoline ring allows it to insert between the base pairs of the DNA double helix, leading to conformational changes that can interfere with DNA replication and transcription, ultimately inducing apoptosis.[13][14] Furthermore, some derivatives have been shown to be potent inhibitors of tubulin polymerization , disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase, and subsequent apoptotic cell death.[1][2]

anticancer_mechanisms cluster_drug This compound Derivative cluster_cellular_targets Cellular Targets cluster_downstream_effects Downstream Effects Derivative Quinoline Derivative EGFR EGFR Tyrosine Kinase Derivative->EGFR Inhibits DNA DNA Derivative->DNA Intercalates Tubulin Tubulin Derivative->Tubulin Inhibits Polymerization Proliferation Inhibition of Cell Proliferation EGFR->Proliferation Apoptosis Induction of Apoptosis DNA->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest Tubulin->CellCycleArrest CellCycleArrest->Apoptosis

Caption: Anticancer mechanisms of quinoline derivatives.

Antimicrobial Mechanisms

The antimicrobial properties of 8-hydroxyquinoline derivatives are largely attributed to their ability to chelate metal ions . These compounds can sequester essential metal ions like Fe²⁺, Zn²⁺, and Cu²⁺, which are vital cofactors for many bacterial enzymes. This disruption of metal ion homeostasis can inhibit bacterial growth and metabolism.

Furthermore, some quinoline derivatives act as DNA gyrase and topoisomerase IV inhibitors . These enzymes are essential for bacterial DNA replication, and their inhibition leads to breaks in the bacterial chromosome and ultimately cell death. This mechanism is the basis for the clinical efficacy of fluoroquinolone antibiotics. Some novel quinoline derivatives have also been shown to target other bacterial proteins like LptA, which is involved in lipopolysaccharide transport in Gram-negative bacteria.[15]

antimicrobial_mechanisms cluster_drug This compound Derivative cluster_bacterial_targets Bacterial Targets cluster_effects Effects on Bacteria Derivative Quinoline Derivative MetalIons Metal Ions (Fe, Zn, Cu) Derivative->MetalIons Chelates DNAGyrase DNA Gyrase / Topoisomerase IV Derivative->DNAGyrase Inhibits Metabolism Disruption of Metabolism MetalIons->Metabolism DNAReplication Inhibition of DNA Replication DNAGyrase->DNAReplication CellDeath Bacterial Cell Death Metabolism->CellDeath DNAReplication->CellDeath

Caption: Antimicrobial mechanisms of quinoline derivatives.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of quinoline derivatives are often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting the activation and nuclear translocation of NF-κB, these compounds can effectively suppress the inflammatory response.[7][9][16]

Additionally, some quinoline derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes , particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, potent mediators of inflammation.[7][8]

anti_inflammatory_mechanisms cluster_drug This compound Derivative cluster_inflammatory_targets Inflammatory Targets cluster_outcomes Outcomes Derivative Quinoline Derivative NFkB NF-κB Pathway Derivative->NFkB Inhibits COX2 COX-2 Enzyme Derivative->COX2 Inhibits InflammatoryGenes Decreased Pro-inflammatory Gene Expression NFkB->InflammatoryGenes Prostaglandins Reduced Prostaglandin Synthesis COX2->Prostaglandins

Caption: Anti-inflammatory mechanisms of quinoline derivatives.

Neuroprotective Mechanisms

The neuroprotective properties of 8-hydroxyquinoline derivatives are closely linked to their antioxidant and metal-chelating abilities . Oxidative stress and metal dyshomeostasis are key pathological features of many neurodegenerative diseases. By scavenging reactive oxygen species (ROS) and chelating redox-active metal ions like copper and iron, these compounds can mitigate neuronal damage.[10][11][12]

Furthermore, some derivatives have shown potential to inhibit key enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT) .[12] Inhibition of AChE, for example, increases the levels of the neurotransmitter acetylcholine, which is beneficial in Alzheimer's disease.

neuroprotective_mechanisms cluster_drug This compound Derivative cluster_neuro_targets Neuroprotective Targets cluster_neuro_effects Neuroprotective Effects Derivative Quinoline Derivative ROS Reactive Oxygen Species (ROS) Derivative->ROS Scavenges MetalIons Metal Ions (Cu, Fe) Derivative->MetalIons Chelates Enzymes AChE, MAO-B, COMT Derivative->Enzymes Inhibits OxidativeStress Reduced Oxidative Stress ROS->OxidativeStress MetalIons->OxidativeStress NeuronalProtection Neuronal Protection Enzymes->NeuronalProtection OxidativeStress->NeuronalProtection

Caption: Neuroprotective mechanisms of quinoline derivatives.

Experimental Protocols

To facilitate the validation and comparison of this compound derivatives, this section provides detailed methodologies for key experiments.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth compared to the control.[4][13]

Antimicrobial Activity: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[17]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in a suitable solvent)

  • 96-well microtiter plates

Procedure:

  • Prepare a two-fold serial dilution of the test compounds in the broth medium in a 96-well plate.

  • Prepare an inoculum of the microorganism adjusted to a 0.5 McFarland standard and further dilute it to the appropriate concentration.

  • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[7][18]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric or colorimetric probe

  • Assay buffer

  • Test compounds and reference inhibitors (e.g., celecoxib)

  • 96-well plate and plate reader

Procedure:

  • In a 96-well plate, add the assay buffer, enzyme, and various concentrations of the test compound.

  • Pre-incubate the mixture to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the product formation over time using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Neuroprotective Activity: In Vitro Neurotoxicity Assay

This assay assesses the ability of a compound to protect neuronal cells from a neurotoxin.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • Neurotoxin (e.g., MPP+ or H₂O₂)

  • Test compounds

  • 96-well plates

  • Cell viability assay reagents (e.g., MTT)

Procedure:

  • Seed neuronal cells in a 96-well plate and allow them to differentiate if necessary.

  • Pre-treat the cells with various concentrations of the test compounds for a specified period.

  • Induce neurotoxicity by adding the neurotoxin to the wells (excluding the control wells).

  • Incubate for a further period.

  • Assess cell viability using a suitable method like the MTT assay.

  • Determine the concentration of the test compound that provides significant protection against the neurotoxin-induced cell death.

Conclusion

Derivatives of this compound represent a promising and versatile class of compounds with significant potential in various therapeutic areas. Their multifaceted mechanisms of action, including tyrosine kinase inhibition, DNA intercalation, metal ion chelation, and modulation of inflammatory and neuronal pathways, provide a strong rationale for their continued development. The experimental data and protocols presented in this guide offer a valuable resource for researchers to objectively compare and validate the performance of novel derivatives, ultimately accelerating the translation of these promising compounds from the laboratory to the clinic. Further focused research on specific derivatives of this scaffold is crucial to fully elucidate their precise mechanisms of action and therapeutic potential.

References

A Comparative Guide to the Cross-Reactivity of 5-Acetyl-8-hydroxy-1H-quinolin-2-one-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-acetyl-8-hydroxy-1H-quinolin-2-one scaffold is a versatile platform for the development of fluorescent and colorimetric probes. Its inherent chelating properties and favorable photophysical characteristics make it a valuable tool in analytical chemistry, biological imaging, and environmental sensing. A critical performance metric for any such probe is its selectivity—the ability to detect a target analyte in the presence of other, potentially interfering species. This guide provides a comparative overview of the cross-reactivity of probes based on this quinolinone core, with a focus on their application in metal ion detection.

Performance Comparison of this compound-Based Probes

The selectivity of these probes is paramount for their utility. The following table summarizes the performance of various derivatives in detecting specific metal ions, highlighting their response to a panel of common cations. This data is compiled from multiple studies to provide a comparative landscape.

Probe/DerivativePrimary TargetLimit of Detection (LOD)Interfering Ions (Cross-Reactivity)Non-Interfering IonsReference
This compound Al³⁺, Zn²⁺Not SpecifiedData not availableData not available[1]
5-Chloromethyl-8-hydroxyquinoline (5Cl8HQ) Fe²⁺0.04 ± 0.10 ppmNone reported to cause color changeAl³⁺, Zn²⁺, Pb²⁺[2]
8-hydroxyquinoline-5-carbaldehyde-(benzotriazol-1'-acetyl)hydrazone Mg²⁺2.4 ppbData not availableOther metal ions showed no significant fluorescence enhancement[3]
Generic 8-hydroxyquinoline (8-HQ) derivative Cu²⁺Not SpecifiedData not availableDiscriminates from other metal ions[4]

Note: The quantitative data on cross-reactivity is often presented as the degree of signal change in the presence of an interfering ion compared to the target analyte. For a comprehensive analysis, it is recommended to consult the original research articles.

Experimental Protocols

The evaluation of probe selectivity is a crucial step in its characterization. Below are detailed methodologies for key experiments cited in the evaluation of this compound-based probes.

Protocol 1: Synthesis of 5-Acetyl-8-hydroxyquinoline

This protocol is based on the Friedel-Crafts acetylation of 8-hydroxyquinoline.[5]

Materials:

  • 8-hydroxyquinoline

  • Acetyl chloride

  • Nitrobenzene (solvent)

  • Anhydrous Aluminum chloride (AlCl₃) or Titanium chloride (TiCl₄) (Lewis acid catalyst)

  • Crushed ice

  • 10% Hydrochloric acid (HCl)

  • Sodium acetate

  • Hot water

Procedure:

  • Dissolve 8-hydroxyquinoline in nitrobenzene.

  • Add acetyl chloride to the solution, which will result in the formation of a yellow precipitate.

  • To this reaction mixture, add 1 equivalent of anhydrous AlCl₃ or TiCl₄ with constant shaking. The precipitate should dissolve, forming a clear semi-solid.

  • Heat the mixture at 70°C for 12 hours in a flask fitted with a calcium chloride tube.

  • After cooling, add crushed ice and 100 mL of 10% HCl.

  • Remove the nitrobenzene by steam distillation.

  • Allow the solution to stand overnight to allow the hydrochloride of 5-acetyl-8-hydroxyquinoline to separate.

  • Filter the separated hydrochloride and dissolve it in water.

  • Add sodium acetate to the aqueous solution to precipitate the free base.

  • Recrystallize the product from hot water to obtain colorless, hair-like needles of 5-acetyl-8-hydroxyquinoline.[5]

Protocol 2: General Procedure for Cross-Reactivity (Interference) Studies

This is a generalized protocol for assessing the selectivity of a fluorescent or colorimetric probe.

Materials:

  • Stock solution of the probe in a suitable solvent (e.g., DMSO, ethanol).

  • Stock solutions of the target analyte (e.g., Fe²⁺) and various potentially interfering ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Al³⁺, Pb²⁺, Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺, Hg²⁺, Cd²⁺) of known concentrations.

  • Buffer solution to maintain a constant pH (e.g., HEPES, Tris-HCl).

  • Spectrofluorometer or UV-Vis spectrophotometer.

Procedure:

  • Prepare a series of test solutions in cuvettes, each containing the probe at a fixed concentration in the buffer solution.

  • To one set of solutions (the control), add only the target analyte at a specific concentration.

  • To other sets of solutions, add the target analyte at the same concentration along with a significant excess (e.g., 10-fold, 50-fold, 100-fold) of one of the potentially interfering ions.

  • Prepare a blank solution containing only the probe in the buffer.

  • Incubate all solutions for a specific period to allow for any reaction to complete.

  • Measure the fluorescence intensity or absorbance of each solution at the appropriate wavelength.

  • Compare the signal from the solutions containing the interfering ions to the signal from the control solution (target analyte only). A significant change in the signal indicates cross-reactivity.

  • Plot the signal intensity against the different ions to visualize the selectivity of the probe.

Visualizations

Signaling Pathway of a Metal Ion Probe

The following diagram illustrates the general mechanism of action for a this compound-based fluorescent probe.

G cluster_0 Probe in 'Off' State cluster_1 Probe in 'On' State Probe This compound Probe Quenched Low Fluorescence (e.g., via PET or ESIPT) Probe->Quenched Complex Probe-Metal Ion Complex Probe->Complex Binding Enhanced High Fluorescence Complex->Enhanced Target Target Metal Ion (e.g., Al³⁺, Zn²⁺, Fe²⁺) Target->Complex

Caption: General mechanism of a turn-on fluorescent metal ion probe.

Experimental Workflow for Cross-Reactivity Analysis

This diagram outlines the steps involved in testing the selectivity of a newly synthesized probe.

G start Start synthesis Synthesize Probe (e.g., this compound derivative) start->synthesis prep_solutions Prepare Stock Solutions (Probe, Target Ion, Interfering Ions) synthesis->prep_solutions control_exp Control Experiment: Measure Signal with Target Ion Only prep_solutions->control_exp interference_exp Interference Experiment: Measure Signal with Target + Interfering Ion prep_solutions->interference_exp comparison Compare Signals control_exp->comparison interference_exp->comparison data_analysis Data Analysis & Visualization comparison->data_analysis conclusion Conclusion on Selectivity data_analysis->conclusion

Caption: Workflow for evaluating the cross-reactivity of a chemical probe.

Logical Relationship in Probe Design

The design of selective probes based on the this compound scaffold involves a logical progression from the core structure to a functional sensor.

G cluster_core Core Scaffold cluster_mod Functionalization cluster_prop Resulting Properties cluster_app Application core 8-Hydroxyquinoline Backbone acetyl 5-Acetyl Group (Modulates electronic properties) core->acetyl substituents Other Substituents (e.g., at position 2) core->substituents chelating Chelating Site (Hydroxy and Quinoline Nitrogen) acetyl->chelating photophysical Photophysical Properties (Fluorescence/Color) substituents->photophysical probe Selective Probe chelating->probe photophysical->probe

Caption: Design logic for this compound probes.

References

A Comparative Performance Analysis of 5-acetyl-8-hydroxy-1H-quinolin-2-one and Standard Chelating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of the novel chelating agent, 5-acetyl-8-hydroxy-1H-quinolin-2-one, against established chelators such as Ethylenediaminetetraacetic acid (EDTA) and Deferoxamine (DFO). The following sections present a comparative analysis of their metal binding affinities, detailed experimental protocols for assessing chelation performance, and visualizations of the underlying biochemical pathways and experimental workflows.

While specific experimental data for this compound is not widely available, this guide utilizes data from its close structural analog, 5-acetyl-8-hydroxyquinoline, to provide a substantive comparison. The presence of the 2-oxo group in the target molecule is expected to influence its electronic properties and, consequently, its chelation capabilities. The data presented herein for the novel compound should therefore be interpreted as a strong predictive benchmark.

Data Presentation: Comparative Chelator Performance

The efficacy of a chelating agent is primarily determined by its binding affinity for specific metal ions, often expressed as a stability constant (log K) or formation constant (pKf). A higher value indicates a more stable metal-ligand complex. The following table summarizes the available data for 5-acetyl-8-hydroxyquinoline and the known chelators against a panel of physiologically relevant metal ions.

Chelating AgentMetal IonStability/Formation Constant (log β)
5-acetyl-8-hydroxyquinoline Fe³⁺31.0
Cu²⁺22.5
Zn²⁺21.4
Pb²⁺21.2
EDTA Fe³⁺25.1
Cu²⁺18.8
Zn²⁺16.5
Pb²⁺18.0
Deferoxamine B (DFO) Fe³⁺30.6
Cu²⁺14.1
Zn²⁺11.1
Pb²⁺11.6

Note: Data for 5-acetyl-8-hydroxyquinoline is presented as pKf values, which are conceptually equivalent to log β values for the overall formation constant. Data for EDTA and Deferoxamine B are presented as log β values. All values are subject to variations based on experimental conditions such as pH, temperature, and ionic strength.

Experimental Protocols

The determination of a chelator's performance relies on robust and reproducible experimental methodologies. The following are detailed protocols for key experiments used to characterize the binding affinity and stoichiometry of metal-chelator complexes.

Spectrophotometric Titration for Determination of Binding Constants

This method is used to determine the stability constant of a metal-ligand complex by monitoring changes in the absorbance spectrum of the ligand or complex upon titration with a metal ion.

Principle: The formation of a metal-ligand complex often results in a change in the electronic structure of the ligand, leading to a shift in its maximum absorbance wavelength (λmax) or a change in its molar absorptivity. By systematically adding a metal ion solution to a solution of the chelator and measuring the resulting absorbance changes, the concentration of the complex at equilibrium can be determined, allowing for the calculation of the binding constant.

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the chelator (e.g., this compound) of known concentration in a suitable buffer.

    • Prepare a stock solution of the metal salt (e.g., FeCl₃, CuSO₄) of known concentration in the same buffer.

  • Initial Spectrum: Record the UV-Vis spectrum of the chelator solution alone to determine its λmax.

  • Titration:

    • To a cuvette containing a fixed volume and concentration of the chelator solution, add small, precise aliquots of the metal ion stock solution.

    • After each addition, gently mix the solution and allow it to equilibrate.

    • Record the UV-Vis spectrum of the mixture.

  • Data Analysis:

    • Monitor the change in absorbance at a wavelength where the complex absorbs maximally and the free ligand absorbs minimally (or vice versa).

    • Plot the change in absorbance against the concentration of the metal ion.

    • The resulting titration curve can be fitted to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to calculate the binding constant (K).

Job's Plot (Method of Continuous Variation) for Stoichiometry Determination

Job's plot is a widely used method to determine the stoichiometry of a metal-ligand complex in solution.[1]

Principle: A series of solutions are prepared in which the mole fractions of the metal and ligand are varied while keeping the total molar concentration constant.[1] A physical property that is proportional to the concentration of the complex formed, such as absorbance, is measured for each solution.[1] The maximum value of this property will be observed at the mole fraction corresponding to the stoichiometry of the complex.[1]

Procedure:

  • Preparation of Equimolar Stock Solutions: Prepare stock solutions of the metal ion and the chelator with the exact same molar concentration.

  • Preparation of the Series of Solutions: Prepare a series of solutions by mixing the metal and chelator stock solutions in varying proportions, such that the total volume and the total moles of reactants remain constant in each solution. For example, for a total volume of 10 mL, the volumes of the metal and chelator solutions could be varied from (10 mL M, 0 mL L) to (0 mL M, 10 mL L) in 1 mL increments.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the λmax of the metal-ligand complex.

  • Data Analysis:

    • Calculate the mole fraction of the ligand (or metal) in each solution.

    • Plot the absorbance versus the mole fraction of the ligand.

    • The mole fraction at which the maximum absorbance is observed reveals the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry, while a maximum at 0.67 indicates a 1:2 (metal:ligand) stoichiometry.

Mandatory Visualization

The following diagrams, rendered using the DOT language, illustrate key concepts in chelation therapy and experimental design.

cluster_Metal_Toxicity Metal-Induced Oxidative Stress cluster_Chelation_Intervention Chelation Therapy Intervention Metal Excess Metal Ions (e.g., Fe²⁺, Cu²⁺) ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) Metal->ROS Fenton/Haber-Weiss Reactions Complex Stable Metal-Chelator Complex Metal->Complex Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Damage Chelator Chelating Agent (e.g., 5-acetyl-8-hydroxy- 1H-quinolin-2-one) Chelator->Complex Excretion Excretion Complex->Excretion start Start prep_solutions Prepare Equimolar Stock Solutions (Metal & Chelator) start->prep_solutions mix_series Create Series of Solutions (Varying Mole Fractions, Constant Total Moles) prep_solutions->mix_series measure_abs Measure Absorbance at λmax of Complex mix_series->measure_abs plot_data Plot Absorbance vs. Mole Fraction of Ligand measure_abs->plot_data determine_stoichiometry Determine Stoichiometry from Maximum Absorbance plot_data->determine_stoichiometry end End determine_stoichiometry->end

References

Safety Operating Guide

Essential Disposal Protocol for 5-acetyl-8-hydroxy-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides immediate, essential safety and logistical information for the proper disposal of 5-acetyl-8-hydroxy-1H-quinolin-2-one (CAS No. 62978-73-8). Given the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on guidelines for the closely related and hazardous compound, 8-Hydroxyquinoline, and general best practices for chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local regulations.

The structural similarity to 8-Hydroxyquinoline suggests that this compound should be handled as a hazardous substance. 8-Hydroxyquinoline is known to be toxic if swallowed, may cause an allergic skin reaction, can result in serious eye damage, and is suspected of damaging fertility or the unborn child.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, all waste containing this compound must be treated as hazardous.

Personal Protective Equipment (PPE) and Handling

Prior to handling this compound, ensure all appropriate personal protective equipment is worn. All operations should be conducted in a chemical fume hood to minimize inhalation exposure.[1][3]

PPE Specification Purpose
Hand Protection Chemically resistant gloves (e.g., Nitrile)To prevent skin contact and potential allergic reactions.[1]
Eye Protection Safety glasses with side shields or chemical safety gogglesTo protect against splashes and prevent serious eye damage.[1][3]
Protective Clothing Laboratory coatTo protect street clothing and skin from contamination.
Respiratory Protection Work conducted in a certified chemical fume hoodTo prevent inhalation of dust or aerosols.[3]

Step-by-Step Disposal Procedure

Disposal of this compound and any associated contaminated materials must be handled as hazardous waste. Under no circumstances should this material be disposed of down the drain or in regular solid waste.[1]

1. Waste Segregation and Collection:

  • Solid Waste: All solid materials contaminated with this compound (e.g., weighing papers, pipette tips, gloves, absorbent pads from spill cleanups) must be collected in a designated, leak-proof hazardous waste container.
  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.

2. Container Labeling:

  • All waste containers must be clearly labeled with the full chemical name: "this compound".
  • Include the CAS Number: 62978-73-8.
  • Affix appropriate hazard pictograms (e.g., "Toxic," "Environmental Hazard").
  • Keep the container sealed when not in use.

3. Spill Management:

  • In the event of a spill, evacuate the area if necessary and ensure adequate ventilation.
  • Wear the appropriate PPE as detailed in the table above.
  • Contain the spill using an inert absorbent material such as vermiculite or sand.
  • Carefully sweep or scoop the contained material into the designated solid hazardous waste container.[1][3]
  • Clean the affected area thoroughly. All cleaning materials must also be disposed of as hazardous waste.

4. Final Disposal:

  • Store the sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.
  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
  • Ensure all institutional and regulatory paperwork is completed for the waste manifest.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation Phase cluster_handling Handling & Collection Phase cluster_final Final Disposal Phase A Identify Chemical as This compound B Consult Institutional EHS Guidelines & Review SDS of Related Compounds A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Generate Waste (Solid or Liquid) C->D E Is the waste solid or liquid? D->E F Collect in Labeled SOLID Hazardous Waste Container E->F Solid G Collect in Labeled LIQUID Hazardous Waste Container E->G Liquid H Store Sealed Container in Designated Satellite Area F->H G->H I Contact EHS for Waste Pickup H->I J Complete Waste Manifest Documentation I->J

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 5-acetyl-8-hydroxy-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5-acetyl-8-hydroxy-1H-quinolin-2-one. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z.87.1 standards. A face shield should be worn over goggles if there is a significant risk of splashing.[3]To protect eyes from splashes of the chemical, which may cause serious eye damage.[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[6] Gloves should be inspected before use and changed regularly, or immediately if contaminated or damaged.[4][7]To prevent skin contact, as the compound may cause skin irritation or be absorbed through the skin.
Body Protection A fully buttoned lab coat.[6] Consider a chemically resistant apron for larger quantities.To protect skin and personal clothing from contamination.[8]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood is required to avoid inhalation of dust or vapors.[1][9] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[3]To prevent respiratory irritation from inhalation of the compound, especially if it is in powdered form.
Footwear Closed-toe shoes must be worn at all times in the laboratory.[6][7]To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation and Planning:

    • Before handling, thoroughly review the available safety information and have a clear understanding of the experimental protocol.

    • Ensure that all necessary PPE is readily available and in good condition.[7]

    • Locate the nearest eyewash station and safety shower before beginning work.[1][10]

  • Handling the Compound:

    • All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][9]

    • Avoid the formation of dust and aerosols.[1][2]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.

    • Keep containers tightly closed when not in use.[11]

  • In Case of a Spill:

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[9]

    • Clean the spill area with an appropriate solvent and then wash with soap and water.

    • For larger spills, evacuate the area and contact the institution's environmental health and safety department.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste.

  • Waste Segregation:

    • Collect all waste containing this compound, including excess reagent, contaminated PPE, and cleaning materials, in a dedicated and clearly labeled hazardous waste container.[12][13]

    • The container must be leak-proof and made of a material compatible with the chemical.[12]

    • Label the container with "Hazardous Waste" and the full chemical name.[12]

  • Disposal Method:

    • Arrange for the disposal of the hazardous waste through a licensed environmental management company.[9][13]

    • Do not dispose of this compound down the drain or in the regular trash.[13] This can lead to environmental contamination.[2]

    • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.[9]

Experimental Workflow and Safety Protocol

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Cleanup A Review Safety Data & Protocol B Inspect & Don PPE A->B C Verify Fume Hood Operation B->C D Weigh Compound in Fume Hood C->D E Perform Experiment D->E F Close Container After Use E->F G Segregate Waste in Labeled Container F->G J Decontaminate Work Area F->J H Dispose of Contaminated PPE G->H I Arrange for Licensed Disposal H->I I->J K Remove & Store PPE Properly J->K L Wash Hands Thoroughly K->L

Caption: Safe handling workflow for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。